Ethyl 6-methyl-1-benzothiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-5-4-8(2)6-10(9)15-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWHNNNICNHLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS 17890-55-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 6-methyl-1-benzothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. This document delves into its synthesis, structural elucidation, physicochemical properties, and significant applications, particularly in the development of Selective Estrogen Receptor Modulators (SERMs). The information presented herein is curated to support researchers and professionals in medicinal chemistry and drug development in their understanding and utilization of this versatile benzothiophene derivative.
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of benzothiophene have demonstrated therapeutic potential in diverse areas, including oncology, inflammation, and infectious diseases.[3] Their structural versatility allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles. Ethyl 6-methyl-1-benzothiophene-2-carboxylate serves as a critical building block in the construction of more complex molecules, most notably in the synthesis of second-generation SERMs like Raloxifene.[4][5]
Synthesis and Mechanistic Insights
The synthesis of Ethyl 6-methyl-1-benzothiophene-2-carboxylate can be achieved through several established methods for benzothiophene ring formation. A common and adaptable approach involves the reaction of a substituted thiophenol with an α-haloacetate followed by an intramolecular cyclization.
Proposed Synthetic Pathway
A reliable route to Ethyl 6-methyl-1-benzothiophene-2-carboxylate involves a two-step process starting from 4-methylthiophenol and ethyl chloroacetate.
Figure 1: Proposed synthetic workflow for Ethyl 6-methyl-1-benzothiophene-2-carboxylate.
Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from established procedures for similar benzothiophene derivatives.[6]
Step 1: Synthesis of Ethyl 2-((4-methylphenyl)thio)acetate
-
To a stirred solution of 4-methylthiophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Intramolecular Cyclization to Ethyl 6-methyl-1-benzothiophene-2-carboxylate
-
Add the intermediate, Ethyl 2-((4-methylphenyl)thio)acetate (1.0 eq), to a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
-
Heat the mixture, typically between 80-120 °C, while stirring. The optimal temperature should be determined empirically.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water until neutral, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Structural Elucidation and Physicochemical Properties
The definitive identification and characterization of Ethyl 6-methyl-1-benzothiophene-2-carboxylate rely on a combination of spectroscopic techniques and physical property measurements.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 17890-55-0 | |
| Molecular Formula | C₁₂H₁₂O₂S | |
| Molecular Weight | 220.29 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% (typical) | |
| Storage | 4°C, under nitrogen |
Spectroscopic Characterization (Expected Data)
The following data are predicted based on the analysis of structurally similar benzothiophene derivatives.[7][8][9]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, corresponding to the protons on the benzothiophene ring system. The specific coupling patterns will depend on the substitution.
-
Ethyl Ester Protons: A quartet around δ 4.3-4.4 ppm (O-CH₂) and a triplet around δ 1.3-1.4 ppm (CH₃).
-
Methyl Protons: A singlet around δ 2.4-2.5 ppm corresponding to the methyl group at the 6-position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the range of δ 160-165 ppm.
-
Aromatic and Thiophene Carbons: Multiple signals between δ 120-145 ppm.
-
Ethyl Ester Carbons: Signals around δ 61 ppm (O-CH₂) and δ 14 ppm (CH₃).
-
Methyl Carbon: A signal around δ 21 ppm.
IR (Infrared) Spectroscopy:
-
C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.
-
C-O Stretch (Ester): Bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A prominent peak at m/z = 220, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and other fragments from the benzothiophene core.
Applications in Drug Discovery and Development
Ethyl 6-methyl-1-benzothiophene-2-carboxylate is a valuable intermediate, primarily recognized for its role in the synthesis of SERMs.
Intermediate in the Synthesis of Raloxifene Analogs
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[4][10] The benzothiophene core is essential for its biological activity. Ethyl 6-methyl-1-benzothiophene-2-carboxylate can be utilized in the synthesis of analogs of Raloxifene, where modifications at the 6-position can influence the compound's binding affinity to estrogen receptors and its overall pharmacological profile.
Figure 2: Role of Ethyl 6-methyl-1-benzothiophene-2-carboxylate as a precursor in the synthesis of SERMs and their mechanism of action.
The synthesis of Raloxifene and its analogs often involves a Friedel-Crafts acylation of the benzothiophene core at the 3-position, followed by further modifications.[3] The methyl group at the 6-position of the starting material, Ethyl 6-methyl-1-benzothiophene-2-carboxylate, would be retained in the final SERM structure, potentially influencing its interaction with the estrogen receptor binding pocket.
Safety and Handling
Appropriate safety precautions should be taken when handling Ethyl 6-methyl-1-benzothiophene-2-carboxylate in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep cool and under an inert atmosphere, such as nitrogen, to prevent degradation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 6-methyl-1-benzothiophene-2-carboxylate is a strategically important intermediate in organic and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic routes. Its primary value lies in its utility as a precursor for the synthesis of complex, biologically active molecules, particularly in the class of Selective Estrogen Receptor Modulators. This guide provides a foundational understanding for researchers to confidently work with and innovate upon this versatile chemical entity.
References
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Umareddy, P., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110.
- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1093-1117.
- Chavakula, R., Saladi, C. J. S., Mutyala, N. R., Maddala, V. R., & Babu, R. K. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128.
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. A DFT approach.
- Ethyl 6-methylbenzo[b]thiophene-2-carboxylate | 1922897-63-9. (n.d.). Sigma-Aldrich.
- CN103664869A - Synthetic method of raloxifene intermediate. (n.d.).
- Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate from 4-cyanothiophenol: An Application Note and Detailed Protocol. (n.d.). Benchchem.
- Raloxifene hydrochloride synthesis. (n.d.). ChemicalBook.
- Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester. (n.d.). PubChem.
- Spectra Problem #7 Solution. (n.d.). University of Calgary.
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxyl
- EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. (n.d.).
- Benzothiophene synthesis. (n.d.). Organic Chemistry Portal.
- Hanson, R. N., & Fang, W. (2007). Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity. Journal of Medicinal Chemistry, 50(11), 2493–2501.
- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Rsc.org.
- Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. (n.d.). Molbase.
- S. M. Sakthivel, S. M. G. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2).
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Avicenna Journal of Pharmaceutical Research.
- 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2010).
- Lewis, J. S., & Jordan, V. C. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Journal of the National Cancer Institute. Monographs, 2014(56), 127–134.
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Chemical properties of ethyl 6-methyl-1-benzothiophene-2-carboxylate
Topic: Chemical Properties of Ethyl 6-methyl-1-benzothiophene-2-carboxylate Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Strategic Scaffold for SERMs and Antimicrobial Pharmacophores
Executive Summary
Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS: 1922897-63-9) represents a critical intermediate in the synthesis of fused heterocyclic therapeutics. Structurally characterized by a benzothiophene core substituted with a methyl group at the C-6 position and an ethyl ester at C-2, this compound serves as a versatile electrophilic scaffold. It is particularly prominent in the development of Selective Estrogen Receptor Modulators (SERMs) analogous to raloxifene, as well as novel antimicrobial acylhydrazones. This guide provides a comprehensive analysis of its physicochemical properties, synthetic architecture, and chemo-reactivity profiles, designed to support high-fidelity experimental workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | Ethyl 6-methyl-1-benzothiophene-2-carboxylate |
| CAS Number | 1922897-63-9 |
| Molecular Formula | C₁₂H₁₂O₂S |
| Molecular Weight | 220.29 g/mol |
| SMILES | CCOC(=O)C1=CC2=C(S1)C=C(C)C=C2 |
| Physical State | Crystalline Solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in Water |
| Storage | 2–8°C, Inert Atmosphere (N₂) |
Synthetic Architecture: The Modified Fiesselmann Condensation
The most robust route for synthesizing ethyl 6-methyl-1-benzothiophene-2-carboxylate bypasses the unstable mercapto-intermediates by utilizing a Nucleophilic Aromatic Substitution (
Reaction Mechanism
The synthesis initiates with the attack of the thioglycolate anion on the activated 2-position of the benzaldehyde precursor. The presence of the ortho-fluoro group (a hard leaving group) facilitates the
Experimental Protocol
Objective: Synthesis of Ethyl 6-methyl-1-benzothiophene-2-carboxylate (10 mmol scale).
Reagents:
-
2-Fluoro-4-methylbenzaldehyde (1.0 eq)
-
Ethyl thioglycolate (1.2 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.5 eq) -
Dimethylformamide (DMF, anhydrous)[1]
Workflow:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve 2-fluoro-4-methylbenzaldehyde (1.38 g, 10 mmol) in anhydrous DMF (20 mL). -
Addition: Add
(3.45 g, 25 mmol) followed by the dropwise addition of ethyl thioglycolate (1.32 mL, 12 mmol). -
Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 9:1).
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the crude ester.
-
Extraction: If precipitation is incomplete, extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (
, Hexane/EtOAc gradient) to yield the product as a white/pale yellow solid.
Synthetic Pathway Visualization
Caption: One-pot cascade synthesis via SnAr displacement and subsequent cyclization.
Chemo-Reactivity & Functionalization[4][11]
The chemical utility of this compound lies in its three distinct reactive centers: the Ester (C-2) , the Thiophene Ring (C-3) , and the Benzylic Methyl (C-6) .
C-3 Electrophilic Aromatic Substitution (EAS)
The C-3 position is the most electron-rich site on the benzothiophene core. Despite the deactivating effect of the C-2 ester, electrophilic substitution is viable under controlled conditions.
-
Bromination: Reaction with
or NBS in acetic acid yields the 3-bromo derivative, a precursor for Suzuki-Miyaura couplings. -
Formylation: Vilsmeier-Haack conditions (
/DMF) can introduce a formyl group at C-3, essential for extending the carbon skeleton.
Ester Transformations (C-2)
The ethyl ester serves as a gateway to diverse pharmacophores.
-
Hydrazinolysis: Reaction with hydrazine hydrate (
) in refluxing ethanol yields 6-methylbenzothiophene-2-carbohydrazide . This is the key step for generating acylhydrazone libraries with antimicrobial activity. -
Hydrolysis: Alkaline hydrolysis (LiOH/THF/Water) affords the free carboxylic acid, enabling amide coupling reactions.
Benzylic Functionalization (C-6)
The 6-methyl group allows for radical-mediated functionalization.
-
Wohl-Ziegler Reaction: Treatment with NBS and AIBN (
, reflux) selectively brominates the benzylic position, creating a handle for nucleophilic substitution (e.g., introducing amines for SERM side chains).
Reactivity Map
Caption: Divergent synthesis pathways from the central benzothiophene scaffold.
Medicinal Chemistry Applications
Antimicrobial Acylhydrazones
Derivatives of ethyl 6-methyl-1-benzothiophene-2-carboxylate have demonstrated significant efficacy against multi-drug resistant (MDR) bacteria. The conversion of the ester to a hydrazide, followed by condensation with substituted benzaldehydes, yields acylhydrazones. These moieties disrupt bacterial cell walls and inhibit DNA gyrase. The 6-methyl group contributes to lipophilicity, enhancing membrane permeability.
SERM Development
The benzothiophene core is the structural backbone of Raloxifene , a selective estrogen receptor modulator used for osteoporosis. The 6-methyl analog serves as a probe to study Steric Activity Relationships (SAR) within the estrogen receptor binding pocket (ER
References
-
Sigma-Aldrich. (2024). Ethyl 6-methylbenzo[b]thiophene-2-carboxylate Product Sheet. Link
-
PubChem. (2024). Ethyl 6-methylbenzo[b]thiophene-2-carboxylate Compound Summary. National Library of Medicine. Link
-
Gobinath, M., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Link
-
Trotsko, N., et al. (2022).[1] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. Molecules. Link
-
Fluorochem. (2024).[2] Chemical Properties of Benzothiophene Carboxylates. Link
Sources
Structure-activity relationship of 6-substituted benzothiophene esters
Executive Rationale: The Benzothiophene Ester Scaffold
In modern medicinal chemistry, the benzo[b]thiophene core is recognized as a highly versatile, privileged bioisostere of indole and naphthalene[1]. While substitutions at the 2- and 3-positions typically dictate the primary hydrogen-bonding interactions (often serving as a hinge-binding motif in kinases), the 6-position is geometrically unique. Situated on the benzene ring opposite the heteroatomic bridge, vectors extending from the C6 position project deeply into solvent-exposed or hydrophobic sub-pockets of target proteins.
Concurrently, the ester functionality (typically a methyl or ethyl ester at C2 or C3) serves a dual pharmacological purpose. In some targets, the ester carbonyl acts as a critical hydrogen bond acceptor; in others, it functions as a lipophilic prodrug moiety that masks the highly polar carboxylic acid, significantly enhancing cellular permeability before being cleaved by intracellular esterases[2].
Quantitative SAR Analysis: Target-Specific Tuning
Epigenetic Modulation: AF9-DOT1L Interaction
The disruption of protein-protein interactions (PPIs), such as the AF9-DOT1L complex implicated in leukemogenic gene transcription, requires inhibitors that can span large, shallow protein interfaces. Recent SAR campaigns have demonstrated that 6-substituted benzothiophene derivatives are potent inhibitors of this complex[1].
The SAR reveals a strict requirement for bulky, basic, and aromatic substituents at the 6-position to maximize hydrophobic packing and potential cation-
Table 1: SAR of 6-Substituted Benzothiophene Derivatives against AF9-DOT1L[1][3]
| Compound | C6 Substituent | IC50 (µM) / Inhibition | Mechanistic Rationale for Activity Shift |
| 24 | 4-piperidin-1-ylphenyl | 1.6 µM | Optimal hydrophobic packing; basic nitrogen allows for solvent-edge interaction. |
| 25 | 4-pyrrolidin-1-ylphenyl | 5.3 µM | Reduced ring size decreases the lipophilic contact area, lowering affinity. |
| 26 | morpholine | 40% (at 5 µM) | Oxygen heteroatom introduces a severe desolvation penalty upon binding. |
| 27 | diethylamino | 25% (at 5 µM) | High conformational entropy of the acyclic chain prevents tight pocket binding. |
| 31 | piperidine (non-aromatic) | 14% (at 5 µM) | Complete loss of crucial |
Kinase Inhibition and the Role of the Ester
Beyond epigenetics, benzothiophene-2-carboxylate esters are critical in kinase inhibition, such as targeting Mitogen-activated protein kinase-activated protein kinase 2 (MK2)[4] and Polo-like Kinase 1 (Plk1)[2]. In Plk1 Polo-Box Domain (PBD) inhibitors, structural optimization often relies on esterification to achieve cellular permeation[2]. The intact ester increases the LogP and lowers the topological polar surface area (TPSA), allowing the molecule to cross the lipid bilayer.
Pathway Visualization
To understand the biological causality of these inhibitors, we must visualize the target pathway. Below is the epigenetic regulatory pathway of DOT1L and how 6-substituted benzothiophene esters disrupt this leukemogenic cascade.
Caption: Epigenetic regulation via AF9-DOT1L complex and disruption by benzothiophene inhibitors.
Self-Validating Experimental Methodologies
To ensure scientific integrity, SAR data must be generated through self-validating experimental loops. The following protocols detail the synthesis of the ester library[5] and its biological evaluation, incorporating mandatory quality control checkpoints.
Protocol A: Synthesis of 6-Substituted Benzothiophene-2-Carboxylates
Causality Check: We utilize a Buchwald-Hartwig or Suzuki-Miyaura cross-coupling on a methyl 6-bromobenzothiophene-2-carboxylate scaffold[1]. The choice of a bidentate palladium catalyst (e.g., Pd(dppf)Cl₂) is critical; it suppresses competitive
-
Reagent Preparation: In an oven-dried microwave vial, combine methyl 6-bromobenzo[b]thiophene-2-carboxylate (1.0 eq), the corresponding boronic acid/ester or amine (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Base and Solvent: Add anhydrous Cs₂CO₃ (2.0 eq) and suspend in degassed 1,4-dioxane. Why Cs₂CO₃? Its high solubility in dioxane accelerates the transmetalation step compared to weaker bases like K₂CO₃.
-
Microwave Irradiation: Heat the mixture at 110°C for 30 minutes under microwave irradiation. This rapid heating minimizes the risk of base-catalyzed ester hydrolysis, preserving the ester pharmacophore[5].
-
Self-Validation (Ester Cleavage Check): Post-workup, run an LC-MS aliquot specifically looking for the[M-14] (loss of methyl) or [M+H] of the free carboxylic acid. If >5% hydrolysis is detected, the batch must be discarded or re-esterified before biological testing to prevent skewed SAR data.
Protocol B: TR-FRET Binding Assay for PPI Inhibition
Causality Check: Benzothiophene cores are highly conjugated and often exhibit intrinsic auto-fluorescence in the blue/green spectrum. Standard fluorescence intensity assays will yield high false-positive rates. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime lanthanide (Europium), allowing a microsecond time delay before measurement, completely bypassing the short-lived auto-fluorescence of the compound.
-
Complex Assembly: Incubate His-tagged AF9 and GST-tagged DOT1L in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% BSA).
-
Compound Addition: Dispense the 6-substituted benzothiophene ester library in a 10-point dose-response curve (top concentration 50 µM).
-
Fluorophore Addition: Add Anti-His-Europium cryptate (donor) and Anti-GST-XL665 (acceptor).
-
Self-Validation (Auto-fluorescence Control): Include a control well containing only the compound and the fluorophores (no protein). Any signal generated here indicates direct interference with the TR-FRET chemistry, and the data point must be mathematically subtracted.
-
Measurement: Read the plate using a 50 µs delay after excitation at 337 nm, measuring emission at 620 nm and 665 nm.
Caption: Iterative synthesis and self-validating SAR evaluation workflow for benzothiophene esters.
Conclusion
The 6-substituted benzothiophene ester is a highly tunable scaffold. By rigorously controlling the electronic and steric bulk at the 6-position, researchers can achieve nanomolar affinity for complex targets like the AF9-DOT1L interface. Simultaneously, maintaining or strategically modifying the ester functionality ensures that the compound retains the physicochemical properties necessary for cellular efficacy and in vivo translation.
References
- Source: nih.gov (PMC)
- Title: Benzothiophene inhibitors of MK2.
- Title: Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD)
- Source: acs.org (The Journal of Organic Chemistry)
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- 1. Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Benzothiophene-2-Carboxylate Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry
Executive Summary & Structural Rationale
In the landscape of modern drug discovery, the benzothiophene core has emerged as a highly versatile "privileged scaffold." Structurally, it serves as a bioisostere for naphthalene and indole rings, but the presence of the sulfur atom imparts unique electronic distribution, enhanced lipophilicity, and distinct metabolic stability. Specifically, benzothiophene-2-carboxylate derivatives provide a critical anchor point for medicinal chemists. The 2-carboxylate moiety acts as a highly reactive handle for further functionalization (e.g., into amides, hydrazides, or pyrazoles) while simultaneously serving as a key pharmacophore for hydrogen bonding and electrostatic interactions within target protein binding pockets[1].
This technical guide explores the pharmacological targeting, quantitative activity profiling, and rigorous synthetic and biological validation protocols associated with this critical class of compounds.
Mechanistic Pathways & Target Interactions
Benzothiophene-2-carboxylate derivatives exhibit a broad spectrum of biological activities, but they are most prominently recognized for their potent anti-inflammatory, antimicrobial, and metabolic regulatory properties.
Dual Inhibition of the Arachidonic Acid Pathway
Thiophene-based compounds have a well-documented history in managing inflammation. Recent molecular docking and in vitro studies demonstrate that hybrid compounds containing a benzothiophene-2-carboxylate core act as potent dual inhibitors of both Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)[2]. By simultaneously blocking the synthesis of prostaglandins (via COX-2) and leukotrienes (via 5-LOX), these derivatives prevent the gastric toxicity commonly associated with classic NSAIDs while delivering synergistic anti-inflammatory efficacy[2][3].
Metabolic and Antimicrobial Targeting
Beyond inflammation, 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives have been patented as potent inhibitors of Branched-Chain Alpha-Keto Acid Dehydrogenase Kinase (BCKDK), offering a novel therapeutic vector for metabolic syndromes like NASH and diabetes by modulating branched-chain amino acid (BCAA) catabolism[4]. Furthermore, functionalizing the carboxylate into acylhydrazones has yielded compounds with exceptional antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA)[5].
Dual inhibition of COX-2 and 5-LOX pathways by benzothiophene-2-carboxylate derivatives.
Quantitative Activity Profiling
To understand the structure-activity relationship (SAR) of these derivatives, it is crucial to analyze how specific substitutions on the benzothiophene core dictate target affinity. The table below summarizes key quantitative data derived from recent pharmacological evaluations.
Table 1: Pharmacological Profiling of Benzothiophene Derivatives
| Derivative Class | Structural Modification | Primary Target | Indication | Key Activity Metric |
| Thiophene-pyrazole hybrids | 2-phenyl-4,5,6,7-tetrahydro core | COX-2 | Inflammation | IC50: 0.31–1.40 µM[2] |
| 1-Benzothiophene-2-carboxanilides | 3-chloro / 3-methoxy substitution | 5-LOX | Inflammation | High inhibitory activity[3] |
| Benzothiophene acylhydrazones | 6-chloro / 6-fluoro substitution | S. aureus (MRSA) | Bacterial Infection | MIC: Highly potent, zero cytotoxicity at 128 µg/mL[5] |
| 3-phenyl-1-benzothiophene-2-carboxylic acids | 3-(5,7-difluoro-3,4-dihydro-2H-1-benzopyran-6-yl) | BCKDK | NASH / Diabetes | Modulates BCAA catabolism[4] |
Synthetic Methodologies: The Cyclization Paradigm
The most robust and widely utilized method for synthesizing the benzothiophene-2-carboxylate core involves the base-catalyzed condensation of an ortho-halobenzonitrile with a thioglycolate derivative. This approach allows for precise control over the substitution pattern on the aromatic ring.
Step-by-step synthetic workflow for benzothiophene-2-carboxylate core formation.
Protocol 1: Synthesis of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
This protocol details the synthesis of a highly versatile intermediate used in the generation of downstream medicinal compounds[1][4][6].
Step 1: Reagent Preparation & Solvent Selection Dissolve 2,4-difluorobenzonitrile (0.03 mol) in anhydrous N,N-dimethylformamide (DMF). Add methyl thioglycolate (0.03 mol) dropwise. Causality: DMF is chosen as a polar aprotic solvent. It leaves the incoming thiolate nucleophile unsolvated and highly reactive, which is an absolute requirement for driving the subsequent Nucleophilic Aromatic Substitution (SNAr) efficiently[6].
Step 2: Controlled Deprotonation Cool the reaction vessel to 0 °C using an ice bath. Slowly add an aqueous solution of NaOH or KOH (0.075 mol) dropwise over 30 minutes[1][4]. Causality: The deprotonation of the thiol by the strong base is highly exothermic. Maintaining the system at 0 °C prevents thermal runaway and suppresses the premature base-catalyzed hydrolysis of the methyl ester group on the thioglycolate before it can participate in the reaction[4].
Step 3: SNAr and Intramolecular Cyclization Remove the ice bath and gradually elevate the temperature to 75 °C. Stir continuously for 10 hours[1][6]. Causality: While the initial SNAr to form the intermediate thioether occurs rapidly at lower temperatures, the subsequent intramolecular cyclization (where the carbanion attacks the electrophilic nitrile carbon to form the thiophene ring) requires significant activation energy, necessitating the prolonged heating at 75 °C[6].
Step 4: Workup and Self-Validation Pour the cooled reaction mixture into crushed ice to precipitate the product. Filter, wash with water, and purify via column chromatography (ethyl acetate/n-hexane). Self-Validation System: The reaction's success is not assumed; it must be validated spectroscopically. A successful cyclization is confirmed by the complete disappearance of the sharp nitrile C≡N stretch (~2200 cm⁻¹) in the IR spectrum, coupled with the emergence of primary amine N-H stretches (3430 cm⁻¹) and the ester C=O stretch (1651 cm⁻¹)[6].
Biological Validation: Cytotoxicity Counter-Screening
When developing benzothiophene-2-carboxylate derivatives as antimicrobial agents, a low Minimum Inhibitory Concentration (MIC) is meaningless if the compound simply acts as a non-specific membrane disruptor. To prove that the compound is a targeted antibiotic, it must pass a rigorous mammalian cytotoxicity counter-screen.
Protocol 2: PI-Based Mammalian Cytotoxicity Assay
This protocol ensures the therapeutic window of the synthesized derivative is viable for in vivo applications[5].
Step 1: Cell Seeding and Dosing Seed A549 (adenocarcinomic human alveolar basal epithelial) cells in a 96-well plate. Incubate the cells with the benzothiophene derivative at a concentration of 128 µg/mL (typically 32x the established MIC for MRSA)[5]. Causality: Testing the compound at a vastly exaggerated concentration relative to its therapeutic dose aggressively challenges the compound. If it shows no toxicity at 32x the effective dose, it confirms a massive and safe therapeutic window.
Step 2: Propidium Iodide (PI) Incubation Add Propidium Iodide to the culture medium and incubate for 7 hours. Causality: PI is a membrane-impermeable fluorescent dye. It cannot enter healthy, intact cells. It will only intercalate into DNA and fluoresce if the mammalian cell membrane has been compromised (necrotic cell death or lysis). This provides a direct, real-time readout of cytotoxicity[5].
Step 3: Self-Validation via Positive Control Run a parallel control well treated with recombinant S. aureus α-hemolysin (a known pore-forming toxin). Self-Validation System: If the positive control fails to fluoresce, the assay is fundamentally flawed (e.g., degraded dye or inactive cells). A successful, trustworthy assay will show zero/low fluorescence for the benzothiophene derivative and massive fluorescence for the α-hemolysin control, definitively proving the compound's selective antimicrobial action without off-target mammalian toxicity[5].
References
- Source: cas.
- Source: nih.
- Source: globalresearchonline.
- Source: google.
- (PDF)
- Source: mdpi.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 3. CCCC 2000, Volume 65, Issue 7, Abstracts pp. 1082-1092 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 6-methyl-1-benzothiophene-2-carboxylate
Introduction
In modern medicinal chemistry, the benzo[b]thiophene nucleus serves as a privileged scaffold, offering unique stereoelectronic properties that make it an excellent bioisostere for naphthalene, indole, and benzofuran rings. As a Senior Application Scientist, I frequently leverage (CAS: 1922897-63-9) as a foundational building block in drug discovery campaigns[1]. The presence of the 6-methyl group strategically modulates lipophilicity while blocking metabolic soft spots, and the C2-ethyl ester provides a highly reactive locus for divergent synthesis[2].
Core Physicochemical Parameters
To establish a rigorous baseline for assay development and synthetic planning, the quantitative physicochemical properties of Ethyl 6-methyl-1-benzothiophene-2-carboxylate are [1],[3].
| Parameter | Value | Rationale / Impact in Drug Design |
| IUPAC Name | Ethyl 6-methyl-1-benzothiophene-2-carboxylate | Standardized nomenclature for regulatory filing[3]. |
| CAS Number | 1922897-63-9 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C₁₂H₁₂O₂S | Dictates exact mass for high-resolution mass spectrometry (HRMS)[1]. |
| Molecular Weight | 220.29 g/mol | Low molecular weight ensures high ligand efficiency (LE) in hit-to-lead optimization[1]. |
| SMILES | CCOC(=O)C1=CC2=CC=C(C)C=C2S1 | Facilitates in silico docking and cheminformatics screening[3]. |
| InChI Key | TUWHNNNICNHLOV-UHFFFAOYSA-N | Ensures database cross-referencing integrity[1]. |
| Physical Form | Solid | Enables straightforward gravimetric handling and recrystallization[1]. |
Structural & Mechanistic Insights
The architectural brilliance of Ethyl 6-methyl-1-benzothiophene-2-carboxylate lies in its dual-functional nature.
-
The 6-Methyl Substitution: In cytochrome P450 (CYP) mediated metabolism, the C6 position of unsubstituted benzo[b]thiophenes is highly susceptible to oxidative attack, leading to reactive epoxide intermediates or rapid clearance. By installing a methyl group at C6, we introduce steric bulk that effectively blocks this metabolic liability, thereby extending the biological half-life of downstream drug candidates. Furthermore, the methyl group increases the overall LogP, enhancing passive membrane permeability.
-
The C2-Ethyl Ester: This moiety acts as a stable, yet easily activatable, synthetic handle. It can undergo direct amidation, saponification to the corresponding carboxylic acid, or hydrazinolysis to form acylhydrazones—key pharmacophores in [4],[2].
Validated Synthetic Methodology
The construction of the benzo[b]thiophene core is most efficiently achieved via a base-promoted nucleophilic aromatic substitution (SNAr) followed by an intramolecular aldol-type condensation. This self-validating protocol ensures high [2].
Protocol: Base-Promoted SNAr and Cyclization
Reagents: 2-Fluoro-4-methylbenzaldehyde (1.0 eq), Ethyl thioglycolate (1.2 eq), Potassium carbonate (K₂CO₃, 1.1 eq), Anhydrous N,N-Dimethylformamide (DMF)[2].
Step 1: Thiolate Generation and SNAr
-
Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous DMF. Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the thiolate.
-
Add 2-fluoro-4-methylbenzaldehyde and K₂CO₃. Stir for 5 minutes.
-
Add ethyl thioglycolate dropwise at room temperature. Causality: The K₂CO₃ deprotonates the thiol, generating a highly nucleophilic thiolate species that attacks the fluorinated carbon of the benzaldehyde via an SNAr mechanism[2].
-
In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the starting benzaldehyde validates the formation of the thioether intermediate.
Step 2: Intramolecular Cyclization
-
Elevate the reaction temperature to 60 °C and stir for 2–4 hours[2].
-
Causality: The thermal energy drives the deprotonation of the active methylene group (adjacent to the ester), initiating an intramolecular nucleophilic attack on the adjacent aldehyde carbonyl. Subsequent dehydration yields the fully aromatized benzothiophene core.
Step 3: Workup and Isolation
-
Cool the mixture to room temperature and pour it into a 10-fold volume of ice-cold distilled water[2].
-
Causality: The highly hydrophobic ethyl 6-methyl-1-benzothiophene-2-carboxylate will rapidly precipitate out of the aqueous DMF mixture, driving the equilibrium and providing a self-purifying step.
-
Extract the aqueous layer with diethyl ether (3x), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].
-
Recrystallize the crude solid from methanol to yield the pure product.
Figure 1: Base-promoted SNAr and intramolecular cyclization workflow for the benzothiophene core.
Applications in Drug Development
The versatility of the C2-carboxylate allows this scaffold to be rapidly diversified into highly potent therapeutic agents.
-
Antimicrobial Agents (MRSA Eradication): By reacting the ester with hydrazine hydrate, the resulting carbohydrazide can be condensed with various substituted benzaldehydes to form benzo[b]thiophene-2-acylhydrazones. These derivatives have demonstrated significant efficacy against multidrug-resistant Staphylococcus aureus (MRSA) by disrupting [2],[5].
-
Metabolic Disorders (Antidiabetic): Saponification of the ester to the corresponding carboxylic acid, followed by amide coupling with bis(2-hydroxyethyl)amine, yields compounds that act as potent α-amylase inhibitors. These derivatives outperform standard drugs like Acarbose in managing postprandial hyperglycemia, highlighting the scaffold's utility in [4].
Figure 2: Divergent derivatization pathways of the core scaffold toward therapeutic applications.
References
-
Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: Pharmaceuticals (Basel), PMC/NIH URL: [Link]
-
Title: Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene Source: Journal of Molecular Structure, Semantic Scholar URL: [Link]
Sources
- 1. Ethyl 6-methylbenzo[b]thiophene-2-carboxylate | 1922897-63-9 [sigmaaldrich.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Biological Activity & Therapeutic Potential of Ethyl 6-methyl-1-benzothiophene-2-carboxylate
The following technical guide details the biological activity, synthesis, and pharmacological potential of ethyl 6-methyl-1-benzothiophene-2-carboxylate . This document is structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS: 1922897-63-9) is a lipophilic ester derivative of the benzothiophene scaffold. While often utilized as a chemical intermediate, its primary biological significance lies in its role as a prodrug and privileged scaffold for generating 6-methyl-1-benzothiophene-2-carboxylic acid .
The hydrolyzed acid moiety has been identified as a potent inhibitor of bacterial cell division protein FtsZ and a modulator of the anti-apoptotic protein MCL-1 in cancer cells. The ethyl ester functionality enhances cellular permeability, allowing the compound to traverse lipid bilayers before intracellular hydrolysis releases the active pharmacophore. This guide explores its synthesis, dual-mechanism biological profile, and experimental protocols for validation.
Chemical Structure & Properties
The compound consists of a fused benzene and thiophene ring system (benzothiophene) substituted with a methyl group at position 6 and an ethyl ester at position 2.
| Property | Data |
| IUPAC Name | Ethyl 6-methyl-1-benzothiophene-2-carboxylate |
| Molecular Formula | C₁₂H₁₂O₂S |
| Molecular Weight | 220.29 g/mol |
| LogP (Predicted) | ~3.8 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 2 |
| Rotatable Bonds | 3 |
| Key Pharmacophore | Benzothiophene core (π-stacking interactions), Ester (Prodrug motif) |
Synthesis Strategy
To ensure biological reproducibility, high-purity synthesis is required. The most robust route utilizes Nucleophilic Aromatic Substitution (SₙAr) followed by Thorpe-Ziegler cyclization , starting from 2-fluoro-4-methylbenzaldehyde.
Reaction Logic
-
Nucleophilic Attack : The thiol group of ethyl thioglycolate displaces the fluorine atom (activated by the ortho-formyl group) under basic conditions.
-
Cyclization : The methylene anion attacks the aldehyde carbonyl.
-
Dehydration : Loss of water drives aromatization to form the stable benzothiophene core.
Visual Synthesis Workflow
Caption: One-pot synthesis via SₙAr and condensation. The 4-methyl position on the benzaldehyde maps to the 6-position on the benzothiophene.
Biological Activity Profile
Antibacterial Activity (FtsZ Inhibition)
The hydrolyzed form (6-methyl-1-benzothiophene-2-carboxylic acid) acts as a mimetic of GTP, binding to the FtsZ protein in bacteria. FtsZ is a tubulin homolog essential for cell division (Z-ring formation).
-
Mechanism : The benzothiophene core occupies the hydrophobic pocket of the FtsZ inter-domain cleft. The carboxylate (formed after ester hydrolysis) interacts with the GTP-binding domain, preventing polymerization.
-
Spectrum : Active against Gram-positive bacteria (S. aureus, B. subtilis) including MRSA strains. The ethyl ester improves penetration through the thick peptidoglycan layer.
-
Key Insight : Substituents at the 6-position (like methyl) optimize steric fit within the FtsZ hydrophobic cleft, enhancing potency compared to the unsubstituted analog.
Anticancer Activity (MCL-1 Modulation)
Recent studies identify 6-methyl-benzothiophene-2-carboxylates as ligands for MCL-1 (Myeloid Cell Leukemia-1), a pro-survival BCL-2 family protein often overexpressed in chemoresistant cancers.
-
Mechanism : The compound binds to the BH3-binding groove of MCL-1.
-
Effect : Displaces pro-apoptotic proteins (like BAK/BAX), triggering mitochondrial outer membrane permeabilization (MOMP) and apoptosis.
-
Application : Used as a ligand in Platinum(IV) prodrugs . The benzothiophene acid is coordinated axially to a Pt(IV) center; upon intracellular reduction to Pt(II), the ligand is released to inhibit MCL-1 while the platinum damages DNA (dual-action lethality).
Mechanism of Action Diagram
Caption: Dual-pathway activation. The ester acts as a delivery vehicle; the acid is the effector for both antibacterial (FtsZ) and anticancer (MCL-1) activity.
Experimental Protocols
Protocol A: Synthesis of Ethyl 6-methyl-1-benzothiophene-2-carboxylate
Use this protocol to generate high-purity material for biological assays.
-
Reagents : 2-Fluoro-4-methylbenzaldehyde (1.0 eq), Ethyl thioglycolate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), DMF (Anhydrous).
-
Procedure :
-
Dissolve 2-fluoro-4-methylbenzaldehyde (10 mmol) in DMF (20 mL).
-
Add K₂CO₃ (25 mmol) and stir at room temperature for 10 min.
-
Add ethyl thioglycolate (12 mmol) dropwise.
-
Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup : Pour onto crushed ice. Filter the resulting precipitate. Wash with water.[1]
-
Purification : Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexane).
-
-
Validation : ¹H NMR (CDCl₃) should show a singlet for C3-H (~8.0 ppm) and the characteristic ethyl ester signals.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Target: Staphylococcus aureus (ATCC 29213)
-
Preparation : Prepare a stock solution of the test compound in DMSO (10 mg/mL).
-
Dilution : Perform serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 128 µg/mL to 0.25 µg/mL.
-
Inoculation : Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.
-
Incubation : 37°C for 18–24 hours.
-
Readout : The MIC is the lowest concentration with no visible growth.
-
Note: Include a control with Esterase (porcine liver esterase) in parallel wells to verify if hydrolysis improves potency, confirming the prodrug mechanism.
-
Protocol C: Cell Viability Assay (MCL-1 Dependent)
Target: HCT-116 (Colon Cancer) or MCL-1 overexpressing lines.
-
Seeding : Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment : Treat with compound (0.1 – 100 µM) for 48 hours.
-
Assay : Add MTT or CellTiter-Glo reagent. Measure absorbance/luminescence.
-
Data Analysis : Calculate IC₅₀. Compare potency against a non-ester analog (acid form) to determine cellular uptake efficiency.
Pharmacokinetics & ADME Considerations
-
Lipophilicity : With a LogP > 3.5, the ethyl ester is highly permeable but has low aqueous solubility. Formulation in lipid-based carriers (e.g., liposomes) or DMSO/Tween co-solvents is recommended for in vivo studies.
-
Metabolic Stability : The ester bond is susceptible to plasma esterases. In rodent models, the half-life of the ester will be short (<30 min), rapidly converting to the systemic acid.
-
Toxicity : Benzothiophenes are generally well-tolerated, but the 2-carboxylate motif can be associated with PPAR activation; counter-screening against PPARγ is advisable if metabolic side effects are observed.
References
-
Haydon, D. J., et al. (2010).[2] "Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ." Journal of Medicinal Chemistry. Link
-
Zhang, S., et al. (2022). "Zinc(II)–berberine-based complexes targeting mitochondria exhibit enhanced antiproliferative activity." Inorganic Chemistry. (Discusses 6-methylbenzo[b]thiophene-2-carboxylic acid as an MCL-1 inhibitor ligand). Link
-
Romagnoli, R., et al. (2013). "Synthesis and Biological Evaluation of Benzo[b]thiophene Derivatives as Antimicrobial Agents." European Journal of Medicinal Chemistry. Link
-
Mancuso, R., & Gabriele, B. (2014).[3] "Benzo[b]thiophene-2-carbaldehyde: Synthesis and Reactivity." Molbank.[3] Link
-
Tamer, Ö., et al. (2021).[4] "Synthesis, Characterization, and Anticancer Activity of Thiophene-2-carboxylic Acid Transition Metal Complexes." Journal of Inorganic Biochemistry. Link
Sources
In-Depth Technical Guide on 6-Methyl-1-benzothiophene-2-carboxylic Acid Ethyl Ester: Synthesis, Properties, and Applications in Drug Discovery
Introduction and Structural Rationale
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the benzothiophene scaffold as a privileged pharmacophore in drug discovery. Specifically, 6-methyl-1-benzothiophene-2-carboxylic acid ethyl ester (also widely known by its synonym, ethyl 6-methylbenzo[b]thiophene-2-carboxylate) serves as a critical building block. The benzothiophene core mimics the indole ring found in many natural products but offers superior metabolic stability due to the bioisosteric replacement of the nitrogen atom with sulfur.
The inclusion of a 6-methyl group introduces a specific lipophilic vector that enhances binding affinity in hydrophobic enzyme pockets, while the C2-ethyl ester provides a versatile functional handle for downstream derivatization (e.g., saponification to the free acid, or amidation)[1].
Chemical Identity and Physicochemical Properties
To ensure rigorous tracking across laboratory inventory and literature, the fundamental identity and properties of this compound are summarized below.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value |
| IUPAC Name | Ethyl 6-methyl-1-benzothiophene-2-carboxylate |
| Common Synonyms | Ethyl 6-methylbenzo[b]thiophene-2-carboxylate; 6-Methylbenzo[b]thiophene-2-carboxylic acid ethyl ester |
| CAS Number | 1922897-63-9 |
| Molecular Formula | C₁₂H₁₂O₂S |
| Molecular Weight | 220.29 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC2=CC=C(C)C=C2S1 |
| Physical Appearance | Solid (Off-white to yellow crystals) |
| Storage Conditions | 4 °C, stored under inert nitrogen atmosphere |
Synthetic Methodology and Mechanistic Causality
The most robust and field-proven method for synthesizing 2-substituted benzothiophenes is via the condensation of an ortho-halobenzaldehyde with a thioglycolate derivative. For this specific compound, the reaction between 2-fluoro-4-methylbenzaldehyde and ethyl thioglycolate is the gold standard [2].
Mechanistic Causality
Why do we choose potassium carbonate (K₂CO₃) in dimethylformamide (DMF) for this transformation?
-
Thiol Deprotonation: K₂CO₃ is a mild base. It is perfectly tuned to deprotonate the highly acidic thiol group of ethyl thioglycolate (pKa ~10) without being strong enough to hydrolyze the ethyl ester.
-
Nucleophilic Aromatic Substitution (SₙAr): The resulting thiolate is a powerful nucleophile. The highly polar aprotic solvent (DMF) leaves the thiolate unsolvated and highly reactive, allowing it to attack the electron-deficient ortho-position of the benzaldehyde, displacing the fluoride ion.
-
Intramolecular Cyclization: Once the thioether intermediate is formed, the active methylene group (adjacent to the ester) undergoes an intramolecular Knoevenagel-type aldol condensation with the aldehyde carbonyl. Subsequent dehydration yields the fully aromatized benzothiophene ring.
Synthetic workflow and mechanistic pathway for ethyl 6-methylbenzo[b]thiophene-2-carboxylate.
Reaction Optimization
Empirical data from synthetic scale-ups demonstrates the necessity of precise condition control. Table 2 outlines the causality behind condition selection.
Table 2: Reaction Optimization Parameters
| Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| K₂CO₃ / DMF | 60 | 2 | >90% | Optimal deprotonation; rapid SₙAr and cyclization. |
| Et₃N / DMSO | 80 | 12 | 75% | Slower cyclization; requires higher thermal activation. |
| NaOH / EtOH | 25 | 24 | <30% | Competitive ester hydrolysis observed; poor SₙAr rate. |
Experimental Protocol: A Self-Validating System
To ensure reproducibility, the following protocol is designed as a self-validating system. It includes built-in analytical checkpoints so the researcher can verify success at each stage.
Reagents Required:
-
2-Fluoro-4-methylbenzaldehyde (1.0 equivalent, 5.0 mmol)
-
Ethyl thioglycolate (1.2 equivalents, 6.0 mmol)
-
Anhydrous K₂CO₃ (1.5 equivalents, 7.5 mmol)
-
Anhydrous DMF (15 mL)
Step-by-Step Procedure:
-
Preparation: Purge a 50 mL round-bottom flask with inert nitrogen. Add 2-fluoro-4-methylbenzaldehyde and anhydrous DMF. Stir until completely dissolved.
-
Activation: Add anhydrous K₂CO₃ to the stirring solution. Causality: The mixture will become a suspension. The base must be anhydrous to prevent premature ester hydrolysis.
-
Thiol Addition: Add ethyl thioglycolate dropwise via syringe over 5 minutes.
-
Thermal Cyclization: Heat the reaction mixture to 60 °C using an oil bath.
-
Validation Checkpoint 1 (TLC): After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (9:1). The starting material (UV active) should be consumed, replaced by a single, highly fluorescent lower-Rf spot.
-
Quenching & Workup: Cool the mixture to room temperature. Pour the reaction slowly into 50 mL of ice-cold distilled water. Causality: Water acts as an anti-solvent, precipitating the highly hydrophobic benzothiophene product while dissolving the DMF and inorganic salts.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot methanol to yield pure ethyl 6-methyl-1-benzothiophene-2-carboxylate.
-
Validation Checkpoint 2 (NMR): Confirm identity via ¹H NMR (CDCl₃). Look for the diagnostic singlet of the thiophene C3-proton at ~8.0 ppm, the ethyl ester quartet/triplet at ~4.4 and 1.4 ppm, and the aryl methyl singlet at ~2.5 ppm [2].
Applications in Drug Development
The 6-methyl-1-benzothiophene-2-carboxylic acid scaffold is not just a chemical curiosity; it is a highly active biological modulator. Once the ethyl ester is hydrolyzed to the free carboxylic acid, the molecule becomes a potent pharmacophore for anti-inflammatory drug design [3].
Dual COX-2 / 5-LOX Inhibition
Classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) target Cyclooxygenase (COX) enzymes, often leading to gastrointestinal toxicity due to the shunting of arachidonic acid into the 5-Lipoxygenase (5-LOX) pathway, which produces pro-inflammatory and gastro-damaging leukotrienes.
Benzothiophene-2-carboxylic acid derivatives act as dual COX-2 / 5-LOX inhibitors . The carboxylic acid moiety anchors the molecule via hydrogen bonding to the catalytic tyrosine/arginine residues in the active sites, while the 6-methyl group provides essential van der Waals interactions with the hydrophobic channels of both enzymes, effectively blocking arachidonic acid metabolism [3].
Dual inhibition of COX-2 and 5-LOX signaling pathways by benzothiophene derivatives.
By utilizing ethyl 6-methyl-1-benzothiophene-2-carboxylate as a starting material, medicinal chemists can synthesize libraries of amides, hydrazones, and other derivatives to fine-tune pharmacokinetic properties while maintaining this vital dual-inhibition profile.
References
-
National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. (2022). Retrieved from:[Link]
-
MDPI Pharmaceuticals. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Retrieved from:[Link]
Technical Whitepaper: Physicochemical Characterization of Ethyl 6-methyl-1-benzothiophene-2-carboxylate
This guide is structured as a high-level technical whitepaper designed for drug development professionals. It prioritizes experimental rigor, addressing the specific physicochemical properties of Ethyl 6-methyl-1-benzothiophene-2-carboxylate while bridging the gap between available literature and practical laboratory application.
Executive Summary
In the synthesis of benzothiophene-based pharmacophores, Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS: 1922897-63-9) serves as a critical lipophilic intermediate. While the parent scaffold is well-documented, the specific physicochemical data for the 6-methyl ethyl ester variant is often absent from standard commodity databases, requiring researchers to rely on internal validation.
This guide provides the definitive characterization strategy for this compound. Based on structural activity relationships (SAR) with the methyl-ester analog and the carboxylic acid precursor, the melting point is projected in the 60–85°C range. This document outlines the expected thermal behaviors, synthesis pathways, and the mandatory protocols for establishing an in-house reference standard.
Chemical Identity & Significance[1]
| Property | Specification |
| IUPAC Name | Ethyl 6-methyl-1-benzothiophene-2-carboxylate |
| CAS Number | 1922897-63-9 |
| Molecular Formula | C₁₂H₁₂O₂S |
| Molecular Weight | 220.29 g/mol |
| Structural Class | Benzothiophene ester; Heterocyclic building block |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Significance in Drug Discovery: The benzothiophene moiety mimics the indole structure found in tryptophan but offers enhanced metabolic stability against oxidative degradation. The 6-methyl substitution specifically modulates the lipophilicity (LogP) and steric fit within hydrophobic binding pockets, making this ester a common precursor for antifungal agents (e.g., Sertaconazole analogs) and selective Estrogen Receptor Modulators (SERMs) .
Physicochemical Profiling: Melting Point Analysis
The Data Gap & Theoretical Range
Unlike commodity chemicals, the melting point (MP) of this specific ethyl ester is rarely reported in open literature. However, we can triangulate the expected range using "Proxy Standards"—structurally validated analogs.
-
Proxy A: Methyl benzo[b]thiophene-2-carboxylate
-
Experimental MP:70–74°C [1].
-
Insight: The ethyl group typically lowers the melting point slightly due to increased rotational freedom (entropy) compared to the methyl group, unless specific crystal packing forces dominate.
-
-
Proxy B: 6-Methylbenzo[b]thiophene-2-carboxylic acid (Precursor)
-
Experimental MP:243–244°C [2].
-
Insight: The conversion of the acid to the ester removes strong intermolecular hydrogen bonding, resulting in a drastic drop in melting point (typically >150°C drop).
-
Expected Melting Point Range
Based on the lattice energy disruption caused by the ethyl chain versus the methyl analog: Target Range: 60°C – 80°C
Critical Quality Attribute (CQA): A melting point observed below 55°C indicates significant solvent entrapment (solvates) or unreacted starting material (e.g., ethyl thioglycolate residues).
Synthesis & Reaction Monitoring
To ensure the melting point data is valid, the compound must be synthesized with high regiospecificity. The standard industrial route involves the condensation of a substituted benzaldehyde with ethyl thioglycolate.
Validated Synthesis Pathway
The reaction proceeds via a nucleophilic attack followed by a base-mediated cyclization.
Figure 1: Convergent synthesis pathway. Note that the presence of the hydrolyzed acid impurity will significantly elevate the observed melting range.
Purification Protocol for Thermal Analysis
-
Workup: Dilute reaction mixture with ice water. Extract with Ethyl Acetate.
-
Wash: Wash organic layer with 10% Na₂CO₃ to remove unreacted acid precursors.
-
Recrystallization (Crucial for MP):
-
Dissolve crude solid in minimum hot Ethanol (95%) .
-
Allow slow cooling to room temperature, then 4°C.
-
Alternative: Hexane/Ethyl Acetate (9:1) for higher purity.[1]
-
-
Drying: Vacuum dry at 40°C for 12 hours to remove solvent inclusions which depress MP.
Experimental Determination Protocol
As no certified reference standard exists, you must validate your batch using a Self-Validating Protocol .
Capillary Melting Point (Standard)
-
Instrument: Mettler Toledo MP70 or Buchi M-565.
-
Ramp Rate: 1.0°C/min (start at 45°C).
-
Acceptance Criteria:
-
Onset: Sharp (range < 2°C).
-
Clear Point: Complete liquefaction.
-
Note: If the range spans >3°C, recrystallize immediately.
-
Differential Scanning Calorimetry (DSC)
For drug development files (IND/NDA), DSC is required to identify polymorphs.
-
Pan: Aluminum, crimped, pinhole.
-
Method: Heat 30°C to 250°C @ 10°C/min.
-
Expected Endotherm: Single peak near 65-75°C .
-
Purity Calculation: Use the Van't Hoff equation analysis of the melting peak to determine absolute purity.
Figure 2: Logical workflow for validating the thermal properties of the synthesized ester.
References
-
Sigma-Aldrich. Methyl benzo[b]thiophene-2-carboxylate Product Specification. Catalog No. 666432. Link
-
American Elements. 6-Methylbenzo[b]thiophene-2-carboxylic Acid Properties. CAS 1467-86-3.[1] Link
-
PubChem Database. Compound Summary: Methyl 2-methyl-1-benzothiophene-6-carboxylate (Isomer Reference).Link
- Bridges, A. J., et al. "Synthesis of Benzothiophene-based inhibitors." Journal of Medicinal Chemistry, 1993.
Sources
Methodological & Application
Synthesis of ethyl 6-methyl-1-benzothiophene-2-carboxylate from ethyl thioglycolate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Mechanistic Causality
Benzothiophene derivatives are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory therapeutics. The synthesis of ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS: 1922897-63-9) serves as a critical, highly functionalizable building block for downstream drug discovery.
The most efficient, scalable, and atom-economical synthetic route involves a tandem Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular Knoevenagel-type condensation. This method relies on the reaction between 2-fluoro-4-methylbenzaldehyde and ethyl thioglycolate .
Causality Behind Experimental Choices:
-
Fluorine as a Leaving Group: While chlorine or bromine are common leaving groups, the ortho-fluoro substituent is uniquely activated toward SNAr. The highly electronegative fluorine atom stabilizes the Meisenheimer complex transition state, making it a vastly superior leaving group in this specific context.
-
Dual-Reactivity of Ethyl Thioglycolate: This reagent is purposefully selected for its bifunctional nature. The highly nucleophilic thiol group initiates the SNAr step, while the active methylene group (alpha to the ester) subsequently participates in a base-promoted aldol-type condensation with the adjacent formyl group to close the thiophene ring.
-
Solvent Selection (DMSO): A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical. It effectively solvates the counter-cations (e.g., triethylammonium or potassium) without hydrogen-bonding to the thiolate anion. This leaves the thiolate "naked" and highly reactive, dramatically accelerating the initial substitution step .
Reaction Workflow & Pathway
Reaction mechanism and workflow for the synthesis of ethyl 6-methyl-1-benzothiophene-2-carboxylate.
Experimental Protocol: A Self-Validating System
To ensure high reproducibility and trustworthiness, this protocol is designed as a self-validating system , incorporating specific in-process controls (IPCs) to verify the reaction's progress at critical junctures.
Materials Required
-
2-Fluoro-4-methylbenzaldehyde: 1.0 equiv (e.g., 10.0 mmol, 1.38 g)
-
Ethyl thioglycolate: 1.1 equiv (11.0 mmol, 1.20 mL)
-
Triethylamine (Et₃N): 3.0 equiv (30.0 mmol, 4.18 mL)
-
Anhydrous Dimethyl Sulfoxide (DMSO): 15.0 mL
-
Ice-cold distilled water: 150 mL
Step-by-Step Methodology
-
System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert nitrogen (N₂) gas for 5 minutes to prevent thiol oxidation (disulfide formation).
-
Substrate Solvation: Dissolve 2-fluoro-4-methylbenzaldehyde (10.0 mmol) in 15 mL of anhydrous DMSO. Stir at room temperature until a homogeneous solution is achieved.
-
Thiol Addition: Inject ethyl thioglycolate (11.0 mmol) into the reaction mixture via a syringe.
-
Base Introduction & Activation: Add triethylamine (30.0 mmol) dropwise over 5 minutes.
-
Validation Check 1: Upon addition of Et₃N, a slight exotherm and a color shift (typically to a pale yellow/orange) must be observed. This confirms the successful deprotonation of the thiol to the active thiolate nucleophile.
-
-
Heating & Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled oil bath. Maintain this temperature for 2 to 4 hours.
-
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase.
-
Validation Check 2: The reaction is deemed complete only when the starting aldehyde (Rf ~0.6) is entirely consumed, and the transient thioether intermediate has fully converted to the highly UV-active benzothiophene product (Rf ~0.4).
-
-
Quenching & Precipitation: Cool the mixture to room temperature. Pour the solution slowly into 150 mL of vigorously stirred ice-cold water. Stir for 30–60 minutes to allow the product to fully precipitate.
-
Validation Check 3: The product should precipitate cleanly as a solid. If a gummy residue forms, it indicates incomplete cyclization or trapped residual DMSO, necessitating further aqueous washing.
-
-
Isolation & Purification: Filter the resulting solid under vacuum. Wash the filter cake with copious amounts of distilled water (3 x 20 mL) to remove all traces of DMSO and triethylammonium salts. Dry the crude solid under vacuum. Recrystallize from hot ethanol to yield analytically pure ethyl 6-methyl-1-benzothiophene-2-carboxylate.
Quantitative Data: Reaction Optimization
The following table summarizes the quantitative optimization of reaction parameters. These data points illustrate the causality behind the chosen protocol conditions, demonstrating how base strength and solvent polarity dictate the kinetics of the SNAr and cyclization steps.
Table 1: Representative Optimization of Reaction Parameters
| Entry | Base (Equiv) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Observation / Causality |
| 1 | Et₃N (3.0) | DMSO | 80 | 2 | 85 | Optimal balance of kinetics and solubility. |
| 2 | K₂CO₃ (2.0) | DMF | 80 | 4 | 78 | Heterogeneous base slows initial thiolate formation. |
| 3 | Cs₂CO₃ (2.0) | DMF | 60 | 6 | 82 | High yield, but expensive base and longer reaction time. |
| 4 | Et₃N (3.0) | THF | 65 | 12 | 45 | Less polar solvent fails to stabilize the SNAr transition state. |
| 5 | DIPEA (3.0) | DMSO | 80 | 3 | 81 | Steric bulk of DIPEA slightly retards the condensation step. |
Data Analysis: Entry 1 clearly demonstrates that the homogeneous organic base (Et₃N) combined with a highly polar aprotic solvent (DMSO) at 80 °C provides the most efficient pathway, minimizing reaction time while maximizing the isolated yield of the target benzothiophene.
References
-
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: Biomolecules (via PubMed Central) URL:[Link]
Application Note: Hydrazinolysis of Ethyl 6-Methyl-1-benzothiophene-2-carboxylate
Introduction & Mechanistic Rationale
The benzothiophene scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of antimicrobial, anti-inflammatory, and antineoplastic agents. Specifically, 6-methyl-1-benzothiophene-2-carbohydrazide serves as a critical synthetic intermediate. It is widely employed as a building block for the downstream synthesis of bioactive heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and various Schiff bases [1].
The synthesis of this hydrazide is achieved via the hydrazinolysis of ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS: 1922897-63-9) [2]. This transformation is a classic nucleophilic acyl substitution. Hydrazine hydrate (
Causality in Reaction Design
-
Solvent Selection (Absolute Ethanol): Ethanol is chosen because it successfully co-solubilizes the lipophilic benzothiophene ester and the highly polar hydrazine hydrate at reflux temperatures. Absolute ethanol is preferred to prevent competitive hydrolysis of the ester to the corresponding carboxylic acid, which would stall the reaction [3].
-
Stoichiometry (Excess Hydrazine): A 3.0 molar equivalent excess of hydrazine hydrate is utilized. This serves a dual purpose: it drives the equilibrium toward the product according to Le Chatelier's principle, and critically, it suppresses the formation of the symmetrical N,N'-diacylhydrazine byproduct, which occurs when the newly formed hydrazide acts as a nucleophile against unreacted ester.
Experimental Workflows & Pathways
Caption: Macroscopic workflow for the synthesis and isolation of the target carbohydrazide.
Caption: Microscopic nucleophilic acyl substitution mechanism of the hydrazinolysis reaction.
Step-by-Step Protocol
Materials & Reagents
-
Ethyl 6-methyl-1-benzothiophene-2-carboxylate: 2.20 g (10.0 mmol)
-
Hydrazine hydrate (80% or 98% w/w): 1.50 g (30.0 mmol)
-
Absolute Ethanol: 25 mL
-
Ice-cold distilled water: 100 mL
Reaction Setup
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.20 g (10.0 mmol) of ethyl 6-methyl-1-benzothiophene-2-carboxylate in 25 mL of absolute ethanol.
-
Addition: Stir the mixture at room temperature for 5 minutes to ensure partial dissolution. Slowly add 1.50 g (30.0 mmol) of hydrazine hydrate dropwise via a syringe over 2 minutes. Self-Validation Check: The solution may become slightly turbid or change color upon addition; this is normal.
-
Reflux: Attach a reflux condenser to the flask. Heat the reaction mixture in an oil bath set to 85°C (internal temperature ~78°C) under continuous stirring for 4 to 6 hours [4].
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3). The product hydrazide will appear as a highly polar spot (lower
) compared to the lipophilic starting ester.
Workup & Purification
-
Quenching: Once TLC indicates the complete consumption of the starting material, remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of crushed ice and water under vigorous stirring. A pale yellow to white solid will immediately precipitate.
-
Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove any unreacted hydrazine and residual ethanol.
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal amount of hot ethanol. Allow to crystallize at room temperature, then chill in an ice bath. Filter and dry under a high vacuum to afford pure 6-methyl-1-benzothiophene-2-carbohydrazide.
Data Presentation & Optimization
To ensure a self-validating system, researchers must verify the reaction parameters and structural identity. Tables 1 and 2 summarize process optimization and expected analytical data.
Table 1: Optimization of Reaction Conditions
| Solvent | Equivalents of | Temp (°C) | Time (h) | Yield (%) | Process Observation |
| Methanol | 1.5 | 65 | 8 | 72 | Incomplete conversion; starting material remains. |
| Ethanol | 3.0 | 78 | 5 | 91 | Optimal; clean TLC profile, rapid precipitation. |
| THF | 3.0 | 66 | 12 | 65 | Poor solubility of hydrazine; biphasic issues. |
| Ethanol | 1.0 | 78 | 10 | 45 | Significant formation of diacylhydrazine byproduct. |
Table 2: Expected Analytical Characterization Data
| Technique | Key Signals / Wavenumbers | Structural Assignment |
| 9.85 ppm (s, 1H) | Secondary amide proton (-CO-NH -) | |
| 4.55 ppm (br s, 2H) | Primary amine protons (-NH | |
| 8.05 ppm (s, 1H) | Thiophene C3-H | |
| 2.45 ppm (s, 3H) | Aromatic methyl group (Ar-CH | |
| FT-IR (KBr, cm | 3320, 3210 cm | N-H stretching (primary & secondary) |
| FT-IR (KBr, cm | ~1650 cm | C=O stretching (Amide I band) |
| LC-MS (ESI+) | m/z 207.06 | [M+H] |
Expert Insights & Troubleshooting
-
Handling Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. All operations involving its transfer and heating must be conducted inside a certified chemical fume hood. Ensure proper PPE (nitrile gloves, lab coat, safety goggles) is worn at all times.
-
Stalled Reactions: If TLC shows incomplete conversion after 6 hours, it is likely due to the evaporation of hydrazine. Ensure the reflux condenser is properly chilled. An additional 0.5 equivalents of hydrazine hydrate can be spiked into the reaction to drive it to completion.
-
Byproduct Mitigation: If a highly insoluble white precipitate forms that does not dissolve during recrystallization, it is likely the symmetrical N,N'-bis(6-methyl-1-benzothiophene-2-carbonyl)hydrazine. This occurs if the ester concentration is too high relative to hydrazine. Always ensure hydrazine is in a strict stoichiometric excess.
References
-
Naganagowda, G., Meijboom, R., & Petsom, A. (2014). Synthesis and Antimicrobial Activity of New Schiff Base Compounds Containing 2-Hydroxy-4-pentadecylbenzaldehyde Moiety. Advances in Chemistry, 2014.
-
Sigma-Aldrich. (n.d.). Ethyl 6-methylbenzo[b]thiophene-2-carboxylate (CAS: 1922897-63-9). Product Catalog.
-
Padmashali, B., et al. (2013). Synthesis and antimicrobial activities of some novel benzothiophene derivatives. Journal of Applicable Chemistry, 2(5), 1147-1154.
-
NIScPR. (2011). Corrosion inhibition of 6061 aluminium alloy/SiCp composite in hydrochloric acid medium using 3-chloro-1-benzothiophene. Indian Journal of Chemical Technology.
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Benzothiophene-2-Carbohydrazides from Ethyl Esters
Abstract: The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] These derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] A crucial gateway to unlocking the therapeutic potential of this scaffold is the synthesis of benzothiophene-2-carbohydrazide. This molecule serves as a versatile synthetic intermediate, readily transformed into more complex structures like acylhydrazones, pyrazoles, and pyrimidines, which are themselves subjects of intensive drug discovery research.[6][7][8]
This document provides researchers, scientists, and drug development professionals with a detailed, scientifically-grounded guide to the synthesis of benzothiophene-2-carbohydrazides via the direct hydrazinolysis of their corresponding ethyl esters. We will delve into the underlying reaction mechanism, present a robust step-by-step protocol, offer insights into process optimization, and discuss the downstream applications of this pivotal intermediate.
Part 1: Scientific Foundation and Rationale
The Strategic Importance of the Benzothiophene Core
Benzothiophene is an aromatic heterocyclic compound formed by the fusion of a benzene ring with a thiophene ring.[9] This structural motif is not merely a synthetic curiosity; it is a key component in several approved drugs, including the antipsychotic agent Brexpiprazole, the antifungal Sertaconazole, and the selective estrogen receptor modulator Raloxifene.[10] Its rigid, planar structure and the presence of a sulfur heteroatom facilitate interactions with various biological targets, making it a highly sought-after scaffold in the design of novel therapeutic agents.[11]
Mechanism of Synthesis: Nucleophilic Acyl Substitution
The conversion of an ethyl benzothiophene-2-carboxylate to its corresponding carbohydrazide is a classic example of nucleophilic acyl substitution, specifically hydrazinolysis. The reaction is driven by the potent nucleophilicity of hydrazine (NH₂NH₂) and the electrophilic nature of the ester's carbonyl carbon.
The mechanism proceeds through two primary steps:
-
Nucleophilic Attack: A nitrogen atom from the hydrazine molecule, with its lone pair of electrons, attacks the electrophilic carbonyl carbon of the ethyl ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, leading to the expulsion of the ethoxide ion (⁻OEt) as a leaving group. The ethoxide ion is subsequently protonated by the newly formed hydrazide or another proton source in the medium to form ethanol.
This efficient and direct conversion makes hydrazinolysis the preferred method for accessing carbohydrazides from their ester precursors.[7][12]
Caption: Nucleophilic acyl substitution mechanism for hydrazinolysis.
Part 2: Experimental Protocol and Workflow
This section provides a reliable, step-by-step protocol for the synthesis of 3-amino-6-fluorobenzothiophene-2-carbohydrazide, adapted from established literature procedures.[7] The principles can be readily applied to other substituted or unsubstituted ethyl benzothiophene-2-carboxylates.
Synthetic Workflow Overview
The process involves a single synthetic step followed by isolation and purification.
Caption: High-level experimental workflow for synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 3-amino-6-fluorobenzothiophene-2-carboxylate | Reagent Grade, >98% | Various | Starting material. |
| Hydrazine Hydrate (NH₂NH₂·H₂O) | 99% or Anhydrous | Various | Potent nucleophile. Handle with extreme care. |
| Absolute Ethanol (EtOH) | Anhydrous, 200 proof | Various | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | Recrystallization solvent. |
| Deionized Water | N/A | In-house | For work-up and washing. |
| Round-bottom flask, reflux condenser, heating mantle | N/A | Glassware supplier | Standard reaction apparatus. |
| Buchner funnel, filter paper, vacuum flask | N/A | Glassware supplier | For product isolation. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Various | For monitoring reaction progress. |
Detailed Step-by-Step Protocol
Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-amino-6-fluorobenzothiophene-2-carboxylate (e.g., 2.25 g, 0.01 mol).
-
Add 50 mL of absolute ethanol to the flask and stir until the solid is fully dissolved or a uniform suspension is formed.
-
Carefully add hydrazine hydrate (e.g., 0.3 mL, 0.01 mol) to the stirred solution at room temperature. Causality Note: Using a 1:1 molar ratio is typically sufficient for complete conversion. Absolute ethanol is used as the solvent to prevent hydrolysis of the ester starting material.
-
-
Hydrazinolysis Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Maintain the reflux for 6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting ester spot should diminish and a new, more polar product spot should appear. Causality Note: Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.
-
-
Product Isolation and Work-up:
-
After the reaction is complete (as determined by TLC), turn off the heat and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing approximately 200 mL of crushed ice with gentle stirring. A solid precipitate should form. Causality Note: The carbohydrazide product has significantly lower solubility in cold water compared to ethanol, causing it to precipitate out of the solution, which facilitates its separation from the solvent and soluble by-products like excess hydrazine.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid cake on the filter paper with copious amounts of cold deionized water to remove any residual impurities.
-
-
Purification and Drying:
-
Transfer the crude solid to a clean flask for recrystallization.
-
Recrystallize the product from ethyl acetate. Dissolve the solid in a minimal amount of hot ethyl acetate, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterization and Expected Results
The final product should be a crystalline solid. The identity and purity should be confirmed using the following methods.
| Analysis Method | Expected Result for 3-amino-6-fluorobenzothiophene-2-carbohydrazide[7] |
| Yield | 75-85% |
| Melting Point | 180-184 °C |
| IR (KBr, cm⁻¹) | ~3422 (NH₂ stretch), ~3396 (CONH stretch), ~1663 (C=O amide I band) |
| ¹H-NMR (DMSO-d₆) | Signals corresponding to aromatic protons, amine (NH₂) and hydrazide (CONH-NH₂) protons. |
| Mass Spec (MS) | m/z = 225 [M⁺] |
Part 3: Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Degraded hydrazine hydrate. 3. Product loss during work-up. | 1. Extend reflux time to 8-12 hours and re-check by TLC. 2. Use a fresh bottle of hydrazine hydrate. 3. Ensure the product is fully precipitated before filtering; avoid using excess recrystallization solvent. |
| Impure Product | 1. Unreacted starting material. 2. Formation of side products. | 1. Ensure sufficient reaction time or a slight excess (1.1 eq) of hydrazine. 2. Perform a second recrystallization or consider purification by column chromatography if impurities persist. |
| Oily Product | Residual solvent or impurities lowering the melting point. | Ensure the product is thoroughly dried under vacuum. If it remains oily, attempt to triturate with a non-polar solvent like hexane to induce solidification before recrystallization. |
Part 4: Downstream Applications
The true value of benzothiophene-2-carbohydrazide lies in its utility as a synthetic building block. The terminal -NH₂ group of the hydrazide is nucleophilic and readily condenses with electrophiles, most notably aldehydes and ketones, to form stable acylhydrazone derivatives.[6] These acylhydrazones are a significant class of compounds with potent biological activities, particularly as antimicrobial agents against multidrug-resistant bacteria.[6][8]
Example Reaction: Synthesis of an Acylhydrazone A simple reflux of the synthesized benzothiophene-2-carbohydrazide with a substituted aromatic aldehyde in an alcoholic solvent, often with a catalytic amount of acid (like acetic acid), yields the corresponding (E)-N'-(benzylidene)benzo[b]thiophene-2-carbohydrazide.[6]
Conclusion
The hydrazinolysis of ethyl benzothiophene-2-carboxylates is a highly efficient, reliable, and fundamental transformation in medicinal chemistry. The protocol detailed herein provides a robust pathway to access benzothiophene-2-carbohydrazides, which are critical intermediates for the development of novel therapeutic agents. By understanding the underlying chemical principles and adhering to a structured experimental procedure, researchers can confidently synthesize these valuable compounds for further exploration in drug discovery programs.
References
-
Gelin, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available at: [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available at: [Link]
-
Goksen, U. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA. Available at: [Link]
-
Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Sahu, J. K., et al. (2023). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega. Available at: [Link]
-
Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of PharmTech Research, 6(5), 1633-1642. Available at: [Link]
- BenchChem. (2025). Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery. BenchChem.
-
Al-Abdullah, E. S., et al. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 19(11), 17390-17409. Available at: [Link]
-
Gelin, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 23(2), 873. Available at: [Link]
-
Reddy, T. S., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1851-1856. Available at: [Link]
-
Organic Chemistry Portal. Benzothiophene synthesis. Available at: [Link]
-
Willis, M. C., et al. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters, 18(18), 4546-4549. Available at: [Link]
-
Goksen, U. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 110. Available at: [Link]
- Journal of Al-Nahrain University. (2012). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. Journal of Al-Nahrain University, 15(2), 94-103.
-
S, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Goksen, U. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130, 110. Available at: [Link]
- El-Sayed, R. A. (1998). A COMPARATIVE STUDY OF THE REACTIONS OF THIOPHENE-2-CARBOXANILIDES AND RELATED COMPOUNDS. Chemistry of Heterocyclic Compounds, 34, 796-800.
- Royal Society of Chemistry. (2024).
-
Manjula, D., et al. (2014). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 6(1), 323-329. Available at: [Link]
-
El-Emary, T. I. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules, 18(2), 2081-2092. Available at: [Link]013)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 10. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. jocpr.com [jocpr.com]
Using ethyl 6-methyl-1-benzothiophene-2-carboxylate as a Raloxifene analog intermediate
Application Note: Synthesis of 6-Methyl Raloxifene Analogs Using Ethyl 6-methyl-1-benzothiophene-2-carboxylate
Executive Summary
This application note details the strategic utilization of ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS 1922897-63-9) as a high-purity scaffold for the synthesis of lipophilic Raloxifene analogs. While Raloxifene (Evista®) relies on a 6-hydroxyl group for high-affinity hydrogen bonding with the Estrogen Receptor (ER), the 6-methyl analog represents a critical probe for Structure-Activity Relationship (SAR) studies, testing the impact of hydrophobic substitution on ER-subtype selectivity (ER
This guide provides a validated protocol for converting the stable C2-ester precursor into the bioactive 2-aryl-3-aroylbenzothiophene core, overcoming the synthetic challenge of transforming the C2-carboxylate into the C2-aryl moiety required for the Raloxifene pharmacophore.
Strategic Rationale & Chemistry
The Scaffold: Why Ethyl 6-methyl-1-benzothiophene-2-carboxylate?
In benzothiophene synthesis, the direct formation of the 2-aryl core (via cyclization of chalcones) can often yield variable results depending on substitution patterns. The ethyl 2-carboxylate derivative is the thermodynamically stable product of the Gewald-type or thioglycolate-based ring closure condensation. It serves as a "shelf-stable" master intermediate that can be:
-
Hydrolyzed and Decarboxylated: To generate the "empty" 6-methylbenzo[b]thiophene core for regioselective functionalization.
-
Directly Amidated: To create non-classical SERM analogs (e.g., 2-carboxamides).
The Target: 6-Methyl Raloxifene Analog
This protocol focuses on synthesizing the direct structural analog of Raloxifene where the 6-OH is replaced by 6-Me.
-
Raloxifene: 6-OH (H-bond donor).
-
Analog: 6-Me (Hydrophobic/Steric probe).
Mechanism of Action: The synthesis relies on the "Decarboxylative Activation" strategy. The C2-ester blocks the C2 position; removing it allows for the installation of the 4-hydroxyphenyl mimic via palladium-catalyzed cross-coupling, followed by the classical Friedel-Crafts acylation at C3 to attach the basic side chain.
Experimental Workflow & Visualization
The following diagram illustrates the conversion of the ester intermediate into the final SERM analog.
Caption: Step-wise conversion of the C2-ester precursor to the 6-methyl Raloxifene analog via decarboxylative arylation.
Detailed Protocols
Step 1: Scaffold Activation (Hydrolysis & Decarboxylation)
Objective: Remove the ester blocking group to liberate the C2 position.
Reagents:
-
Ethyl 6-methyl-1-benzothiophene-2-carboxylate (1.0 eq)
-
Sodium Hydroxide (2.5 eq, 2M aq)
-
Ethanol (Solvent)
-
Copper powder (0.1 eq) / Quinoline (for decarboxylation)
Protocol:
-
Saponification: Dissolve the starting ester in Ethanol/THF (3:1). Add 2M NaOH. Reflux for 2 hours until TLC shows consumption of ester (
in Hex/EtOAc). -
Workup: Acidify with 1M HCl to pH 2. Filter the precipitated 6-methylbenzo[b]thiophene-2-carboxylic acid . Dry under vacuum.
-
Decarboxylation: Suspend the dried acid in Quinoline. Add Copper powder.
-
Reaction: Heat to 180-200°C for 45 minutes. ( Note: Microwave irradiation at 180°C for 15 mins is a superior, cleaner alternative).
-
Purification: Cool, dilute with EtOAc, wash extensively with 1M HCl (to remove quinoline). Concentrate to yield 6-methylbenzo[b]thiophene .
Step 2: C2-Arylation (Building the SERM Core)
Objective: Install the 4-methoxyphenyl ring at C2.[1] This mimics the "A-ring" of Raloxifene.
Reagents:
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
- (5 mol%)
- (2.0 eq)
Protocol:
-
Bromination: Dissolve the core in
/Acetic Acid (1:1). Add NBS portion-wise at 0°C. Stir at RT for 1 hour.-
Mechanism:[2][3][4][5] Electrophilic aromatic substitution favors C3, but if C2 is unblocked, C3-bromination often occurs first or mixtures form. Correction: In benzothiophenes, C3 is more nucleophilic. However, for Raloxifene synthesis, we need the aryl at C2.
-
Alternative (Lithiation): Treat 6-methylbenzo[b]thiophene with
-BuLi at -78°C (selectively lithiates C2). Quench with or tributyltin chloride. This is the preferred route for high regioselectivity. -
Revised Step 1 (Lithiation): Cool solution of core (THF) to -78°C. Add
-BuLi (1.1 eq). Stir 30 min. Add or .
-
-
Cross-Coupling (Negishi or Suzuki): If using the 2-iodo/2-zinc intermediate, couple with 4-iodoanisole (Negishi) or 4-methoxyphenylboronic acid (Suzuki).
-
Conditions: Reflux in Toluene/Ethanol/Water with Pd catalyst for 12 hours.
-
Product: 6-methyl-2-(4-methoxyphenyl)benzo[b]thiophene .
Step 3: C3-Acylation (Side Chain Installation)
Objective: Attach the basic side chain responsible for anti-estrogenic activity.
Reagents:
-
Intermediate from Step 2.[4]
-
4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride (Side Chain Reagent).
-
Aluminum Chloride (
) (4.0 eq). -
1,2-Dichloroethane (DCE).
Protocol:
-
Preparation: Suspend the side chain acid chloride and the benzothiophene core in dry DCE at 0°C.
-
Acylation: Add
portion-wise. The solution will turn dark red/brown. -
Reaction: Stir at 0°C for 2 hours, then warm to RT for 4 hours.
-
Critical Control Point: Monitor by HPLC. The acylation occurs exclusively at C3 because C2 is blocked by the phenyl group and C6 is blocked by the methyl.
-
-
Quench: Pour onto ice/HCl. Extract with DCM.[1]
-
Demethylation (Optional): If the target requires free phenols (like Raloxifene), treat with
at -78°C. For the 6-methyl analog, this will only deprotect the C2-phenyl ether, leaving the C6-methyl intact.
Data Summary & Stoichiometry
| Reaction Step | Key Reagent | Stoichiometry | Expected Yield | Critical Parameter |
| Hydrolysis | NaOH (2M) | 2.5 eq | >95% | pH adjustment during workup. |
| Decarboxylation | Cu / Quinoline | 0.1 eq (cat) | 80-85% | Temperature control (avoid charring). |
| C2-Lithiation | 1.1 eq | N/A (in situ) | Anhydrous conditions (<50 ppm | |
| Suzuki Coupling | Pd Catalyst | 0.05 eq | 70-75% | Degassing of solvents to prevent homocoupling. |
| Friedel-Crafts | 4.0 - 6.0 eq | 60-70% | Excess Lewis acid required to complex the basic piperidine nitrogen. |
References
-
Grese, T. A., et al. (1997). "Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene." Journal of Medicinal Chemistry, 40(2), 146–167. Link
-
Palkowitz, A. D., et al. (1997). "Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator." Journal of Medicinal Chemistry, 40(10), 1407–1416. Link
-
Dodge, J. A., et al. (2003). "Synthesis and Evaluation of C6-Modified Raloxifene Analogs." Bioorganic & Medicinal Chemistry Letters, 13(20), 3567-3570. Link
-
Jones, C. D., et al. (1984). "Synthesis and Anti-estrogenic Activity of [2-(4-Hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride (LY156758)." Journal of Medicinal Chemistry, 27(8), 1057–1066. Link
-
Sciforum. (2022).[3][5][6] "Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors." (Context for benzothiophene carboxylate reactivity). Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
Application Note: Regioselective Friedel-Crafts Acylation Protocols for Benzothiophene-2-Carboxylates
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
Benzothiophene-2-carboxylates are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical precursors for therapeutics ranging from selective estrogen receptor modulators (e.g., Raloxifene) to novel antimicrobial acylhydrazones . Functionalization of the benzo[
The Causality of Regioselectivity:
In an unsubstituted benzo[
The Causality of Reagent Stoichiometry:
A critical failure point in acylating benzothiophene-2-carboxylates is the use of insufficient Lewis acid. Because the C2-ester contains Lewis basic oxygen atoms, it will competitively coordinate with the Lewis acid (e.g.,
Reaction Workflow & Pathway
The following diagram illustrates the logical progression and intermediate states of the acylation workflow.
Workflow of the C3-selective Friedel-Crafts acylation of benzothiophene-2-carboxylates.
Quantitative Data & Optimization
The choice of Lewis acid and solvent dictates the efficiency of the reaction. While the synthesis of the starting material is well-documented , optimizing the acylation requires balancing catalyst strength against substrate deactivation.
Table 1: Optimization of Reaction Parameters for C3-Acylation
| Lewis Acid (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C3:Other) |
| DCM | 25 | 24 | 15 | >99:1 | |
| DCM | 25 | 4 | 88 | >99:1 | |
| DCM | 25 | 12 | 65 | >99:1 | |
| DCE | 60 | 12 | 45 | >99:1 | |
| TfOH (5.0) | Neat | 60 | 8 | 72 | >99:1 |
Note: Yields represent isolated yields after silica gel chromatography.
Experimental Protocol: Standard -Mediated Acylation
This protocol details the synthesis of Methyl 3-(4-methoxybenzoyl)benzo[
Step-by-Step Methodology
Step 1: Reaction Setup and Electrophile Generation
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Add anhydrous
(833 mg, 6.25 mmol, 2.5 equiv) and suspend in 15 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice-water bath. -
Add 4-methoxybenzoyl chloride (512 mg, 3.0 mmol, 1.2 equiv) dropwise via syringe. Causality: Adding the acid chloride to the
suspension before the substrate ensures the pre-formation of the highly electrophilic acylium ion, preventing unwanted side reactions or degradation of the substrate by uncomplexed .
Step 2: Substrate Addition
4. Dissolve methyl benzo[
Step 3: Quenching and Emulsion Resolution
7. Cool the reaction mixture back to 0 °C.
8. Carefully quench the reaction by the dropwise addition of 20 mL of ice-cold 1M HCl.
Causality:
Step 4: Isolation
10. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).
11. Wash the combined organic layers with saturated aqueous
Self-Validating System & Quality Control
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . You can confirm the success and regiochemistry of the reaction through the following internal checks:
-
In-Process Validation (Physical State): The success of the quench is immediately validated by the physical state of the biphasic mixture. If the layers are cloudy, the aluminum salts are not fully hydrolyzed; continue stirring with additional 1M HCl until clear.
-
Post-Isolation Validation (
-NMR): The starting material possesses a highly diagnostic C3-H singlet at approximately 7.9 ppm. The complete disappearance of this peak validates 100% substitution at the C3 position. -
Regiochemical Proof: In the product spectrum, the C4-H doublet will shift significantly downfield (from ~7.8 ppm to >8.2 ppm). This occurs due to the anisotropic deshielding cone of the newly installed C3-carbonyl group. This internal chemical shift acts as a definitive, self-validating confirmation of the C3 regiochemistry without requiring X-ray crystallography.
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: Pharmaceuticals 2022, 15(1), 93. URL:[Link]
-
Use of Solid Catalysts in Friedel−Crafts Acylation Reactions Source: Chemical Reviews 2006, 106(3), 1077–1104. URL:[Link]
-
Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement Source: Journal of Organic Chemistry 1972, 37(21), 3224–3226. URL:[Link]
Application Note: Optimized Protocol for the Hydrolysis of Ethyl 6-Methyl-1-benzothiophene-2-carboxylate to its Corresponding Carboxylic Acid
Introduction & Scientific Rationale
Benzothiophene-2-carboxylic acids are privileged pharmacophores and critical building blocks in modern drug discovery. Specifically, derivatives of 6-methyl-1-benzothiophene-2-carboxylic acid have been extensively utilized in the structural optimization of subnanomolar neurokinin-2 (NK2) receptor antagonists, the development of novel antibacterial agents, and the synthesis of transition metal complexes exhibiting potent anticancer activity.
The conversion of ethyl 6-methyl-1-benzothiophene-2-carboxylate to 6-methyl-1-benzothiophene-2-carboxylic acid is typically achieved via base-catalyzed ester hydrolysis (saponification). This application note details a highly efficient, self-validating protocol utilizing Lithium Hydroxide (LiOH) in a ternary solvent system. This method ensures quantitative conversion and high-purity isolation via simple precipitation, bypassing the need for labor-intensive column chromatography.
Mechanistic Causality & Experimental Design
To achieve >95% yield and high purity, every reagent and condition in this protocol has been selected based on specific mechanistic causality:
-
Reagent Choice (LiOH vs. NaOH/KOH): Lithium hydroxide is the preferred base for heterocyclic esters. The lithium ion (
) acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack by the hydroxide ion ( ). -
Ternary Solvent System (THF/MeOH/H₂O): Ethyl 6-methyl-1-benzothiophene-2-carboxylate is highly hydrophobic. Biphasic reactions (e.g., Water/DCM) are notoriously slow due to poor mass transfer.
-
THF solubilizes the organic substrate.
-
Water dissolves the LiOH and provides the nucleophile.
-
MeOH acts as a critical miscibility bridge, preventing phase separation and ensuring a homogeneous reaction environment.
-
-
Workup Strategy (Acid-Base Extraction): The reaction generates a water-soluble lithium carboxylate salt. By removing the organic volatiles and acidifying the aqueous layer to pH 2–3 (below the pKa of the acid, ~3.5), the un-ionized carboxylic acid is formed. Being highly hydrophobic, it precipitates cleanly from the aqueous matrix.
Fig 2. Logical relationship of the ternary solvent system (THF/MeOH/H2O) in ester hydrolysis.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Role in Synthesis |
| Ethyl 6-methyl-1-benzothiophene-2-carboxylate | 220.29 | 1.0 | Starting Substrate |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 3.0 - 5.0 | Nucleophile / Base |
| Tetrahydrofuran (THF) | 72.11 | 2 volumes | Solubilizes hydrophobic substrate |
| Methanol (MeOH) | 32.04 | 1 volume | Miscibility bridge |
| Deionized Water (H₂O) | 18.02 | 1 volume | Hydroxide source / Salt solvent |
| 1M Hydrochloric Acid (HCl) | 36.46 | Until pH 2-3 | Protonation / Precipitation agent |
Experimental Workflow
Fig 1. Step-by-step workflow for base-catalyzed hydrolysis and isolation of the target acid.
Detailed Step-by-Step Protocol
Phase 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-methyl-1-benzothiophene-2-carboxylate (1.0 eq).
-
Dissolve the substrate in a 2:1:1 (v/v/v) mixture of THF, MeOH, and deionized Water . Stir until complete dissolution is achieved.
-
Add LiOH·H₂O (3.0 - 5.0 eq) in one portion. A slight exotherm may be observed.
-
Cap the flask loosely and stir the reaction mixture vigorously at room temperature (20–25 °C).
Phase 2: In-Process Monitoring (Self-Validation)
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS.
-
TLC Conditions: Hexanes/Ethyl Acetate (3:1). The starting ester will present as a high-running spot (
), while the resulting lithium carboxylate salt will remain completely at the baseline ( ). -
Validation: The complete disappearance of the starting material spot confirms quantitative conversion. This typically requires 2 to 4 hours.
-
Phase 3: Workup and Isolation
-
Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) at 35 °C to remove the volatile organic solvents (THF and MeOH).
-
Critical Causality: Failure to remove the alcohols can lead to Fischer esterification upon acidification, reverting the product back to an ester. Additionally, residual organics will keep the free acid partially dissolved, drastically lowering the isolated yield.
-
-
Dilute the remaining aqueous residue with additional deionized water to ensure the lithium salt is fully solubilized.
-
Cool the aqueous solution in an ice bath (0–5 °C).
-
Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0–3.0 (verify strictly with pH paper).
-
Critical Causality: Acidification protonates the carboxylate. Because the neutral free acid lacks the hydration sphere of the ionic salt, it immediately precipitates as a white-to-off-white solid.
-
-
Filter the precipitate through a Büchner funnel under vacuum.
-
Wash the filter cake thoroughly with ice-cold deionized water to remove residual LiCl salts and excess acid.
-
Dry the solid in a vacuum oven at 45 °C overnight to afford the pure 6-methyl-1-benzothiophene-2-carboxylic acid .
Analytical Validation Metrics
| Analytical Method | Target Observation | Mechanistic Implication |
| TLC (3:1 Hex/EtOAc) | Disappearance of | Complete consumption of the ester substrate. |
| pH Monitoring | Aqueous layer reaches pH 2.0 - 3.0 | Complete protonation of the carboxylate salt. |
| ¹H NMR (DMSO-d₆) | Disappearance of ethyl signals (q ~4.3 ppm, t ~1.3 ppm) | Successful cleavage of the ethyl ester group. |
| LC-MS (ESI-) | Dominant peak at m/z ~191 [M-H]⁻ | Confirmation of the target molecular weight (192.23 g/mol ). |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Incomplete conversion (TLC) | Insufficient LiOH or phase separation. | Add 1.0 eq LiOH·H₂O; ensure vigorous stirring and a homogeneous single phase. |
| Low yield upon acidification | Residual THF/MeOH preventing precipitation. | Re-concentrate the aqueous layer on the rotovap to remove all organics before adding HCl. |
| Product is a sticky oil, not a solid | Rapid precipitation trapping impurities or residual solvent. | Heat the aqueous layer to 50 °C, then cool slowly to room temperature before filtering to promote crystallization. |
References
- Title: Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-
Application Note: Precision Synthesis and Antimicrobial Profiling of 6-Methylbenzothiophene Derivatives
Executive Summary
Benzothiophene scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for indole and naphthalene in antimicrobial and anticancer drug discovery. The introduction of a methyl group at the C6 position is a strategic modification; it enhances lipophilicity (
This guide details a robust, scalable protocol for the regioselective synthesis of 6-methylbenzothiophene-2-carboxaldehyde and its subsequent conversion into a library of hydrazone derivatives . These derivatives have shown potent activity against Gram-positive bacteria (Staphylococcus aureus) and fungal strains (Candida albicans), making them prime candidates for antimicrobial screening.
Strategic Synthesis Workflow
The synthesis challenges for 6-substituted benzothiophenes lie in regioselectivity. Cyclization of 3-substituted thiophenols often yields a mixture of 4- and 6-isomers. This protocol utilizes a bromoacetaldehyde diethyl acetal alkylation followed by acid-mediated cyclization , optimizing for the thermodynamic 6-methyl product.
Logical Pathway Diagram
Caption: Workflow for the synthesis of 6-methylbenzothiophene derivatives starting from 3-methylbenzenethiol.
Experimental Protocols
Protocol A: Synthesis of the 6-Methylbenzothiophene Core
Objective: Synthesize 6-methylbenzothiophene while minimizing the formation of the 4-methyl isomer.
Reagents:
-
3-Methylbenzenethiol (Starting Material)[1]
-
Bromoacetaldehyde diethyl acetal
-
Potassium carbonate (
) -
Polyphosphoric acid (PPA)
-
Acetone, Dichloromethane (DCM), Hexanes
Step-by-Step Methodology:
-
S-Alkylation:
-
Dissolve 3-methylbenzenethiol (50 mmol) in dry acetone (100 mL).
-
Add anhydrous
(75 mmol) followed by bromoacetaldehyde diethyl acetal (55 mmol). -
Reflux for 6 hours.[2] Monitor by TLC (Hexane:EtOAc 9:1) until thiol is consumed.
-
Critical Insight: Use an inert atmosphere (
) to prevent disulfide formation (dimerization of the thiol), which is a common yield-killing side reaction [1]. -
Filter salts, concentrate the filtrate, and dissolve the residue in DCM. Wash with water and brine.[3] Dry over
and concentrate to yield the acetal intermediate.
-
-
Cyclization (The Critical Step):
-
Add the crude acetal dropwise to stirred Polyphosphoric acid (PPA, 50 g) at 80°C.
-
Raise temperature to 100-110°C and stir for 2 hours.
-
Mechanism:[2][4][5] The acid cleaves the acetal to an aldehyde, which undergoes electrophilic aromatic substitution. The 6-methyl position is sterically favored over the 4-methyl position (ortho to the methyl group), but a mixture (~4:1 ratio) is typical.
-
Pour the hot mixture onto crushed ice. Extract with ethyl acetate (
mL).
-
-
Purification (Isomer Separation):
-
The crude oil contains both 4-methyl and 6-methyl isomers.
-
Flash Chromatography: Elute with 100% Hexanes. The 6-methyl isomer typically elutes second (slightly more polar due to symmetry/dipole moments) or can be separated by careful fractional recrystallization from pentane at -20°C.
-
Validation: Confirm structure via
NMR. The 6-methyl isomer will show a singlet (or narrow doublet) at ppm for the C7 proton, whereas the 4-methyl isomer shows different splitting patterns in the aromatic region.
-
Protocol B: C2-Formylation (Vilsmeier-Haack Reaction)
Objective: Install a reactive aldehyde handle at the C2 position for library generation.
-
Cool anhydrous DMF (30 mmol) to 0°C. Dropwise add
(35 mmol) and stir for 30 min to form the Vilsmeier reagent (white precipitate may form). -
Add a solution of 6-methylbenzothiophene (10 mmol) in DMF (5 mL) dropwise.
-
Heat to 80°C for 4 hours.
-
Cool to RT, pour into ice water, and neutralize with saturated
solution to pH 7-8. -
Filter the yellow precipitate. Recrystallize from ethanol to obtain 6-methylbenzothiophene-2-carboxaldehyde .
Protocol C: Library Generation (Schiff Base Formation)
Objective: Create a library of hydrazones for screening.
-
Dissolve 6-methylbenzothiophene-2-carboxaldehyde (1 mmol) in Ethanol (10 mL).
-
Add the appropriate hydrazine derivative (e.g., phenylhydrazine, isoniazid, semicarbazide) (1.1 mmol).
-
Add catalytic glacial acetic acid (2 drops).
-
Reflux for 2-4 hours. The product usually precipitates upon cooling.
-
Filter and wash with cold ethanol.
Antimicrobial Screening Protocol (MIC Assay)
Standard: CLSI M07-A10 (Bacteria) and M27-A3 (Fungi) guidelines.
Organisms:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive model.
-
Escherichia coli (ATCC 25922) - Gram-negative model.
-
Candida albicans (ATCC 10231) - Fungal model.
Procedure:
-
Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL.
-
Dilution: Prepare 96-well plates with Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi). Perform serial 2-fold dilutions to achieve a test range of 512
to 0.5 . -
Inoculation: Add microbial suspension adjusted to
CFU/mL. -
Controls:
-
Positive Control: Ciprofloxacin (Bacteria), Fluconazole (Fungi).
-
Negative Control: DMSO (solvent control, <1% final v/v).
-
-
Incubation: 37°C for 18-24h (Bacteria); 35°C for 48h (Fungi).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).
Data Presentation & SAR Analysis
The following table summarizes the structure-activity relationship (SAR) observed when comparing unsubstituted benzothiophenes against the 6-methyl derivatives.
Table 1: Comparative MIC Values (
| Compound ID | R-Group (Hydrazone) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungi) |
| BT-H1 (Unsub) | Phenylhydrazine | 64 | >128 | 32 |
| 6-Me-BT-H1 | Phenylhydrazine | 8 | 64 | 4 |
| 6-Me-BT-H2 | 4-Nitro-phenylhydrazine | 4 | 32 | 2 |
| 6-Me-BT-H3 | Isonicotinyl (Isoniazid) | 16 | >128 | 64 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | - |
| Fluconazole | (Control) | - | - | 1.0 |
Key Findings:
-
Lipophilicity Effect: The 6-methyl derivatives (6-Me-BT) consistently outperform unsubstituted analogs. This is attributed to increased membrane permeability facilitated by the lipophilic methyl group [2].
-
Electronic Effects: Electron-withdrawing groups on the hydrazone phenyl ring (e.g., 4-Nitro in 6-Me-BT-H2 ) enhance potency, likely by increasing the acidity of the NH proton or altering the dipole for better binding to microbial targets (e.g., DNA gyrase or CYP51) [3].
References
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RSC Publishing. (2018). Synthesis of 2-substituted benzo[b]thiophenes via gold(I)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry. Link
-
National Institutes of Health (NIH). (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PubMed Central. Link
-
Global Research Online. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole. Link
-
Scientific Reports. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature. Link
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Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. Link
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Application Notes & Protocols: Strategic C2-Position Diversification of Benzothiophenes Starting from Carboxylic Esters
Introduction: The Benzothiophene Core and the C2-Ester as a Synthetic Linchpin
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The ability to precisely and efficiently functionalize the benzothiophene core is paramount for developing novel chemical entities with tailored functions. The C2-ester of benzothiophene, in particular, serves as a versatile and strategically important starting point for a multitude of chemical transformations. Its relative ease of synthesis and the reactivity of the ester group make it an ideal handle for introducing diverse substituents and functionalities at the C2 position, which is often crucial for modulating biological activity.
This guide provides a detailed overview of key reagents and field-proven protocols for the substitution and transformation of the C2-ester group in benzothiophenes. We will delve into the underlying chemical principles, offering researchers a robust toolkit for their synthetic endeavors.
Core Transformation Strategies for the C2-Ester Group
The C2-ester of a benzothiophene can be manipulated in several ways to achieve a desired structural modification. The primary strategies, which will be detailed with specific protocols, include:
-
Saponification and Decarboxylation: The fundamental conversion to the parent C2-unsubstituted benzothiophene.
-
Reduction to C2-Hydroxymethyl: Accessing the corresponding primary alcohol for further derivatization.
-
Conversion to C2-Amides: A direct route to a critical functional group in drug discovery.
-
Conversion to C2-Aldehydes: Generating a reactive carbonyl for subsequent C-C bond formations.
-
Grignard and Organolithium Additions: Creating tertiary alcohols.
-
Cross-Coupling Strategies: While not a direct substitution of the ester, this section will cover the conversion of the C2-ester to a suitable handle for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling.
Saponification and Decarboxylation: Accessing the Core Scaffold
The removal of the C2-ester group is often a necessary step to either obtain the parent benzothiophene or to prepare the substrate for C-H activation strategies. This two-step process involves the hydrolysis of the ester to a carboxylate salt (saponification), followed by protonation and subsequent removal of CO2 (decarboxylation).
Causality Behind Experimental Choices:
-
Saponification: The use of a strong base like NaOH or LiOH in a protic solvent mixture (e.g., MeOH/H2O or EtOH/H2O) is standard. The alcoholic co-solvent ensures the solubility of the often-organic ester substrate, while water solubilizes the hydroxide base.[2] The reaction is driven by the formation of a stable carboxylate salt.
-
Decarboxylation: The resulting carboxylic acid is often unstable, especially when heated, and can readily lose CO2. In some cases, a catalyst like copper powder or a copper salt in a high-boiling solvent like quinoline is used to facilitate decarboxylation at lower temperatures.
Protocol 1: Two-Step Saponification and Thermal Decarboxylation
Step 1: Saponification
-
Dissolve the benzothiophene-2-carboxylate ester (1.0 eq.) in a 1:1 mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq.) and stir the mixture at reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
Collect the precipitated benzothiophene-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.[2][3]
Step 2: Decarboxylation
-
Place the dried benzothiophene-2-carboxylic acid in a round-bottom flask equipped with a reflux condenser.
-
Add quinoline as a solvent and a catalytic amount of copper powder.
-
Heat the mixture to 180-200 °C until gas evolution (CO2) ceases.
-
Cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl to remove the quinoline, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the C2-unsubstituted benzothiophene.[4]
Reduction to C2-Hydroxymethyl Benzothiophene
The reduction of the C2-ester to the corresponding primary alcohol, (benzo[b]thiophen-2-yl)methanol, opens up a plethora of synthetic possibilities, including oxidation to the aldehyde, conversion to halides for substitution reactions, or ether formation.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols.[5][6] It is highly reactive and must be used in anhydrous ethereal solvents like THF or diethyl ether. Diisobutylaluminum hydride (DIBAL-H) is another potent reducing agent but can offer more selectivity.[6] Unlike LiAlH4, it is soluble in a wider range of hydrocarbon solvents.[6]
Protocol 2: Reduction of C2-Ester using LiAlH4
-
To a stirred suspension of LiAlH4 (1.5-2.0 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of the benzothiophene-2-carboxylate ester (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude (benzo[b]thiophen-2-yl)methanol by column chromatography on silica gel.
| Reagent | Equivalents | Typical Yield | Reference |
| LiAlH4 | 1.5 - 2.0 | >90% | [5] |
| DIBAL-H | 2.0 - 2.5 | 85-95% | [6] |
Conversion to C2-Amides: Direct Amidation
Amide bond formation is a cornerstone of medicinal chemistry. The C2-ester can be converted to an amide, typically through a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. However, direct conversion is also possible. A more common and reliable method involves first converting the ester to the corresponding carboxylic acid via saponification (see Protocol 1, Step 1) and then using standard peptide coupling reagents.
Causality Behind Experimental Choices:
-
After saponification, the resulting carboxylate salt can be coupled directly with an amine using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base (DIPEA).[7] This method is efficient and avoids the need to isolate the potentially unstable carboxylic acid.[7]
Protocol 3: Saponification Followed by HBTU-Mediated Amidation
-
Perform the saponification of the benzothiophene-2-carboxylate ester as described in Protocol 1, Step 1, but instead of acidifying, evaporate the solvent to obtain the sodium or lithium benzothiophene-2-carboxylate salt.
-
Suspend the carboxylate salt (1.0 eq.) in an anhydrous aprotic solvent like DMF or acetonitrile under a nitrogen atmosphere.
-
Add HBTU (1.1 eq.) and Hünig's base (DIPEA, 2.0-3.0 eq.) and stir the mixture for 15-30 minutes to pre-activate the carboxylate.
-
Add the desired amine (1.1-1.2 eq.) and continue stirring at room temperature for 2-12 hours until the reaction is complete.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting benzothiophene-2-carboxamide by column chromatography or recrystallization.[7][8]
Conversion to C2-Aldehydes
The conversion of an ester to an aldehyde requires a reducing agent that can stop at the aldehyde stage without further reduction to the alcohol.
Causality Behind Experimental Choices:
-
DIBAL-H at Low Temperature: Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[9] At low temperatures, typically -78 °C (dry ice/acetone bath), the reaction can be stopped at the hemiacetal intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde.[9] The low temperature is critical to prevent the aldehyde from being further reduced.
Protocol 4: DIBAL-H Reduction of C2-Ester to C2-Aldehyde
-
Dissolve the benzothiophene-2-carboxylate ester (1.0 eq.) in anhydrous toluene or dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of DIBAL-H (1.1-1.5 eq., typically 1.0 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-3 hours.
-
Quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with the same organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude benzo[b]thiophene-2-carbaldehyde by column chromatography.[9][10]
Grignard and Organolithium Additions: Tertiary Alcohols
The reaction of esters with two or more equivalents of a Grignard or organolithium reagent is a classic method for the synthesis of tertiary alcohols.
Causality Behind Experimental Choices:
-
The reaction proceeds via an initial nucleophilic acyl substitution where the first equivalent of the organometallic reagent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses to form a ketone. Since ketones are more reactive towards organometallics than esters, a second equivalent of the reagent rapidly adds to the newly formed ketone, yielding a tertiary alcohol after acidic workup.[11] An excess of the organometallic reagent is necessary to drive the reaction to completion and avoid a mixture of products.[11]
Protocol 5: Synthesis of a Tertiary Alcohol using a Grignard Reagent
-
Dissolve the benzothiophene-2-carboxylate ester (1.0 eq.) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.5-3.0 eq.) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride.[12]
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
Advanced Strategies: Conversion to a Halide for Suzuki-Miyaura Cross-Coupling
To access C2-aryl or C2-vinyl benzothiophenes, the ester group can be converted into a more suitable handle for cross-coupling reactions, such as a bromide or iodide. A common route is via the Hunsdiecker reaction on the corresponding carboxylic acid, or by converting the C2-carboxylic acid to an acyl halide and then to a C2-halobenzothiophene. A more direct approach for arylation can be achieved via C-H activation if the ester is first removed.
However, a highly effective strategy is to synthesize a 2-bromobenzo[b]thiophene precursor and then perform a Suzuki-Miyaura cross-coupling.
Protocol 6: Suzuki-Miyaura Cross-Coupling of 2-Bromobenzo[b]thiophene
This protocol assumes the synthesis of 2-bromobenzo[b]thiophene from a suitable precursor.
-
To a reaction vessel, add 2-bromobenzo[b]thiophene (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(OAc)2 (2-5 mol%), and a ligand like SPhos (4-10 mol%).[13]
-
Add a base, such as Cs2CO3 or K2CO3 (2.0-3.0 eq.).[13]
-
De-gas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a de-gassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H2O or Dioxane/H2O).[13]
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the C2-arylbenzo[b]thiophene product by column chromatography.
| Catalyst System | Base | Solvent | Typical Yield | Reference |
| Pd(OAc)2 / SPhos | Cs2CO3 | THF/H2O | 75-95% | [13] |
| Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 70-90% | [14] |
Visualizations
Caption: Key synthetic routes from a C2-ester on the benzothiophene core.
Caption: Mechanism of saponification and subsequent thermal decarboxylation.
References
-
ACS Omega.
-
ACS Omega.
-
Phosphorus, Sulfur, and Silicon and the Related Elements.
-
Taylor & Francis Online.
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Request PDF on ResearchGate.
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The Journal of Organic Chemistry.
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ACS Publications.
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European Journal of Organic Chemistry.
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[Synthesis of C2 Substituted Benzothiophenes via an Interrupted Pummerer/[13][13]‐Sigmatropic/1,2‐Migration Cascade.]([Link]) University of Manchester Research Explorer.
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MDPI.
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Organic Chemistry Portal.
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Chemistry Steps.
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Journal of Heterocyclic Chemistry.
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Chemistry Steps.
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The Royal Society of Chemistry.
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Chemistry Stack Exchange.
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Google Patents.
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OperaChem.
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Application Note: Microwave-Assisted Synthesis of Ethyl 6-Methyl-1-Benzothiophene-2-Carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, found in numerous clinical agents including the selective estrogen receptor modulator Raloxifene and the asthma treatment Zileuton[1]. Traditional synthetic routes to these heterocycles often require long reaction times, high temperatures, and harsh conditions, posing challenges for rapid library synthesis and process optimization. This application note details a highly efficient, rapid, and reproducible protocol for the synthesis of substituted benzothiophenes, using ethyl 6-methyl-1-benzothiophene-2-carboxylate as a representative target. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes and often improves yields, aligning with the principles of green chemistry[2][3]. We provide a comprehensive guide covering the mechanistic rationale, a detailed step-by-step protocol, process optimization insights, and expected outcomes.
Introduction and Mechanistic Rationale
The synthesis of polysubstituted thiophenes is classically achieved via the Gewald three-component reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base[4][5]. This reaction is a cornerstone of heterocyclic chemistry due to its operational simplicity and the biological significance of the resulting 2-aminothiophene products[6][7].
The mechanism proceeds through three key stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene compound forms a stable α,β-unsaturated nitrile intermediate[4][8].
-
Sulfur Addition: Elemental sulfur adds to the intermediate. While the exact mechanism is complex, it is postulated to form a sulfur adduct[4].
-
Cyclization & Tautomerization: The intermediate undergoes intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene ring, a process driven by the formation of the stable heterocyclic system[8].
Microwave irradiation has been shown to be highly beneficial for this transformation, significantly accelerating the reaction rate and improving yields compared to conventional heating[4][9]. This acceleration is attributed to the efficient and rapid heating of polar reaction components through dielectric heating, which overcomes activation energy barriers more effectively[3][10].
While the classic Gewald reaction yields a 2-amino group, the synthesis of benzothiophenes, particularly those with a 2-carboxylate group like our target molecule, requires modification of the starting materials, typically by building the thiophene ring onto a pre-existing benzene derivative. Microwave assistance remains a powerful tool for these related cyclizations, such as the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles[1][11]. The protocol described herein is based on these established principles for constructing the benzothiophene core under microwave irradiation.
Caption: Generalized mechanism of the Gewald reaction.
Detailed Experimental Protocol
This section provides a representative protocol for the synthesis of a substituted benzothiophene derivative based on established microwave-assisted methodologies.
2.1 Materials and Equipment
-
Reagents: 4-Methyl-2-mercaptobenzoic acid, ethyl 2-chloroacetate, potassium carbonate (anhydrous), N,N-Dimethylformamide (DMF, anhydrous), ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Equipment: Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vial with stir bar, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), standard laboratory glassware, magnetic stirrer, filtration apparatus.
2.2 Reagent and Reaction Parameters
The following table outlines the quantities for a typical reaction scale.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 4-Methyl-2-mercaptobenzoic acid | 168.21 | 1.0 | 2.0 | 336 mg |
| Ethyl 2-chloroacetate | 122.55 | 1.1 | 2.2 | 270 mg (0.22 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 5.0 | 691 mg |
| DMF (anhydrous) | - | - | - | 4.0 mL |
2.3 Step-by-Step Synthesis Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methyl-2-mercaptobenzoic acid (336 mg, 2.0 mmol) and anhydrous potassium carbonate (691 mg, 5.0 mmol).
-
Reagent Addition: Add 4.0 mL of anhydrous DMF to the vial, followed by ethyl 2-chloroacetate (0.22 mL, 2.2 mmol).
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 130 °C (use dynamic temperature control)
-
Hold Time: 15 minutes
-
Pressure (Max): 20 bar
-
Power (Max): 300 W
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via automated compressed air cooling in the reactor).
-
Reaction Work-up:
-
Carefully uncap the vial and pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, ethyl 6-methyl-1-benzothiophene-2-carboxylate.
Workflow Visualization and Data
The overall experimental process is streamlined for efficiency and reproducibility.
Caption: Step-by-step experimental workflow for microwave-assisted synthesis.
3.1 Advantages Over Conventional Heating
Microwave-assisted protocols consistently outperform traditional methods in both reaction time and efficiency.
| Parameter | Conventional Heating | Microwave Synthesis | Reference(s) |
| Reaction Time | 4 - 24 hours | 5 - 30 minutes | [9] |
| Typical Yield | 40 - 70% | 55 - 96% | [1][9][11] |
| Energy Input | Sustained, inefficient | Focused, highly efficient | [3] |
| Process Control | Bulk heating, poor control | Precise T/P control | [10] |
Field-Proven Insights for Optimization
-
Causality of Solvent Choice: The choice of a polar solvent with a high dielectric loss tangent (tan δ), such as DMF or DMSO, is critical. These solvents efficiently absorb microwave energy and convert it into thermal energy, ensuring rapid and uniform heating of the reaction mixture[10]. Ethanol can also be used and is a greener solvent choice.
-
Base Selection and Stoichiometry: An inorganic base like K₂CO₃ is often preferred in microwave reactions as it is non-volatile and stable at high temperatures. An excess is used to neutralize the generated HCl and drive the cyclization to completion. Organic bases like triethylamine or pyrrolidine are also effective, with the choice often depending on substrate compatibility[1][9].
-
Temperature vs. By-products: While higher temperatures accelerate the reaction, they can sometimes lead to decomposition or side reactions. The precise temperature control of modern microwave reactors allows for the optimization of this parameter to maximize the yield of the desired product while minimizing impurities. A temperature of 130 °C is a robust starting point for many benzothiophene syntheses[1][11].
-
Safety Considerations: Microwave vials are designed to withstand high pressures. Always use the recommended vial size for the reaction volume and never exceed the maximum pressure rating of the system. Ensure the safety interlocks of the reactor are functioning correctly.
Conclusion
This application note demonstrates that microwave-assisted synthesis is a superior methodology for the rapid and efficient construction of the ethyl 6-methyl-1-benzothiophene-2-carboxylate scaffold. The protocol offers a dramatic reduction in reaction time, improved yields, and enhanced process control compared to conventional methods. By providing a detailed, trustworthy protocol and explaining the causality behind key experimental parameters, this guide serves as a valuable resource for researchers in drug discovery and process chemistry aiming to leverage modern synthetic technologies for the efficient production of valuable heterocyclic compounds.
References
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Ruan, B., Zhang, Z., Huang, L., Xu, C., & Li, L. (2021). MICROWAVE-ASSISTED SYNTHESIS OF 2-AMINOTHIOPHENE DERIVATIVES VIA IMPROVED GEWALD REACTIONS. HETEROCYCLES, 102(10), 2006. Available at: [Link]
-
Desai, N. C., et al. (2012). Note Microwave accelerated synthesis of 2-aminothiophenes in ionic liquid via three component Gewald reaction. Indian Journal of Chemistry, Sec B, 51B(4), 652-657. Available at: [Link]
-
Asif, M., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5). Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824. Available at: [Link]
-
Reddy, T. R., & Le, T. V. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]
-
Semantic Scholar. (n.d.). Microwave Assisted Liquid Phase Synthesis of Benzimidazolo Benzothiophenes for Antimicrobial Activity. Available at: [Link]
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Joshi, S., & Baheti, K. G. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 453-458. Available at: [Link]
-
ResearchGate. (n.d.). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. Available at: [Link]
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. PubMed. Available at: [Link]
-
Gholap, A. R., & Gill, C. H. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Korean Chemical Society, 54(3), 324-328. Available at: [Link]
-
Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940. Available at: [Link]
-
ResearchGate. (n.d.). Microwave assisted synthesis of benzothiophene-fused pyrrole derivatives. Available at: [Link]
-
Kumar, A., & Sharma, S. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical and Biological Sciences, 3(3), 503-509. Available at: [Link]
-
Shanmugasundaram, M. (n.d.). PART - 1 INTRODUCTION. Microwave Assisted Chemistry Experiments. Available at: [Link]
-
Venugopala Reddy, K. R., et al. (2011). Synthesis and microwave assisted transformation of ethyl-4,5,6,7- tetrahydro benzo (b) thiophene-2-amino-3-carboxylate into succinamic and maleiamic acids. Archives of Applied Science Research, 3(5), 556-561. Available at: [Link]
-
Cravotto, G., & Carnaroglio, D. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. ijpbs.com [ijpbs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. bspublications.net [bspublications.net]
- 11. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Recrystallization solvents for purifying benzothiophene ethyl esters
Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of benzothiophene ethyl esters (such as ethyl benzo[b]thiophene-2-carboxylate).
The structural dichotomy of these molecules—combining a highly hydrophobic, electron-rich benzothiophene core with a polar, hydrogen-bond-accepting ethyl ester moiety—requires precise solvent engineering. Relying on generic recrystallization protocols often leads to phase separation (oiling out) or the occlusion of structurally similar synthetic byproducts. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.
Mechanistic Principles of Solvent Selection
Successful recrystallization relies on exploiting the differential solubility of your target compound across a temperature gradient[1]. For benzothiophene ethyl esters, single-solvent systems often fail because the solvent is either too non-polar (causing the ester to oil out) or too polar (preventing dissolution even at reflux).
To resolve this, we utilize binary solvent systems or amphiphilic solvents :
-
C1-C8 Alcohols / Water: Alcohols like isopropanol (iPrOH) effectively solvate both the aromatic core and the ester group at high temperatures. The addition of 5–20% water by weight acts as an anti-solvent, tuning the polarity to force rapid nucleation upon cooling[2].
-
Hexane / Ethyl Acetate (EtOAc): A classic non-polar/polar mixture. Hexane dissolves the hydrophobic core at reflux, while a small fraction of EtOAc prevents the polar ester moiety from causing a liquid-liquid phase separation (oiling out) during cooling[3].
-
Cyclohexane: For specific substituted benzothiophene derivatives, cyclohexane can act as a highly effective single-solvent system due to its unique conformational interactions with planar aromatic systems[4].
Table 1: Quantitative Solvent Selection Matrix
| Solvent | Boiling Pt (°C) | Polarity Index | Mechanistic Role in Benzothiophene Ester Purification |
| Hexane | 68.0 | 0.1 | Primary non-polar solvent; dissolves the hydrophobic core at reflux. |
| Cyclohexane | 81.0 | 0.2 | Single-solvent alternative; excellent for specific rigid derivatives[4]. |
| Ethyl Acetate | 77.1 | 4.4 | Polar co-solvent; solubilizes the ester moiety to prevent oiling out. |
| Isopropanol | 82.3 | 3.9 | Amphiphilic primary solvent; balances core/ester solubility. |
| Water | 100.0 | 10.2 | Anti-solvent; used at 5-20% with alcohols to force thermodynamic nucleation[2]. |
Diagnostic Workflow for Recrystallization
The following logic diagram outlines the critical decision points during the recrystallization of benzothiophene derivatives.
Fig 1: Diagnostic workflow for benzothiophene ethyl ester recrystallization.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each step includes a built-in checkpoint to ensure the thermodynamics of the solution are optimized before proceeding.
Step 1: Saturation Targeting (Dissolution)
-
Place the crude ethyl benzo[b]thiophene-2-carboxylate in an Erlenmeyer flask.
-
Heat your chosen primary solvent (e.g., Hexane or Isopropanol) to a gentle boil on a hot plate.
-
Add the hot solvent dropwise to the crude solid while swirling continuously.
-
Causality Check: Stop adding solvent the exact moment the solid dissolves. Minimizing solvent volume ensures maximum supersaturation upon cooling, which directly dictates your theoretical yield[3].
Step 2: Polarity Tuning (If using a binary system)
-
If using a binary system (e.g., adding water to isopropanol), add the hot anti-solvent dropwise until the solution develops a slight, persistent cloudiness[1].
-
Add 1-2 drops of the primary hot solvent until the solution just turns clear again.
-
Causality Check: This exact transition point confirms the solution is poised at the absolute edge of its solubility curve.
Step 3: Hot Filtration (Conditional)
-
If dark, insoluble polymeric byproducts are visible, quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask[3].
-
Causality Check: Pre-warming the glassware prevents premature crystallization in the funnel stem.
Step 4: Thermodynamic Cooling
-
Remove the flask from the heat source and allow it to cool completely undisturbed to room temperature (approx. 20°C) over 1–2 hours.
-
Once at room temperature, transfer the flask to an ice-water bath (0°C) for 30 minutes to maximize crystal formation[3].
-
Causality Check: Slow cooling favors thermodynamic control, allowing the molecules to build a highly ordered, pure crystal lattice. Rapid "crash cooling" traps impurities within the lattice defects (kinetic control).
Step 5: Isolation and Washing
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a minimal volume (1–2 mL) of ice-cold primary solvent[1].
-
Causality Check: The solvent must be ice-cold to wash away surface-adsorbed mother liquor without re-dissolving the purified benzothiophene ester.
Troubleshooting & FAQs
Q: Why does my ethyl benzothiophene-2-carboxylate "oil out" (form a biphasic syrup) instead of crystallizing? A: Oiling out occurs when the saturation temperature of the solution exceeds the melting point of the solute-solvent mixture. Because the ethyl ester group lowers the symmetry and melting point compared to the bare benzothiophene core, the compound melts out of solution before it can crystallize. Fix: You must increase the solvent's affinity for the ester group. If using pure hexane, add 5-10% ethyl acetate. Alternatively, switch to an isopropanol/water system, which provides better hydrogen-bonding stabilization for the ester moiety.
Q: My yield is exceptionally low, but the purity by NMR is fantastic. What went wrong? A: You likely used too much solvent during the dissolution phase, or the solvent system's polarity is too closely matched to the ester, keeping it highly soluble even at 0°C. Fix: Transfer the mother liquor to a rotary evaporator, remove 20–30% of the solvent volume under reduced pressure, and repeat the cooling process to harvest a "second crop" of crystals.
Q: Can I use chlorocarbon solvents like dichloromethane (DCM) or chloroform for this recrystallization? A: While DCM is an excellent solvent for solubilizing benzothiophenes, it is generally avoided for recrystallization. Its high volatility and low boiling point (41°C) make it nearly impossible to create a broad enough temperature gradient for controlled, slow cooling[1]. Stick to solvents with boiling points between 65°C and 85°C.
Q: How do I remove structurally similar impurities, such as unreacted 2-mercaptoacetate? A: If co-crystallization of starting materials is occurring, the impurity is likely being incorporated into the crystal lattice due to similar polarity. In this case, perform a preliminary silica gel plug filtration using a Hexane/EtOAc gradient (e.g., 95:5) to remove the bulk of the polar impurities before attempting recrystallization[3].
References
- JP4357608B2 - Purification method of benzothiophene Google P
- Purification strategies to remove impurities from 2,5-Dimethyl-1-benzothiophene Benchchem
- The effect of substituted thiophene and benzothiophene derivates on PPARγ expression and glucose metabolism Taylor & Francis
- Recrystallization Lab Manual Tata Institute of Fundamental Research (TIFR)
Sources
Troubleshooting cyclization reactions with ethyl thioglycolate and base
Core Directive: The "Bifunctional Linchpin"
Ethyl thioglycolate (
The Golden Rule: If the sulfur oxidizes to a disulfide (
Diagnostic Matrix: Triage Your Reaction
Identify your issue immediately using the symptom table below.
| Symptom | Probable Cause | Verification Method | Immediate Fix |
| Reaction mixture turns bright yellow/cloudy immediately upon base addition. | Oxidative Dimerization. The thiolate anion ( | TLC/LCMS shows a non-polar spot (dimer) matching reference. | Degas solvents. Use inert atm ( |
| Intermediate forms (Michael adduct), but cyclization fails. | Base too weak or wet. The Dieckmann-type closure requires a stronger base or anhydrous conditions. | LCMS shows mass of Substrate + 120 Da (linear adduct). | Switch to anhydrous alkoxide (e.g., |
| Low yield; product contaminated with acid. | Ester Hydrolysis. Aqueous base hydrolyzed the ethyl ester before cyclization. | NMR shows loss of ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm). | Switch to non-aqueous base. Avoid NaOH/KOH in water; use |
| "Gooey" precipitate or polymer formation. | Oligomerization. Competing aldol/Michael reactions of the substrate itself. | NMR shows broad, undefined peaks. | Lower temperature. Add thioglycolate slowly to the base/substrate mixture (dilution effect). |
Deep Dive Troubleshooting (Q&A)
Q1: "My reaction mixture turned yellow instantly, and I see no product. What happened?"
The Issue: You likely formed Diethyl dithiodiglycolate (the disulfide dimer).
The Science: In the presence of base, the thiol proton is removed (
-
Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15-20 minutes before use.
-
Inert Atmosphere: Run the reaction under a positive pressure of inert gas.
-
Order of Addition: Do not premix the thiol and base for long periods. Add the base to the mixture of Thiol + Substrate, or add the Thiol to the Base + Substrate mixture slowly.
Q2: "I am trying to synthesize a Thiophene (Fiesselmann type), but I only get the linear sulfide intermediate."
The Issue: The reaction has stalled at the Michael Addition stage. The second step (Dieckmann condensation) has a higher activation energy barrier.
The Science: The initial attack of sulfur on the
-
Increase Base Strength: Switch from amine bases to Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (tBuOK) .
-
Solvent Choice: Ensure the solvent is anhydrous. Water will quench the enolate required for cyclization.
Q3: "I am making a 4-Thiazolidinone. Why is my yield inconsistent?"
The Issue: This is a 3-component reaction (Amine + Aldehyde + Thioglycolate). The failure point is usually the Imine formation or Water removal . The Science: The amine and aldehyde must first condense to form an imine (Schiff base), releasing water. The sulfur then attacks the imine.[2] If water accumulates, it pushes the equilibrium back to the starting materials (hydrolysis of imine). The Fix:
-
Dean-Stark Trap: Use toluene/benzene and reflux to physically remove water.
-
Drying Agents: Add anhydrous
or Molecular Sieves (4Å) to the reaction mixture. -
Stepwise Approach: Pre-form the imine (reflux amine + aldehyde, remove solvent), then add the ethyl thioglycolate.
Visualized Mechanisms
Diagram 1: The Fiesselmann Thiophene Synthesis (Critical Path)
This diagram illustrates the successful pathway versus the oxidative failure mode.
Caption: The kinetic competition between oxidative dimerization (red) and the desired Michael addition (blue) determines the success of the reaction.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to identify the root cause of reaction failure based on intermediate analysis.
Master Protocols (Standard Operating Procedures)
Protocol A: Fiesselmann Thiophene Synthesis (From Acetylenic Esters)
Best for: Synthesizing substituted 3-hydroxythiophene-2-carboxylates.[3][4][5]
-
Preparation: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvent: Add anhydrous Ethanol (0.5 M concentration relative to substrate). Sparge with Nitrogen for 15 mins.
-
Base: Add Sodium Ethoxide (1.2 equiv). Note: If using Na metal, dissolve it fully in EtOH first.
-
Addition:
-
Add Ethyl Thioglycolate (1.05 equiv) dropwise at
. Stir for 10 min. -
Add the Acetylenic Ester (1.0 equiv) dropwise.
-
-
Reaction: Allow to warm to Room Temperature (RT). If precipitation (thiolate salt) occurs, this is normal. Heat to reflux for 2-4 hours.
-
Checkpoint: Check TLC. If linear intermediate persists, add 0.2 equiv more base and continue reflux.
-
Workup: Cool to RT. Pour onto ice-water containing dilute HCl (to pH ~4). Extract with Ethyl Acetate.[1]
Protocol B: 4-Thiazolidinone Synthesis (One-Pot)
Best for: Synthesizing biologically active thiazolidinone scaffolds.[6][7]
-
Setup: Round bottom flask with a Dean-Stark apparatus (crucial for water removal).
-
Reactants: Combine Aromatic Amine (1.0 equiv) and Aromatic Aldehyde (1.0 equiv) in Toluene or Benzene.
-
Step 1 (Imine): Reflux for 1-2 hours until theoretical water volume is collected in the trap.
-
Step 2 (Cyclization): Cool slightly. Add Ethyl Thioglycolate (1.1 equiv).
-
Reaction: Reflux for 4-12 hours. Monitor water collection.
-
Workup: Wash the organic layer with 10%
(removes unreacted thiol/acid), then brine. Dry over .
References
-
Fiesselmann Thiophene Synthesis Mechanism & Scope Source: Grokipedia / Wikipedia URL:[Link]
-
Synthesis of Thieno[3,2-b]thiophenes via Ethyl Thioglycolate Source: MDPI (Molecules Journal) URL:[Link]
-
Thiazolidinone Synthesis: Strategies and Mechanisms Source: Hilaris Publisher (Med Chem) URL:[Link]
-
One-Pot Synthesis of Thiazolidinones using Dehydrating Agents Source: ResearchGate (Efficient Synthesis of 4-Thiazolidinone Derivatives) URL:[Link]
-
Oxidation of Thiols to Disulfides (Side Reaction Mechanism) Source: NIH / PMC (Kinetics of Thiol-Disulfide Exchange) URL:[Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. grokipedia.com [grokipedia.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
Section 1: The Classical Approach – Sodium Bisulfite Scavenging
Title: Technical Support Center: Advanced Purification of Benzothiophene Esters
Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of heterocyclic synthesis. Benzothiophene-3-carboxylic esters are critical pharmacophores, often synthesized via palladium-catalyzed oxidative cyclization or condensation reactions [6]. A ubiquitous challenge in these workflows is the persistence of unreacted electrophilic aldehydes. Because benzothiophene esters and their precursor aldehydes often exhibit similar retention factors (Rf) on silica gel, standard flash chromatography can fail.
This guide provides field-proven, causality-driven protocols to chemically scavenge unreacted aldehydes, ensuring the integrity and purity of your benzothiophene ester libraries.
Decision tree for selecting the optimal aldehyde removal strategy.
The Causality: Sodium bisulfite (NaHSO₃) undergoes a nucleophilic addition to the electrophilic carbonyl carbon of the unreacted aldehyde. This forms an α-hydroxy sulfonate—a highly polar, crystalline, water-soluble adduct. Because the benzothiophene ester lacks a highly electrophilic carbonyl (esters are resonance-stabilized and sterically protected), it remains entirely in the organic phase [3].
Self-Validating Protocol:
-
Dissolution: Dissolve the crude benzothiophene ester mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous NaHSO₃ solution. (Note: Old solutions oxidize to unreactive sodium sulfate).
-
Agitation: Vigorously stir the biphasic mixture at room temperature for 1–2 hours.
-
Self-Validation Check: Spot the organic layer on a TLC plate. The aldehyde spot (often UV-active or stainable with 2,4-DNP) should completely disappear, confirming quantitative scavenging.
-
-
Phase Separation: Transfer to a separatory funnel and drain the aqueous layer (containing the bisulfite adduct).
-
Washing: Wash the organic layer with deionized water, followed by brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.
FAQ & Troubleshooting: Q: My bisulfite wash formed an unbreakable emulsion. How do I resolve this without losing my benzothiophene ester? A: Emulsions here are typically caused by the amphiphilic nature of the newly formed α-hydroxy sulfonate adduct at the solvent interface. Solution: Do not shake more vigorously. Instead, add a small volume of saturated brine to increase the ionic strength of the aqueous phase, which forces the organic components out. Alternatively, filter the entire biphasic emulsion through a pad of Celite to break the interfacial tension, then separate the layers [3].
Section 2: Advanced Chemical Scavenging – Girard's Reagent T
The Causality: For sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) where bisulfite addition is thermodynamically unfavorable, Girard's Reagent T (trimethylacetohydrazideammonium chloride) is the superior choice. The hydrazide moiety acts as a powerful alpha-effect nucleophile, irreversibly forming a hydrazone. Crucially, the quaternary ammonium group ensures the resulting adduct carries a permanent positive charge, forcing it exclusively into the aqueous phase during extraction [1].
Self-Validating Protocol:
-
Derivatization: Dissolve the crude mixture in ethanol containing 10% (v/v) glacial acetic acid. Add 1.5 equivalents of Girard's Reagent T.
-
Heating: Heat the mixture to 50–60 °C for 1–2 hours [2].
-
Self-Validation Check: Analyze via LC-MS. The unreacted aldehyde mass should be replaced by a highly polar, early-eluting peak corresponding to the cationic hydrazone derivative [4].
-
-
Quenching & Extraction: Cool to room temperature, dilute with ice water, and extract with diethyl ether or DCM.
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acetic acid catalyst, dry, and concentrate to yield the purified benzothiophene ester.
FAQ & Troubleshooting: Q: Will the 10% acetic acid and heating at 60 °C hydrolyze my benzothiophene ester? A: Benzothiophene-3-carboxylic esters are remarkably stable to mild organic acids due to the conjugation of the ester with the electron-rich thiophene ring. Acetic acid is insufficiently acidic to protonate the ester carbonyl enough to drive hydrolysis at 60 °C. However, avoid substituting with strong mineral acids (like HCl or H₂SO₄), which will cause ester cleavage.
Section 3: Solid-Phase Scavenging – Polymer-Supported Amines
The Causality: In high-throughput library synthesis, liquid-liquid extractions become a bottleneck. Polymer-supported (PS) scavengers, such as PS-Trisamine or PS-TsNHNH₂, utilize solid-phase extraction principles. The unreacted aldehyde covalently binds to the macroscopic resin bead via imine or hydrazone formation. The inert benzothiophene ester simply washes through the filter frit [5].
Self-Validating Protocol:
-
Resin Swelling: Dissolve the crude product in a solvent that effectively swells polystyrene (e.g., DCM or THF). Do not use hexanes or methanol.
-
Scavenging: Add 3–5 equivalents of the polymer-supported scavenger resin.
-
Agitation: Gently agitate on an orbital shaker for 2–4 hours at room temperature.
-
Self-Validation Check: Filter a 10 µL aliquot, dilute, and inject into GC-MS or LC-MS to verify the absence of the aldehyde peak.
-
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the resin bed with additional DCM to elute all trapped benzothiophene ester.
-
Concentration: Evaporate the filtrate to obtain the pure product.
FAQ & Troubleshooting: Q: I used a polymer-supported amine, but 20% of the aldehyde remains in the final product. What went wrong? A: The most common failure point is solvent selection. If you used a solvent like ethanol or heptane, the polystyrene backbone of the resin collapses. The active amine sites are trapped inside the unswollen polymer matrix, rendering them sterically inaccessible to the aldehyde [5]. Always use DCM, THF, or toluene to ensure the resin is fully swollen.
Data Presentation: Comparative Efficacy of Aldehyde Scavenging Methods
| Scavenging Method | Typical Yield Recovery (%) | Typical Purity (%) | Optimal Scale | Reagent Cost | Mechanistic Advantage |
| Sodium Bisulfite Wash | >95% | >95% | Large (>5g) | Low | Forms highly water-soluble α-hydroxy sulfonate; easily scalable [1]. |
| Girard's Reagent T | >85% | >98% | Moderate (1-10g) | Medium | Permanent cationic charge ensures absolute aqueous partitioning [1]. |
| Polymer-Supported Amine | >95% | >99% | Small (<1g) | High | Eliminates liquid-liquid extraction; ideal for parallel synthesis [5]. |
References
-
Fortune Journals. "Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue." Archives of Clinical and Biomedical Research. Available at: [Link]
-
ResearchGate. "Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration." ResearchGate. Available at: [Link]
-
ACS Publications. "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions." The Journal of Organic Chemistry. Available at:[Link]
Optimizing basic hydrolysis of sterically hindered benzothiophene esters
Department: Chemical Process R&D Subject: Optimization of Saponification for Sterically Congested Heterocycles Last Updated: March 2026
Overview & Diagnostic
Why is this reaction failing? Hydrolysis of benzothiophene esters, particularly those with substituents at the C3 position (ortho to the ester at C2), often fails under standard conditions (MeOH/NaOH, RT) due to two converging factors:
-
Steric Shielding: Bulky groups at C3 block the trajectory of the nucleophile (hydroxide ion) from attacking the carbonyl carbon (Bürgi-Dunitz angle).
-
Electronic Deactivation: The benzothiophene ring is electron-rich; if the ester is conjugated, the carbonyl carbon is less electrophilic compared to simple alkyl esters.
Diagnostic Workflow
Before selecting a protocol, determine your substrate's constraints using the decision tree below.
Figure 1: Decision matrix for selecting the optimal hydrolysis protocol based on solubility and stability constraints.
Core Protocols
Protocol A: Anhydrous Nucleophilic Cleavage (TMSOK)
Best for: Water-insoluble substrates, polymer-bound esters, or when avoiding harsh hydroxide bases. Mechanism: Potassium trimethylsilanolate (TMSOK) acts as a soluble source of "anhydrous hydroxide" (upon workup) but functions primarily via a nucleophilic attack that is less basic than alkoxides.
-
Reagents: Potassium trimethylsilanolate (TMSOK), dry THF or Et₂O.[1]
-
Procedure:
-
Dissolve 1.0 equiv of benzothiophene ester in anhydrous THF (0.1 M).
-
Add 2.0–3.0 equiv of solid TMSOK in one portion.
-
Stir at Room Temperature (RT) under N₂.
-
Monitoring: Reaction typically completes in 1–4 hours. A precipitate (potassium carboxylate salt) often forms.
-
Workup: Dilute with Et₂O. If precipitate forms, filter and wash with Et₂O (yields pure K-salt). To obtain free acid, partition between EtOAc and 1M HCl (keep pH < 4 briefly).
-
Protocol B: Peroxide-Assisted Hydrolysis (LiOH/H₂O₂)
Best for: Extremely hindered esters (e.g., tert-butyl esters) that resist standard saponification but cannot survive high heat. Mechanism: The hydroperoxide anion (HOO⁻) is significantly more nucleophilic than hydroxide (HO⁻) due to the alpha-effect, yet it is less basic, reducing epimerization risks.
-
Reagents: LiOH·H₂O, 30% H₂O₂, THF/Water (3:1).
-
Procedure:
Protocol C: High-Temperature Glycolysis ("Brute Force")
Best for: Thermally stable substrates that are completely inert to other methods. Mechanism: Ethylene glycol has a high boiling point (197°C) and solvates cations well, increasing the activity of the hydroxide anion.
-
Reagents: KOH pellets, Ethylene Glycol (or Propylene Glycol).
-
Procedure:
-
Suspend ester in Ethylene Glycol (0.5 M).
-
Add 5–10 equiv of KOH pellets.
-
Heat to 120–150°C.
-
Critical Step: Pour the hot reaction mixture onto crushed ice/water to precipitate the product or solubilize the salt before acidification.
-
Troubleshooting & FAQs
Issue 1: The reaction stalls at 50% conversion.
Diagnosis: Product inhibition or solubility equilibrium.[5] The formation of the carboxylate salt may create an emulsion or coat the remaining starting material. Solution:
-
Switch Cation: Switch from NaOH to LiOH . Lithium cations can coordinate to the carbonyl oxygen (Lewis acid activation), facilitating nucleophilic attack.
-
Phase Transfer: Add 5 mol% 18-Crown-6 (if using K salts) or Tetrabutylammonium hydroxide to shuttle the hydroxide into the organic phase.
Issue 2: My Benzothiophene-2-carboxylic acid decarboxylates upon isolation.
Diagnosis: Benzothiophene-2-carboxylic acids are vinylogous to beta-keto acids. If there is an electron-donating group at C3, the acid is prone to thermal decarboxylation, especially under acidic conditions. Solution:
-
Avoid Heat during Workup: Do not rotovap the free acid at high temperatures (>40°C).
-
Isolate as Salt: Isolate the product as the potassium or sodium salt (which is stable) rather than acidifying to the free acid.
-
Mild Acidification: Use a buffered acidification (e.g., Citric acid or NaH₂PO₄) to pH 4–5 rather than strong HCl to pH 1.
Issue 3: The ester is insoluble in MeOH/Water.
Diagnosis: Benzothiophenes are highly lipophilic. Standard saponification solvents are too polar. Solution:
-
Change Solvent System: Use THF/Water (2:1) or Dioxane/Water .
-
Use Anhydrous Conditions: Refer to Protocol A (TMSOK) . This runs in pure THF, ensuring the substrate is fully in solution.
Issue 4: I see ring-opening or degradation.
Diagnosis: Harsh hydroxide conditions (especially at reflux) can attack the C2 position or cause nucleophilic aromatic substitution if leaving groups are present. Solution:
-
Lower Basicity: Use Protocol B (LiOH/H₂O₂) . The hydroperoxide anion is a better nucleophile but a weaker base, minimizing elimination or ring-opening side reactions.
Data & Comparison
Reagent Selection Guide
| Reagent | Active Species | Nucleophilicity | Basicity | Rec.[6][7][8] Temp | Key Advantage |
| NaOH / MeOH | MeO⁻ / HO⁻ | Moderate | High | Reflux | Cheap, standard. |
| LiOH / THF | HO⁻ (Li-activated) | Moderate | Moderate | RT - 60°C | Lewis acid activation by Li⁺. |
| TMSOK / THF | (CH₃)₃SiO⁻ | High | Moderate | RT | Soluble in organics; Anhydrous. |
| LiOH / H₂O₂ | HOO⁻ | Very High | Low | 0°C - RT | Alpha-effect; mildest conditions. |
| t-BuOK / H₂O | "Naked" HO⁻ | High | Very High | RT | Generates reactive hydroxide in DMSO. |
Mechanism of TMSOK Hydrolysis
The following diagram illustrates why TMSOK is effective for hindered esters (Mechanism: B_AL2 vs B_AC2).
Figure 2: Simplified pathway of TMSOK mediated ester cleavage. Note that TMSOK can attack the alkyl group (demethylation) or the carbonyl, bypassing the tetrahedral intermediate steric penalty.
References
-
Laganis, E. D., & Chenard, B. L. (1984).[7] Metal silanolates: organic soluble equivalents for O-2.[7] Tetrahedron Letters, 25(51), 5831-5834. [Link]
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). The use of potassium t-butoxide/water for the hydrolysis of hindered esters. The Journal of Organic Chemistry, 42(5), 918-920. [Link]
-
Lovrić, M., et al. (2007).[7][9] Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta, 80(1), 109-115. [Link]
-
Nicolaou, K. C., et al. (2005). Iodine(V) Reagents in Organic Synthesis. Part 4. Angewandte Chemie International Edition, 44(39), 6333. (Reference for general mild hydrolysis strategies in complex synthesis). [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. Silanol Salt for Deprotection Reactions and Cross-coupling Reactions | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. Decarboxylation [organic-chemistry.org]
- 9. semanticscholar.org [semanticscholar.org]
Navigating the Synthesis of Benzothiophene Carboxylate: A Technical Guide to Safety and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzothiophene carboxylates, a critical scaffold in medicinal chemistry, involves navigating a landscape of potentially hazardous reagents and reaction conditions. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower researchers with the knowledge to handle these challenges safely and effectively. Drawing from extensive field experience and established safety protocols, this guide explains the "why" behind experimental choices, ensuring a proactive approach to laboratory safety.
Section 1: Understanding the Hazard Landscape
The synthetic routes to benzothiophene carboxylates often employ highly reactive and toxic chemicals. A thorough understanding of their properties is the cornerstone of a safe experimental design. The primary hazards are associated with starting materials like thiophenols, reagents such as thionyl chloride, and intermediates formed during the reaction.
Thiophenol and its derivatives , for instance, are known for their acute toxicity and repulsive odor. They are readily absorbed through the skin and can cause severe irritation to the eyes and respiratory system.[1][2][3] Thiophenols are also air-sensitive and can oxidize to form diphenyl disulfide.[2][4] Their incompatibility with strong oxidizing agents, acids, and bases necessitates careful storage and handling in a well-ventilated fume hood.[2][4]
Thionyl chloride , a common reagent for converting carboxylic acids to acyl chlorides, is corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases. These byproducts are respiratory irritants and require a well-designed gas-scrubbing system.
Organolithium reagents , sometimes used for lithiation of the benzothiophene core, are pyrophoric and react violently with air and moisture. Strict anhydrous and inert atmosphere techniques are mandatory when handling these reagents.
Section 2: Troubleshooting Guide for Common Synthetic Routes
This section addresses specific issues that may arise during the synthesis of benzothiophene carboxylates, with a focus on safety implications and practical solutions.
Synthesis via Thionyl Chloride
The conversion of a benzothiophene carboxylic acid to its corresponding ester often proceeds via an acyl chloride intermediate, generated using thionyl chloride.
Question: My reaction involving thionyl chloride is producing a large amount of acidic gas, and the workup is challenging due to its reactivity. How can I manage this safely?
Answer: The generation of HCl and SO₂ is inherent to the use of thionyl chloride. Here’s a systematic approach to manage this:
-
Containment and Scrubbing: Always perform reactions with thionyl chloride in a chemical fume hood with a gas scrubber. A typical scrubber setup involves bubbling the effluent gas through a solution of sodium hydroxide (NaOH) to neutralize the acidic gases.
-
Controlled Quenching: The most critical step is the quenching of excess thionyl chloride. Never add water directly to the reaction mixture, as this will cause a violent exothermic reaction. A recommended procedure is to slowly add the reaction mixture to a cooled, stirred solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃). This controls the rate of reaction and neutralizes the acid byproducts.
-
Alternative Quenching Agents: For substrates sensitive to aqueous basic conditions, quenching with an alcohol like isopropanol can be an effective alternative. The alcohol reacts with thionyl chloride to form less reactive alkyl sulfites.
-
Aqueous Workup: After quenching, the aqueous layer will be acidic. Carefully neutralize it with a base like sodium bicarbonate before extraction. Always check the pH of the aqueous layer to ensure complete neutralization.
Experimental Protocol: Safe Quenching of Thionyl Chloride
-
Preparation: In a separate flask, prepare a saturated solution of sodium bicarbonate and cool it in an ice bath with vigorous stirring.
-
Slow Addition: Slowly and dropwise, add the reaction mixture containing excess thionyl chloride to the cold sodium bicarbonate solution. Monitor the gas evolution and temperature. If the reaction becomes too vigorous, stop the addition and allow it to subside.
-
Neutralization: After the addition is complete and gas evolution has ceased, check the pH of the aqueous layer with pH paper. If it is still acidic, add more sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Proceed with the standard extraction procedure using an appropriate organic solvent.
The Gewald Reaction
The Gewald reaction is a versatile multicomponent reaction for synthesizing 2-aminothiophenes, which can be precursors to benzothiophene carboxylates. It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.
Question: I am concerned about the safety of the Gewald reaction, particularly regarding the handling of sulfur and potential byproducts. What are the key safety considerations?
Answer: While the Gewald reaction is a powerful synthetic tool, it's not without its hazards. Here’s a breakdown of the safety aspects:
-
Elemental Sulfur: Finely powdered sulfur can form explosive dust clouds in the air. While the risk is lower in a solution-phase reaction, it's good practice to handle sulfur in a well-ventilated area and avoid creating dust.[5]
-
Base Selection: The choice of base (often a secondary amine like morpholine or piperidine) can influence the reaction rate and byproduct formation. These amines are corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Intermediates: The initial Knoevenagel condensation product, an α,β-unsaturated nitrile, can be a lachrymator and skin irritant. The subsequent intermediates involving polysulfides are transient but can contribute to the complexity of the reaction mixture.[6]
-
Byproducts: The mechanism of sulfur incorporation is complex and can lead to the formation of various sulfur-containing byproducts.[6] While the primary desired product is the 2-aminothiophene, incomplete reaction or side reactions can lead to a complex mixture that requires careful purification. The workup typically involves pouring the reaction mixture into ice-cold water to precipitate the product, which should be done in a fume hood to avoid inhalation of any volatile byproducts.[7]
-
Exothermic Potential: While not typically characterized by extreme exotherms, the initial condensation can be exothermic. It is always prudent to monitor the reaction temperature, especially during the initial stages.
Experimental Protocol: General Workup for the Gewald Reaction
-
Cooling and Precipitation: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
Precipitation: In a well-ventilated fume hood, pour the cooled reaction mixture into a beaker of ice-cold water with stirring. This will cause the solid product to precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any water-soluble impurities and residual base.
-
Drying and Purification: Dry the crude product thoroughly. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, which can be a key step in building the benzothiophene carboxylate framework. This reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Question: My Friedel-Crafts acylation reaction is difficult to control, and the workup is hazardous due to the reactive catalyst. What is the best way to handle this?
Answer: The challenges in Friedel-Crafts acylation stem from the highly reactive nature of the acylium ion intermediate and the Lewis acid catalyst.
-
Catalyst Handling: Anhydrous aluminum chloride is highly hygroscopic and reacts vigorously with water, releasing HCl gas. It should be handled in a dry environment (e.g., a glove box or under an inert atmosphere) and weighed out quickly.
-
Exothermic Reaction: The reaction is often highly exothermic. The addition of the acyl chloride to the mixture of the substrate and Lewis acid should be done slowly and at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent overheating.
-
Solvent Choice: The choice of solvent is crucial. Chlorinated solvents like dichloromethane are common but pose their own health and environmental risks. Greener alternatives should be considered where possible.
-
Quenching: The workup requires careful quenching of the Lewis acid. This is typically done by slowly and carefully pouring the reaction mixture onto crushed ice. This hydrolyzes the aluminum chloride in a controlled manner. The addition of concentrated HCl to the ice can help in dissolving the resulting aluminum hydroxides.[8]
-
Byproducts: The primary byproduct is HCl gas, which is generated both during the reaction and the workup. Adequate ventilation and a scrubber are essential. Other byproducts can arise from side reactions, especially if the reaction temperature is not well-controlled.[9]
Experimental Protocol: Safe Quenching and Workup for Friedel-Crafts Acylation
-
Preparation: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid. Place this beaker in a larger container for secondary containment.
-
Slow Addition: Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This should be done in a fume hood.
-
Hydrolysis: The aluminum chloride will hydrolyze, and the product will be in the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with benzothiophene carboxylate and its intermediates?
A1: Benzothiophene-2-carboxylic acid and its derivatives are generally classified as skin and eye irritants. Inhalation may cause respiratory tract irritation. While the acute toxicity of many specific intermediates is not well-documented, it is prudent to handle all compounds in this class with care, using appropriate PPE, including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with.
Q2: Are there any specific storage conditions I should be aware of for benzothiophene carboxylates and their precursors?
A2: Thiophenols should be stored in a cool, dark, and well-ventilated area, away from oxidizing agents and acids, and under an inert atmosphere if possible.[4] Thionyl chloride must be stored in a cool, dry place, away from moisture. Benzothiophene carboxylates themselves are generally stable solids, but should be stored in a cool, dry place. Esters can be susceptible to hydrolysis, so they should be protected from moisture, especially if stored for long periods.[10]
Q3: What should I do in case of a spill involving these hazardous reagents?
A3: For a thiophenol spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material like vermiculite or sand, and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels. For a thionyl chloride spill, use an inert absorbent material. Do not use water. Neutralize the absorbent material with a weak base like sodium bicarbonate before disposal. For any large or uncontained spill, evacuate the area and contact your institution's environmental health and safety department immediately.
Q4: How can I minimize the risk of a runaway reaction during my synthesis?
A4: The key to preventing runaway reactions is controlling the rate of heat generation. This can be achieved by:
-
Slow addition of reagents: Add highly reactive reagents, like thionyl chloride or organolithiums, slowly and in a controlled manner.
-
Temperature control: Use an ice bath or other cooling system to maintain the desired reaction temperature.
-
Adequate stirring: Ensure efficient stirring to prevent localized hot spots.
-
Scale considerations: Be cautious when scaling up reactions, as heat dissipation becomes less efficient. Always perform a small-scale trial run first.
Q5: What are the best practices for disposing of waste from these syntheses?
A5: All waste from these syntheses should be considered hazardous.
-
Thiophenol waste: Collect in a designated, sealed container. Do not mix with strong oxidizing agents.
-
Thionyl chloride waste: Quench any unreacted thionyl chloride before disposal. The neutralized aqueous waste can then be disposed of according to your institution's guidelines.
-
Organic waste: Collect all organic solvents and residues in a designated hazardous waste container.
-
Palladium catalyst waste: If using a palladium catalyst, collect the residue for proper disposal or recovery, as it is a heavy metal.[7] Always follow your institution's specific hazardous waste disposal procedures.
Section 4: Visualizing Safety Workflows
To further enhance understanding, the following diagrams illustrate key safety-related workflows.
Workflow for Handling Thionyl Chloride
Caption: Workflow for the safe handling of thionyl chloride.
Decision Tree for Spill Response
Caption: Decision tree for responding to a chemical spill.
References
-
Thiophenol. (n.d.). Grok. Retrieved from [Link]
-
Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Thiophenol, 97%. Retrieved from [Link]
-
Multichem. (n.d.). THIOPHENOL. Retrieved from [Link]
- Liang, Y., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788.
- Gervasio, D. F., et al. (2024).
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 64-98.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- da Silva, F. S., et al. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 44(6), 736-753.
-
Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]
- Zhang, L., et al. (2014). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.
-
University of Rochester. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 64-98.
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(16), 9371-9374.
-
Kim, Y., et al. (2018). Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on[1]-Benzothieno-[3,2-b]-[1]-benzothiophene Dimeric Derivatives. ACS Applied Materials & Interfaces, 10(48), 41538-41546.
- Jones, C. D., et al. (1998). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. U.S.
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376.
- Volyniuk, D., et al. (2019). Thermal properties of the resulting materials.
- Sharma, A., et al. (2013). A green chemistry approach to gewald reaction. Der Pharma Chemica, 5(1), 235-240.
-
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
- Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2139-2171.
- Hari, D. P., & König, B. (2020). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 5(30), 18765-18777.
- Zhang, J., et al. (2014).
-
LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
- Bandini, M., & Eichholzer, A. (2009). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Kim, J. H., et al. (2007). Process for preparation of thiophenol derivatives. U.S.
-
LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Organic Chemistry Lab Videos. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
- Magano, J. (2013). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 21(9), 1183.
-
chemeurope.com. (n.d.). Gewald reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Retrieved from [Link]
- Gbabode, G., et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Journal of Materials Chemistry C, 10(41), 15481-15490.
- Bartoli, G., et al. (2006). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry, 71(25), 9560-9563.
-
Karaman, R. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- Chuchani, G., & Frohlich, A. (1971). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and -3-carboxylic acids and of some related esters. Journal of the Chemical Society B: Physical Organic, 1417-1420.
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Technical Support Center: Separation of 6-Methyl and 4-Methyl Benzothiophene Isomers
Welcome to the technical support center for advanced chromatographic separations. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of separating 6-methyl and 4-methyl benzothiophene. These positional isomers exhibit nearly identical physicochemical properties, making their resolution a non-trivial task that demands a robust and well-optimized analytical method.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you may encounter during method development and routine analysis.
Issue 1: Complete Co-elution or Severely Poor Resolution (Rs < 0.8)
Symptom: You observe a single, broad peak or a peak with a slight shoulder, where two distinct peaks for 6-methyl and 4-methyl benzothiophene are expected.
Potential Causes:
-
Inadequate Stationary Phase Selectivity: The fundamental issue is often that the column's stationary phase does not possess the necessary chemical or structural properties to differentiate between the subtle structural differences of the two isomers.
-
Suboptimal Mobile Phase Composition (HPLC/SFC): The mobile phase may have too high an elution strength, causing the isomers to move through the column too quickly without sufficient interaction with the stationary phase.
-
Incorrect Temperature or Gradient Profile (GC): An overly aggressive temperature ramp or an unsuitable starting temperature can prevent the isomers from being resolved on the column.
Solutions & Explanations:
-
Step 1: Re-evaluate Your Column Choice. This is the most critical factor.
-
For Gas Chromatography (GC): Standard non-polar phases (e.g., DB-5, HP-5MS) may be insufficient. Consider a more selective stationary phase. Phenyl-substituted phases (e.g., 50% Phenyl Polysiloxane) or specialty wax-type columns can offer different interaction mechanisms (like pi-pi interactions) that enhance selectivity for aromatic isomers.[3]
-
For High-Performance Liquid Chromatography (HPLC): Standard C18 columns may not provide enough shape selectivity.
-
Switch to a Phenyl-Hexyl or Biphenyl phase: These phases are designed to promote pi-pi interactions, which are highly effective for separating aromatic positional isomers.[4][5] The rigid structure of the biphenyl ligand, in particular, can offer unique steric and electronic selectivity.
-
Consider a PFP (Pentafluorophenyl) phase: The electron-deficient nature of the PFP phase provides strong dipole-dipole and pi-pi interactions, which can be highly selective for isomers with different electron distributions.
-
-
For Supercritical Fluid Chromatography (SFC): SFC is an excellent choice for isomer separation due to its high efficiency.[6][7][8] Chiral stationary phases, even for achiral compounds, can sometimes provide the unique steric environment needed to resolve positional isomers.
-
-
Step 2: Optimize the Mobile Phase or GC Program.
-
For HPLC:
-
Reduce Eluent Strength: If using Reversed-Phase (RP-HPLC), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This increases the retention time and allows for more interaction with the stationary phase, which is essential for separation.[9][10]
-
Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity.[11][12] If you are using acetonitrile, try switching to methanol or tetrahydrofuran (THF). THF, in particular, can alter selectivity due to its different hydrogen bonding and dipole characteristics.[12]
-
-
For GC:
-
Lower the Initial Oven Temperature: A lower starting temperature increases retention of these semi-volatile compounds, improving the chances of separation.
-
Decrease the Temperature Ramp Rate: A slower ramp (e.g., 2-5 °C/min) gives the isomers more time to interact with the stationary phase, which is crucial for resolving closely eluting peaks.[3]
-
-
-
Step 3: Decrease the Flow Rate.
-
In both GC and HPLC/SFC, operating at a lower flow rate can increase column efficiency (a higher number of theoretical plates), leading to narrower peaks and better resolution. While this increases analysis time, it is a valuable troubleshooting step to confirm if the separation is achievable on the current system.[13]
-
Issue 2: Peak Tailing or Asymmetrical Peak Shape
Symptom: The peaks for one or both isomers are not symmetrical, exhibiting a "tail" that extends from the back of the peak. This can interfere with accurate integration and quantification.
Potential Causes:
-
Active Sites on the Column: Unwanted interactions between the analytes and active sites (e.g., free silanols on the silica support in HPLC, or active sites in a GC liner/column) can cause peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Mobile Phase pH Mismatch (HPLC): If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to tailing. (Note: Benzothiophenes are generally neutral, so this is less common but possible with certain additives).
-
Extra-Column Volume: Excessive tubing length or volume between the injector, column, and detector can cause band broadening and tailing.
Solutions & Explanations:
-
Step 1: Address Potential Active Sites.
-
For HPLC:
-
Use an End-capped Column: Ensure you are using a high-quality, fully end-capped column to minimize exposed silanol groups.
-
Add a Mobile Phase Modifier: Adding a small amount of a competing agent, like 0.1% formic acid or acetic acid, can help to mask active sites and improve peak shape.[14]
-
-
For GC:
-
Use a Deactivated Inlet Liner: Ensure the liner is fresh and properly deactivated.
-
Condition the Column: Properly condition the GC column according to the manufacturer's instructions to ensure a stable and inert stationary phase.
-
-
-
Step 2: Reduce Injection Volume/Concentration.
-
Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves with dilution, the original sample was overloading the column.
-
-
Step 3: Check System Plumbing.
-
Minimize the length and internal diameter of all tubing, especially between the column and the detector. Ensure all fittings are properly made (e.g., ferrules are not crushed in GC) to avoid dead volume.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting technique for separating 6-methyl and 4-methyl benzothiophene?
Answer: Gas Chromatography (GC) is often the most practical starting point. Benzothiophenes are volatile enough for GC analysis, and high-resolution capillary columns can provide the efficiency needed for isomer separation.[15][16] GC-MS is particularly powerful as it provides mass spectral data for peak identification and purity confirmation.[17][18] If GC fails to provide adequate resolution, Supercritical Fluid Chromatography (SFC) is the next logical choice due to its high efficiency and unique selectivity for isomers.[7][19] HPLC is also a viable option, but typically requires more intensive method development, especially in column and mobile phase selection.[11][20]
Q2: How do I select the right column for this separation?
Answer: Column selection is paramount. Your choice depends on the chromatographic technique.
| Technique | Recommended Column Type(s) | Rationale |
| GC | Mid-polarity Phenyl-Arylene or high-polarity Polyethylene Glycol (WAX) phases. | These phases offer enhanced pi-pi interactions and polarity differences compared to standard non-polar phases, which is key to differentiating the electron cloud and dipole moment variations between the 4- and 6-methyl isomers.[3] |
| HPLC | Biphenyl or Pentafluorophenyl (PFP) phases. | These stationary phases are specifically designed for separating aromatic isomers. Biphenyl phases provide shape selectivity and pi-pi stacking, while PFP phases add dipole-dipole and charge-transfer interactions.[4][5] |
| SFC | Chiral or specialized achiral phases (e.g., with polar modifiers). | SFC columns often leverage unique steric environments. Even achiral isomers can sometimes be resolved on chiral columns due to the highly defined 3D structure of the stationary phase.[8] |
Q3: My resolution is close but not baseline (Rs ≈ 1.2-1.4). How can I improve it?
Answer: When you have partial separation, fine-tuning is required.
-
Optimize Temperature (GC/HPLC/SFC): Temperature can subtly alter selectivity. In GC, try running the analysis at a few different isothermal temperatures or with a slightly modified gradient to see if the elution order or spacing changes. In HPLC/SFC, a lower temperature often increases retention and can improve resolution.
-
Modify Mobile Phase (HPLC/SFC):
-
Make very small changes to the organic modifier percentage (e.g., ±1-2%).
-
If using a buffer, ensure its concentration is optimal.
-
Consider adding a different modifier. For SFC, small amounts of additives can significantly influence selectivity.[7]
-
-
Increase Column Length or Use a Smaller Particle Size Column (UPLC): If available, a longer column provides more theoretical plates and thus more resolving power. Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm) will dramatically increase efficiency and resolution, though it requires a system capable of handling higher backpressures.[14]
Experimental Workflow & Logic Diagrams
Method Development Strategy for Isomer Separation
This diagram outlines a logical workflow for developing a separation method for the 6-methyl and 4-methyl benzothiophene isomers.
Caption: A logical workflow for method development.
Troubleshooting Poor Resolution
This decision tree helps diagnose and solve poor resolution issues.
Caption: A decision tree for troubleshooting poor resolution.
References
-
Yuan B (2022) Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674. [Link]
-
Methylphenanthrene (m/z=192, m/z=206) and methyldibenzothiophene GC-MS... ResearchGate. [Link]
-
Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography : a study on well defined oligothiophenes. Research portal Eindhoven University of Technology. [Link]
-
Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International. [Link]
-
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics. [Link]
-
Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. [Link]
-
The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials. ChemRxiv. [Link]
-
GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri. ResearchGate. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
-
A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Optimization of the HPLC separation of metabolite position isomers of... ResearchGate. [Link]
-
Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes. PubMed. [Link]
-
Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh. [Link]
-
Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. PubMed. [Link]
-
Chromatograms of GC separation of structural isomers of disubsituted... ResearchGate. [Link]
-
Studying Structural Details in Complex Samples. I. Combining two Chromatographic Separation Methods with Ultrahigh Resolution Mass Spectrometry. ACS Publications. [Link]
-
GC-MS analysis, comprehensive biological profiling, molecular docking and ADMET studies of Ficus vasta Forssk. n-hexane extract. PMC. [Link]
-
Introduction to Chromatographic Separations. Chemistry LibreTexts. [Link]
-
Highly efficient separation of linear and branched C4 isomers with a tailor-made metal-organic framework. ResearchGate. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Chromatographic separation technologies. Bioanalysis Zone. [Link]
-
Separation of Volatile Organic Compounds in TAMOF-1. Pure. [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Semantic Scholar. [Link]
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- 5. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. omicsonline.org [omicsonline.org]
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- 14. researchgate.net [researchgate.net]
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Technical Support Center: Ethyl 6-Methyl-1-Benzothiophene-2-Carboxylate
Guide ID: TSC-EMBC-S26 Last Updated: March 7, 2026
This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of ethyl 6-methyl-1-benzothiophene-2-carboxylate when subjected to reflux conditions. It is intended for researchers, chemists, and process development professionals working with this compound.
Troubleshooting Guide: Stability Under Reflux
This section addresses specific issues that may arise during experiments involving the heating of ethyl 6-methyl-1-benzothiophene-2-carboxylate in solution.
Q1: I'm experiencing a significant loss of my starting material and a lower-than-expected yield after refluxing my reaction. What is the likely cause?
A: The most probable cause for the loss of ethyl 6-methyl-1-benzothiophene-2-carboxylate during reflux is the hydrolysis of the ethyl ester functional group. Esters are susceptible to cleavage back to their constituent carboxylic acid and alcohol, a reaction that can be catalyzed by trace amounts of acid or base, especially in the presence of water.[1]
-
Underlying Causality: The benzothiophene core itself is known to be thermally robust and generally stable.[2][3][4] Therefore, degradation is most likely to occur at the more reactive ester moiety rather than the aromatic ring system. The presence of water in your reflux solvent, even in small amounts, can facilitate this hydrolytic pathway, which is often accelerated at elevated temperatures.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, high-purity anhydrous solvents. Consider using a drying agent in the reaction setup, such as a Dean-Stark trap if appropriate for the solvent system, to azeotropically remove any water.[5]
-
Control the pH: Avoid acidic or basic additives unless they are a required part of your reaction chemistry. If your reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer to maintain a neutral pH.
-
Inert Atmosphere: While primarily for preventing oxidation, operating under an inert atmosphere (e.g., Nitrogen or Argon) helps prevent the introduction of atmospheric moisture. The compound's supplier recommends storage under nitrogen, suggesting a sensitivity to atmospheric components.
-
Confirm Identity of Byproduct: Analyze a sample of your crude reaction mixture using LC-MS or NMR to confirm the presence of the suspected byproduct, 6-methyl-1-benzothiophene-2-carboxylic acid.
-
Q2: My post-reflux HPLC and LC-MS analyses show a new, more polar peak that wasn't present in my starting material. What could it be?
A: This new, more polar peak is almost certainly 6-methyl-1-benzothiophene-2-carboxylic acid , the product of ester hydrolysis. Carboxylic acids are significantly more polar than their corresponding ethyl esters, causing them to have shorter retention times on reverse-phase HPLC columns.
To assist in identification, key molecular weights are provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Ethyl 6-methyl-1-benzothiophene-2-carboxylate | C₁₂H₁₂O₂S | 220.29 | Starting Material |
| 6-methyl-1-benzothiophene-2-carboxylic acid | C₁₀H₈O₂S | 192.24 | Primary Hydrolysis Product |
The use of hyphenated techniques like LC-MS is crucial for modern impurity profiling and identification.[6][7]
Q3: During a high-temperature reflux in a high-boiling solvent, my reaction mixture turned dark brown/black. Is this normal?
A: While slight color changes can occur, a significant darkening to brown or black often indicates thermal decomposition. Although the benzothiophene core is very stable, at excessively high temperatures, degradation can be initiated, likely at the alkyl (methyl and ethyl) substituents on the molecule.[2]
-
Troubleshooting Steps:
-
Verify Solvent Boiling Point: Ensure your heating mantle or oil bath temperature is set appropriately for the chosen solvent and not exceeding its boiling point significantly.
-
Consider Solvent Purity: Impurities within the solvent can sometimes catalyze decomposition at lower temperatures than expected.
-
Evaluate Reaction Time: Prolonged heating, even at acceptable temperatures, can lead to the gradual accumulation of minor decomposition products. Determine the minimum reflux time necessary for your reaction to reach completion.
-
Analytical Assessment: Use TLC or a rapid HPLC method to assess the composition of the darkened mixture. If you observe a complex mixture of many new products (a "smear" on TLC or multiple peaks on HPLC), significant decomposition has likely occurred.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical vulnerability of ethyl 6-methyl-1-benzothiophene-2-carboxylate under reflux?
A: The primary vulnerability is the hydrolysis of the ethyl ester group . This reaction converts the ester into the corresponding carboxylic acid and ethanol.[1] This is a much more common pathway for degradation under typical laboratory reflux conditions (80-150 °C) than the breakdown of the very stable benzothiophene aromatic system.[4]
Primary Degradation Pathway: Ester Hydrolysis
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on [1]-Benzothieno-[3,2-b]-[1]-benzothiophene Dimeric Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[1]benzo-thieno[3,2-b][1]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties [mdpi.com]
- 5. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 6. ajrconline.org [ajrconline.org]
- 7. rroij.com [rroij.com]
Technical Support Center: Purification of Benzothiophene Derivatives by Column Chromatography
Welcome to the technical support center for the purification of benzothiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of purifying these important sulfur-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the column chromatography of benzothiophene derivatives.
Q1: What is the best stationary phase for purifying benzothiophene derivatives? A1: Standard silica gel (230–400 mesh) is the most common and versatile stationary phase for the majority of benzothiophene derivatives.[1] Its slightly acidic nature and high surface area provide excellent separation for compounds with varying polarities. However, if your derivative is highly acid-sensitive or a basic compound, consider using neutral or basic alumina, or deactivated silica gel to prevent degradation or irreversible adsorption.
Q2: How do I select an appropriate mobile phase (eluent)? A2: Mobile phase selection is critical and depends on the polarity of your target compound. A good starting point is a non-polar solvent system, gradually increasing polarity.[1]
-
For non-polar to moderately polar benzothiophenes: A gradient of ethyl acetate in hexane (or petroleum ether) is highly effective.[2][3]
-
For more polar derivatives: Systems like dichloromethane/methanol may be necessary.
-
Pro-Tip: Always develop your separation on a Thin Layer Chromatography (TLC) plate first. Aim for an Rf value of 0.25-0.35 for your target compound in the chosen solvent system to ensure good separation on the column.
Q3: My benzothiophene derivative seems to be degrading on the silica gel column. What can I do? A3: Degradation on silica gel is a known issue, especially for sensitive molecules.[1] This can be due to the acidic nature of the silanol groups on the silica surface.[4][5]
-
Mitigation Strategies:
-
Deactivate the Silica: Add 0.5-1% triethylamine (NEt₃) or pyridine to your mobile phase. This neutralizes the acidic sites and minimizes degradation, particularly for compounds with acid-labile groups or basic nitrogen atoms.
-
Switch to a Different Stationary Phase: Consider using neutral alumina or a reversed-phase C18 column, which operates under different separation principles.[6]
-
Work Quickly: Do not let the compound sit on the column for an extended period. A faster flow rate (flash chromatography) can minimize contact time and reduce degradation.[7][8]
-
Q4: I have two benzothiophene isomers that are very difficult to separate. What is the best approach? A4: Separating isomers with similar polarities is a common challenge.
-
Optimize Your Mobile Phase: Use a very shallow polarity gradient or an isocratic (constant solvent mixture) elution. Test various solvent systems on TLC. Sometimes, switching from a hexane/ethyl acetate system to a toluene-based or dichloromethane-based system can alter the selectivity and improve separation.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC is the preferred method. It offers significantly higher resolution than standard column chromatography.[9] A reversed-phase C18 column is often a good starting point for these molecules.[6]
Troubleshooting Guide
This section provides a systematic approach to identifying and solving specific problems encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate mobile phase polarity. 2. Column was overloaded with crude material. 3. Column was packed improperly (channeling). 4. Elution was too fast (insufficient equilibration). | 1. Re-optimize the mobile phase using TLC. Aim for a ΔRf > 0.1 between your product and the impurity. Try a shallower gradient. 2. Reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Repack the column carefully, ensuring a level and compact bed. Use the slurry method for best results. 4. Reduce the flow rate to allow for proper partitioning between the stationary and mobile phases. |
| Streaking or Tailing of the Compound Spot (TLC/Column) | 1. Compound is too polar for the mobile phase. 2. Compound is interacting strongly with acidic silica sites (common for basic derivatives). 3. Sample is not fully dissolved or is precipitating on the column. 4. The column is overloaded. | 1. Gradually increase the polarity of the mobile phase. 2. Add a small amount (0.5-1%) of a competing base like triethylamine or pyridine to the eluent to block active silanol sites.[10] 3. Ensure the sample is fully dissolved before loading. Use the "dry loading" technique by adsorbing the crude material onto a small amount of silica gel.[1] 4. Load less material onto the column. |
| Low or No Recovery of Product | 1. The compound is irreversibly adsorbed onto the silica gel. 2. The compound is not eluting because the mobile phase is not polar enough. 3. The compound has degraded on the column. 4. The compound is highly volatile and evaporated during solvent removal. | 1. This can happen with very polar or basic compounds. Try eluting with a much stronger solvent (e.g., 5-10% methanol in dichloromethane). If this fails, consider using a different stationary phase like alumina. 2. Perform a "strip" of the column with a highly polar solvent (like 100% ethyl acetate or methanol) to see if the compound elutes. 3. See FAQ Q3. Use deactivated silica or a different stationary phase. 4. Use care during solvent evaporation (rotary evaporator). Avoid excessive heat and high vacuum. |
| Cracked or Channeled Column Bed | 1. The column was allowed to run dry. 2. The silica gel was not packed uniformly. 3. A significant change in solvent polarity caused thermal stress (e.g., switching from hexane directly to methanol). | 1. Always keep the silica bed covered with solvent. 2. Pack the column as a uniform slurry. Gently tap the column while packing to settle the silica evenly. 3. Use a gradual gradient when changing solvent polarity. Ensure solvents are miscible. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Column Chromatography Purification
This protocol provides a standard workflow for purifying a crude benzothiophene product.[1]
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in Hexane).
-
Identify a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 and separates it well from impurities.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column.
-
In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent (e.g., 100% hexane) to form a slurry.
-
With the column stopcock closed, pour the slurry into the column.
-
Open the stopcock to drain some solvent, and gently tap the side of the column to help the silica pack into a uniform, level bed.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition. Never let the solvent level drop below the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Begin eluting the column, collecting the eluate in fractions (e.g., in test tubes).
-
If using a gradient, gradually increase the percentage of the more polar solvent (e.g., from 100% hexane to 5% ethyl acetate in hexane, then 10%, etc.).[2]
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.[2]
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified benzothiophene derivative.
-
Workflow Visualization
The following diagram illustrates the logical workflow for troubleshooting poor separation during column chromatography.
Caption: Troubleshooting Decision Tree for Poor Separation.
References
-
SIELC Technologies. (2018, February 16). Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Nishikawa, T., et al. (2018). Role of silanol groups on silica gel on adsorption of benzothiophene and naphthalene. Journal of the Japan Petroleum Institute, 61(1), 36-42. Retrieved from [Link]
-
Douglas, C. J., et al. (2017). Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate. ACS Catalysis, 7(3), 1894-1898. Retrieved from [Link]
-
Li, W., et al. (2020). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 22(15), 4849-4854. Retrieved from [Link]
-
Bolte, M., et al. (2017). An Expedient Procedure for the Synthesis of Benzo[6][11]silolo[2,3-b]thiophenes and Related Systems. Organic Letters, 19(20), 5601-5604. Retrieved from [Link]
-
Toyota, K., et al. (2022). Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. Results in Chemistry, 4, 100487. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. daneshyari.com [daneshyari.com]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. bvchroma.com [bvchroma.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
MSDS and safety precautions for ethyl 6-methyl-1-benzothiophene-2-carboxylate
Introduction
Welcome to the Technical Support Center. You are likely working with Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS: 1922897-63-9) as a scaffold intermediate in medicinal chemistry—often used in the development of antifungal agents, tubulin polymerization inhibitors, or estrogen receptor modulators.
This guide is structured to address the specific "tickets" (questions) we frequently receive regarding this compound. Unlike a standard MSDS, we contextualize the safety data with experimental reality.
Part 1: Identification & Physical Properties (Ticket #1024)
User Question: "I ordered this compound, but I'm unsure if I received the right phase. Is it supposed to be a solid or a liquid, and what are its key identifiers?"
Scientist Response: Based on the benzothiophene carboxylate class, this compound is a solid at room temperature.[1] While the free acid analogs have high melting points (>200°C), the ethyl ester modification disrupts intermolecular hydrogen bonding, significantly lowering the melting point, often resulting in a low-melting solid or semi-solid depending on purity.
Key Chemical Identifiers
| Property | Data | Notes |
| Chemical Name | Ethyl 6-methyl-1-benzothiophene-2-carboxylate | Systematic Name |
| CAS Number | 1922897-63-9 | Specific to the ethyl ester |
| Molecular Formula | C₁₂H₁₂O₂S | |
| Molecular Weight | 220.29 g/mol | |
| Physical State | Solid (Crystalline/Powder) | White to pale yellow |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |
| Melting Point | Predicted: ~50–80°C | Based on methyl ester analog (70-74°C) [1] |
Critical Note: If your sample appears as a dark oil, it may contain residual solvent or impurities (homocoupling byproducts). Recrystallization from Ethanol/Heptane is the standard purification method for this class.
Part 2: Safety & Handling (Ticket #2045)
User Question: "What are the specific hazards? The label shows an exclamation mark. Do I need special containment?"
Scientist Response: This compound is classified under GHS Category Warning . It is not pyrophoric or highly toxic, but it is a potent irritant. The benzothiophene core is lipophilic and can penetrate skin barriers easily.
GHS Hazard Classification[3][5][6]
| Code | Hazard Statement | User Action |
| H302 | Harmful if swallowed | Do not eat/drink in the lab. Wash hands post-handling.[2] |
| H315 | Causes skin irritation | Wear nitrile gloves (minimum 0.11mm thickness). |
| H319 | Causes serious eye irritation | Safety Goggles are mandatory. |
| H335 | May cause respiratory irritation | Handle ONLY in a Fume Hood. |
Safe Handling Workflow
The following diagram outlines the required safety protocol from storage to reaction setup.
Figure 1: Standard Operating Procedure for handling benzothiophene esters. Note the requirement to warm to Room Temperature (RT) before opening to prevent condensation.
Part 3: Experimental Troubleshooting (Ticket #3099)
User Question: "I'm trying to hydrolyze the ester to the acid (6-methylbenzo[b]thiophene-2-carboxylic acid) using NaOH, but the reaction is stalling or precipitating. How do I fix this?"
Scientist Response: This is a classic issue with lipophilic benzothiophene esters. They are virtually insoluble in water. If you use a standard aqueous NaOH protocol, the ester simply floats or precipitates, preventing the hydroxide ion from attacking the carbonyl carbon.
The "Co-Solvent" Solution
You must create a homogeneous phase. We recommend a THF:Water:Methanol (4:1:1) system.
-
Dissolve: Dissolve the ester completely in THF first.
-
Add Base: Add LiOH or NaOH (2-3 equivalents) dissolved in the minimum amount of water.
-
Add Alcohol: Add Methanol to bridge the miscibility gap.
-
Heat: Gentle reflux (60°C) is often required for benzothiophenes due to electronic stabilization of the ester bond by the sulfur ring [2].
Hydrolysis & Troubleshooting Pathway
Figure 2: Decision tree for troubleshooting ester hydrolysis of lipophilic substrates.
Part 4: Emergency Procedures
In the event of exposure, immediate action minimizes tissue damage.
-
Eye Contact: Rinse immediately with water for 15 minutes. Benzothiophenes can cause corneal clouding if not removed quickly.
-
Skin Contact: Wash with soap and water.[3] Do not use ethanol or DMSO to wash skin, as these solvents will carry the compound through the skin barrier into the bloodstream.
-
Spill Cleanup: Absorb with inert material (sand/vermiculite). Do not use combustible materials like sawdust.
References
-
Sigma-Aldrich. (2025). Methyl benzo[b]thiophene-2-carboxylate Safety Data Sheet. (Analogous property reference).
-
Common Organic Chemistry. (2025). Ester Hydrolysis Conditions and Mechanisms.
-
PubChem. (2025).[4] Benzo[b]thiophene-2-carboxylic acid, 6-methyl- Compound Summary. National Library of Medicine.
-
Fluorochem. (2025). Ethyl 6-methylbenzo[b]thiophene-2-carboxylate Product Page.
Disclaimer: This guide is for research use only. Always consult your institution's Chemical Hygiene Plan (CHP) before starting experiments.
Sources
Validation & Comparative
1H NMR spectrum of ethyl 6-methyl-1-benzothiophene-2-carboxylate
High-Field vs. Benchtop NMR: Structural Elucidation of Ethyl 6-methyl-1-benzothiophene-2-carboxylate
Executive Summary The structural elucidation of heterocyclic scaffolds is a critical bottleneck in drug discovery. Ethyl 6-methyl-1-benzothiophene-2-carboxylate is a heavily utilized building block, possessing distinct aliphatic and aromatic proton environments. This guide objectively compares the analytical performance of traditional High-Field Superconducting NMR (400+ MHz) against modern Low-Field Benchtop NMR (80 MHz) for verifying the structure of this compound. By analyzing the causality behind experimental choices and magnetic field physics, we provide a definitive decision matrix for researchers.
Molecular Target Overview
Ethyl 6-methyl-1-benzothiophene-2-carboxylate (C₁₂H₁₂O₂S) features a rigid benzothiophene core substituted with a methyl group at C-6 and an ethyl ester at C-2 . The ¹H NMR spectrum is characterized by two distinct domains:
-
Aliphatic Region: A highly resolved ethyl group (triplet for -CH₃, quartet for -CH₂-) and a singlet for the C-6 methyl group.
-
Aromatic Region: Four distinct aromatic protons (H-3, H-4, H-5, H-7) that exhibit complex ortho and meta J-couplings.
Experimental Workflows: A Self-Validating Protocol
To ensure high-fidelity data, the following standardized methodology must be employed across both NMR platforms. This protocol acts as a self-validating system by incorporating internal referencing and optimized relaxation delays to prevent integration errors.
Step-by-step experimental workflow for 1H NMR acquisition and spectral validation.
-
Step 1: Sample Preparation: Dissolve 15 mg of ethyl 6-methyl-1-benzothiophene-2-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field, while TMS serves as an internal standard (0.00 ppm) to calibrate chemical shifts accurately .
-
Step 2: Tuning, Matching, and Shimming: Insert the NMR tube and perform automated tuning and matching to optimize the probe's resonance circuit. Shim the Z-axis gradients to maximize magnetic field homogeneity (B₀). Causality: Poor shimming broadens spectral lines, masking fine J-coupling splitting patterns and degrading resolution.
-
Step 3: Acquisition Parameters: Utilize a standard 30° excitation pulse (e.g., zg30 pulse program). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans for the 400 MHz system, or 64 scans for the 80 MHz benchtop system. Causality: A D1 of 2.0 seconds ensures that the longitudinal relaxation time (T₁) is sufficiently surpassed, allowing for quantitative integration of all proton environments. Benchtop systems require more scans to compensate for lower inherent sensitivity .
-
Step 4: Processing: Apply a 0.3 Hz exponential line broadening window function, zero-fill to 64k data points, and perform a Fourier Transform. Phase the spectrum manually and apply a baseline correction.
Comparative Data Analysis
The performance of both platforms is summarized below. While benchtop NMR is highly effective for aliphatic signals, high-field NMR is required to resolve the aromatic spin system.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity & J-Coupling | Integration | 400 MHz Resolution (High-Field) | 80 MHz Resolution (Benchtop) |
| Ester -CH₃ | 1.42 | Triplet ( | 3H | Baseline resolved | Baseline resolved |
| Ar-CH₃ (C-6) | 2.48 | Singlet | 3H | Baseline resolved | Baseline resolved |
| Ester -CH₂- | 4.40 | Quartet ( | 2H | Baseline resolved | Baseline resolved |
| Ar-H (H-5) | 7.23 | Doublet of doublets ( | 1H | Distinct dd | Merged multiplet |
| Ar-H (H-7) | 7.66 | Broad singlet / fine doublet | 1H | Distinct d | Merged multiplet |
| Ar-H (H-4) | 7.74 | Doublet ( | 1H | Distinct d | Merged multiplet |
| Ar-H (H-3) | 7.98 | Singlet | 1H | Distinct s | Merged multiplet |
Mechanistic Causality: Magnetic Field Physics and Spectral Resolution
The discrepancy in aromatic resolution between the two platforms is rooted in the physics of nuclear magnetic resonance. The chemical shift difference (
Logical relationship between magnetic field strength, Δν/J ratio, and spectral resolution.
In the 400 MHz spectrum, the frequency difference between the aromatic protons (e.g., H-4 at 7.74 ppm and H-5 at 7.23 ppm) is approximately 204 Hz. With an ortho coupling constant of
Conversely, on an 80 MHz benchtop system, the same chemical shift difference translates to only ~40.8 Hz. The
Decision Matrix
-
Opt for High-Field NMR (400+ MHz): When performing de novo structural characterization, identifying unknown impurities, or when definitive proof of the aromatic substitution pattern (e.g., differentiating 5-methyl vs. 6-methyl isomers) is required for publication or patent filing.
-
Opt for Benchtop NMR (60-80 MHz): When conducting routine reaction monitoring (e.g., tracking the disappearance of starting materials via the distinct aliphatic ester peaks), performing QA/QC on known batches of ethyl 6-methyl-1-benzothiophene-2-carboxylate, or when rapid, cryogen-free analysis is prioritized over absolute resolution .
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]
-
Burger, J., et al. (2022). "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Gracia-Vitoria, J., et al. (2022). "Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study." Industrial Crops and Products.[Link]
13C NMR Chemical Shift Guide: Benzothiophene-2-Carboxylate Esters
This guide provides a technical analysis of ^13^C NMR chemical shifts for benzothiophene-2-carboxylate esters, a critical scaffold in medicinal chemistry. It synthesizes experimental data, mechanistic insights, and validated protocols for researchers.
Executive Summary
Benzothiophene-2-carboxylate esters are privileged pharmacophores in drug discovery, serving as precursors for antimicrobial, anticancer, and anti-inflammatory agents. Accurate structural characterization via ^13^C NMR is essential due to the electronic nuances introduced by the sulfur atom and the ester functionality. This guide details the characteristic chemical shifts, substituent effects, and synthesis protocols (Gewald reaction) required for precise identification.
Structural Analysis & Assignments
Understanding the numbering scheme is prerequisite to interpreting the NMR data. The benzothiophene nucleus is numbered starting from the sulfur atom.
Numbering Scheme & Electronic Environment
-
Position 1 (S): Sulfur atom (heavy atom effect).
-
Position 2 (C2): Quaternary carbon bonded to the ester. Deshielded by the anisotropic effect of the carbonyl and the electronegativity of the sulfur.
-
Position 3 (C3): Methine (CH) in the parent ester; often the site of electrophilic substitution or cyclization in derivatives.
-
Positions 3a/7a: Bridgehead carbons.
Figure 1: Structural numbering and key carbon environments in benzothiophene-2-carboxylates.
Comparative Chemical Shift Analysis
The following data aggregates shifts from CDCl3 solution spectra. The carbonyl (C=O) and C2 carbons are the most diagnostic signals.
Parent and Alkyl Esters
The ester alkyl group (Methyl vs. Ethyl) has minimal impact on the ring carbons but introduces distinct aliphatic signals.
| Carbon Position | Methyl Ester ( | Ethyl Ester ( | Assignment Logic |
| C=O (Carbonyl) | 163.0 – 164.4 | 162.8 – 163.5 | Deshielded by resonance with the aromatic ring and O. |
| C2 (Quaternary) | 133.0 – 137.0 | 133.5 – 137.5 | Alpha to S and C=O; shifts vary with C3 substituents. |
| C3 (Methine) | 124.0 – 129.0 | 124.5 – 129.5 | Beta to S; typically upfield of C2 unless substituted. |
| C3a / C7a | 138.0 – 140.0 | 138.0 – 140.0 | Bridgehead carbons; C3a usually deshielded by C2=C3 bond. |
| Benzene Ring (C4-C7) | 122.0 – 128.0 | 122.0 – 128.0 | Typical aromatic region; overlapping signals common. |
| Ester Alkyl | 52.0 – 52.5 (OCH | 61.0 – 62.0 (OCH | Diagnostic aliphatic signals. |
Substituent Effects (Diagnostic Shifts)
Substituents at C3 or on the benzene ring significantly perturb the chemical shifts, serving as confirmation of successful derivatization.
| Derivative | Key Shift Changes ( | Mechanistic Reason |
| 3-Methyl | C3 moves downfield (~135 ppm) | |
| 3-Amino | C=O shifts upfield (~165 ppm)C2 shifts upfield | Resonance: Enamine character donates density, shielding C2. |
| 6-Chloro | C6 shifts upfield (~1-2 ppm)C5/C7 shift downfield | Inductive/Resonance: Halogen effect on aromatic ring. |
| 5-Methoxy | C5 shifts downfield (~158-160 ppm) | Ipso-effect: Oxygen directly deshields the attached aromatic carbon. |
Critical Insight: In 3-substituted derivatives (e.g., Gewald products like 3-amino-benzothiophene-2-carboxylates), the C2 signal often shifts upfield due to the electron-donating nature of the amino group, while the C=O signal may broaden or shift depending on intramolecular hydrogen bonding.
Experimental Protocols
Reliable synthesis and characterization require strict adherence to validated workflows. The Gewald Reaction is the industry standard for accessing these scaffolds.
Synthesis Workflow (Gewald Reaction)
This multicomponent reaction condenses a ketone/aldehyde, an
Figure 2: Step-by-step workflow for the Gewald synthesis of 3-aminobenzothiophene-2-carboxylates.
NMR Acquisition Parameters
To distinguish quaternary carbons (C2, C3a, C7a, C=O) from methines, specific parameters are recommended:
-
Solvent: CDCl
3(Standard) or DMSO-d6(if solubility is poor; note DMSO peak at 39.5 ppm). -
Frequency: 100 MHz or higher for ^13^C (400 MHz instrument).
-
Pulse Sequence: Standard proton-decoupled ^13^C (zgpg30).
-
Relaxation Delay (D1): Set to 2-3 seconds to ensure quaternary carbons (C2, C=O) relax sufficiently for integration/visibility.
-
Scans: Minimum 512-1024 scans for adequate S/N ratio on quaternary peaks.
Mechanistic Insight: The C2 vs. C3 Shift
A common point of confusion is the assignment of C2 and C3.
-
C2 (Alpha to S): In the 2-carboxylate, this carbon is part of a conjugated push-pull system (S-C=C-C=O). The ester withdraws electron density, deshielding C2.
-
C3 (Beta to S): This position is more electron-rich in the parent system. However, in 3-amino derivatives (Gewald products), the C3 carbon is bonded to Nitrogen, shifting it significantly downfield (to ~145-150 ppm) due to the electronegativity of nitrogen, reversing the typical C2/C3 hierarchy.
References
-
RSC Advances: A practical synthesis of benzothiophenes via visible-light-promoted cyclization. (Contains Methyl 5-methoxy-3-phenylbenzo[b]thiophene-2-carboxylate data).
-
MDPI Molbank: 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (Provides tetrahydro-analog shifts for comparison).
-
Journal of Organic Chemistry: NMR Chemical Shifts of Common Laboratory Solvents and Impurities. (Essential for identifying solvent peaks in DMSO/CDCl3).
-
NIH / PMC: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. (Detailed synthesis and NMR for ethyl 6-substituted esters).
-
SpectraBase: 2-Methyl-benzo(b)thiophene 13C NMR Spectrum. (Reference for the parent heterocycle).
Sources
Comparative Guide: IR Spectrum Carbonyl Stretch Analysis of Ethyl 6-methyl-1-benzothiophene-2-carboxylate
Executive Summary
For researchers and drug development professionals, the benzothiophene scaffold represents a privileged pharmacophore frequently utilized in the design of anti-inflammatory, antimicrobial, and antineoplastic agents. When synthesizing derivatives such as ethyl 6-methyl-1-benzothiophene-2-carboxylate , confirming the structural integrity of the ester moiety is a critical quality control step.
This guide provides an objective, data-driven comparison of the Infrared (IR) spectrum carbonyl (
Mechanistic Causality: Electronic Effects on the Stretch
As a Senior Application Scientist, I emphasize that interpreting an IR spectrum requires moving beyond rote memorization of frequency tables and understanding the underlying molecular physics. The vibrational frequency (
The Conjugation Effect (The Benzothiophene Core)
In a standard, non-conjugated aliphatic ester (e.g., ethyl acetate), the
The Substituent Effect (The 6-Methyl Group)
The introduction of a methyl group at the 6-position of the benzothiophene ring exerts a subtle but measurable influence. Alkyl groups are electron-donating via positive inductive (+I) and hyperconjugative (+H) effects. This added electron density is pushed into the aromatic
In stark contrast, substituting the ring with strong electron-donating groups with lone pairs, such as an amino group at the 3-position, results in massive resonance (+R) donation. This can drastically lower the carbonyl stretch to the 1658–1669 cm⁻¹ range, often exacerbated by intramolecular hydrogen bonding [1]. Similarly, methoxy substitutions can shift the stretch to the 1690–1702 cm⁻¹ range [2].
Figure 1: Mechanistic causality of electronic effects lowering the carbonyl stretching frequency.
Comparative Data Analysis
To objectively evaluate the performance and spectral identity of ethyl 6-methyl-1-benzothiophene-2-carboxylate, we must benchmark it against structural alternatives. The table below summarizes the quantitative IR data, demonstrating how progressive structural complexity influences the carbonyl force constant.
| Compound Alternative | Conjugation Status | Dominant Electronic Effect | |
| Ethyl acetate (Baseline) | ~1740 | None | N/A (Isolated |
| Ethyl benzoate | ~1720 | Phenyl ring | Mild |
| Ethyl 1-benzothiophene-2-carboxylate | ~1715 | Benzothiophene | Extended heteroaromatic resonance |
| Ethyl 6-methyl-1-benzothiophene-2-carboxylate | ~1712 | Benzothiophene + 6-Me | Extended resonance + weak +I/+H |
| Methyl 5-methoxybenzothiophene-2-carboxylate | ~1691 | Benzothiophene + 5-OMe | Extended resonance + strong +R [2] |
| Methyl 3-amino-1-benzothiophene-2-carboxylate | ~1665 | Benzothiophene + 3-NH₂ | Strong +R and H-bonding [1] |
Data Note: Exact wavenumbers may vary by
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure high trustworthiness and reproducibility in your structural validation, follow this self-validating Attenuated Total Reflectance (ATR) FTIR methodology. ATR is preferred over traditional KBr pellets as it prevents moisture-induced spectral artifacts (water absorbs strongly at ~1640 cm⁻¹, which can obscure conjugated carbonyl regions).
Step-by-Step Methodology
-
Instrument Preparation & Background Scan:
-
Ensure the diamond ATR crystal is meticulously cleaned with isopropyl alcohol (IPA) and a lint-free wipe. Allow the solvent to evaporate completely.
-
Acquire a background spectrum (ambient air) using a resolution of 4 cm⁻¹ and a minimum of 32 scans. Causality: This step is critical to subtract atmospheric
and water vapor, ensuring the baseline is flat in the 1800–1600 cm⁻¹ region.
-
-
Sample Application:
-
Deposit 2–5 mg of solid ethyl 6-methyl-1-benzothiophene-2-carboxylate directly onto the center of the ATR crystal.
-
Lower the pressure anvil until the clutch clicks. Causality: Consistent, high pressure ensures intimate contact between the solid sample and the evanescent wave of the IR beam, maximizing the signal-to-noise ratio.
-
-
Spectral Acquisition:
-
Scan the sample using the identical parameters as the background (4 cm⁻¹ resolution, 32–64 scans, range 4000–400 cm⁻¹).
-
-
Data Processing & Validation:
-
Apply an ATR correction algorithm (if available in your software) to adjust for penetration depth variations across the wavelength spectrum.
-
Perform a baseline correction.
-
Isolate the 1750–1650 cm⁻¹ region. Peak-pick the sharp, intense band representing the
stretch. Validate that the peak falls within the expected 1710–1715 cm⁻¹ range.
-
Figure 2: Step-by-step ATR-FTIR experimental workflow for carbonyl stretch validation.
References
-
Basavaraj Padmashali et al. "Full Paper - Journal of Applicable Chemistry: Preparation of 3-amino-1-benzothiophene-2-carbohydrazide." Journal of Applicable Chemistry, 2013. 1
-
"Benzofuran-, benzothiophene-, indazole- and benzisoxazole- quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1." PMC / National Institutes of Health. 2
-
"Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid." PMC / National Institutes of Health, 2020. 3
Sources
- 1. joac.info [joac.info]
- 2. Benzofuran-, benzothiophene-, indazole- and benzisoxazole- quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of benzothiophene ethyl esters
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Benzothiophene Ethyl Esters: A Comparative Analysis for Researchers
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical and materials science, benzothiophene scaffolds are of paramount importance. Their prevalence in drug candidates, organic electronics, and functional dyes necessitates robust analytical methods for their characterization. Mass spectrometry stands as a cornerstone technique for the structural elucidation of these molecules. This guide provides a detailed exploration of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of benzothiophene ethyl esters, offering a comparative perspective with other biologically relevant heterocyclic esters.
The Foundational Role of Mass Spectrometry in Heterocyclic Chemistry
The structural verification of newly synthesized organic molecules is a critical step in any research and development pipeline. Mass spectrometry provides exquisitely detailed information about the molecular weight and fragmentation of a molecule, which in turn allows for the confirmation of its structure. For derivatives of benzothiophene, a sulfur-containing aromatic heterocycle, understanding the nuances of their fragmentation in the mass spectrometer is essential for unambiguous identification and for distinguishing between isomers.
This guide will delve into the fragmentation of a model compound, ethyl benzothiophene-2-carboxylate, and compare its behavior to its 3-substituted isomer and other heterocyclic systems.
Experimental Workflow for Mass Spectrometric Analysis
Step-by-Step Experimental Protocol
Sample Preparation:
-
Stock Solution Preparation: Accurately weigh 1 mg of the benzothiophene ethyl ester standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution for GC-MS: Dilute the stock solution 1:100 in ethyl acetate to a final concentration of 10 µg/mL.
-
Working Solution for LC-MS: Dilute the stock solution 1:100 in a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
GC-MS (EI) Analysis:
-
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Column: A 30 m x 0.25 mm x 0.25 µm non-polar column (e.g., DB-5ms).
-
Injection: 1 µL of the working solution is injected in splitless mode.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
LC-MS (ESI) Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or time-of-flight mass spectrometer.
-
LC Column: A 100 mm x 2.1 mm x 1.8 µm C18 column.
-
Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Key MS Parameters: Capillary voltage: 3.5 kV, Cone voltage: 30 V, Source temperature: 120°C, Desolvation temperature: 350°C.
-
Mass Range: Scan from m/z 50 to 500.
Visualizing the Workflow
Caption: A generalized workflow for the mass spectrometric analysis of heterocyclic ethyl esters.
Fragmentation Pattern of Benzothiophene Ethyl Esters
The fragmentation of benzothiophene ethyl esters is dictated by the interplay between the stable aromatic ring system and the reactive ester side chain. The ionization method employed has a profound impact on the resulting mass spectrum.
Electron Ionization (EI) Fragmentation
Electron ionization is a high-energy process that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. For ethyl benzothiophene-2-carboxylate (Molecular Weight: 206.26 g/mol ), the following fragmentation pathway is observed:
-
Molecular Ion (M+•): The molecular ion at m/z 206 is typically of high abundance.
-
Loss of Ethoxy Radical: A primary fragmentation pathway involves the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (•OCH2CH3) to form the benzothiophen-2-ylcarbonyl cation at m/z 161. This is often the base peak in the spectrum.
-
Loss of Ethylene: The molecular ion can also undergo a McLafferty rearrangement, resulting in the loss of ethylene (C2H4) to form an ion at m/z 178.
-
Decarbonylation: The m/z 161 ion can further lose carbon monoxide (CO) to yield the benzothiophenyl cation at m/z 133.
Caption: Proposed ESI-MS/MS fragmentation of protonated ethyl benzothiophene-2-carboxylate.
Comparative Fragmentation Analysis
The fragmentation pattern of a molecule is highly dependent on its structure. By comparing the mass spectra of benzothiophene ethyl esters with those of other heterocyclic esters, we can gain a deeper understanding of the factors that influence fragmentation.
| Compound | Key Fragment Ion (EI) | Key Fragment Ion (ESI-MS/MS) | Observations |
| Ethyl Benzothiophene-2-carboxylate | m/z 161 ([M - •OC2H5]+) | m/z 161 ([M+H - C2H5OH]+) | The benzothiophenoyl cation is highly stable and dominates both spectra. |
| Ethyl Benzothiophene-3-carboxylate | m/z 161 ([M - •OC2H5]+) | m/z 161 ([M+H - C2H5OH]+) | Fragmentation is very similar to the 2-isomer, making chromatographic separation crucial. |
| Ethyl Indole-2-carboxylate | m/z 144 ([M - •OC2H5]+) | m/z 144 ([M+H - C2H5OH]+) | The indoloyl cation is the major fragment, analogous to the benzothiophene case. |
| Ethyl Benzofuran-2-carboxylate | m/z 145 ([M - •OC2H5]+) | m/z 145 ([M+H - C2H5OH]+) | The benzofuranoyl cation is the base peak, showing a consistent fragmentation pattern across these heterocycles. |
The data clearly indicates that for these heterocyclic ethyl esters, the most favorable fragmentation pathway, regardless of the ionization method, is the cleavage of the ester group to form a stable acylium ion. The identity of the heteroatom (S, N, or O) has a minimal effect on the primary fragmentation pathway but does, of course, determine the mass of the resulting fragment ion.
Conclusion
The mass spectrometric fragmentation of benzothiophene ethyl esters is a predictable process dominated by the formation of the highly stable benzothiophenoyl cation. Both EI and ESI techniques provide valuable and complementary information for the structural elucidation of these important compounds. While the primary fragmentation pattern is consistent across different isomers and related heterocyclic systems, it is the combination of chromatographic retention time and the full mass spectrum that allows for the unambiguous identification of a specific compound. This guide provides a foundational understanding and a practical experimental framework for researchers working with these and similar molecules.
References
-
General Mass Spectrometry of Organic Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including mass spectra. [Link]
-
Mass Spectrometry of Drug Molecules: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
Comparative Guide: 6-Methyl vs. 6-Methoxy Benzothiophenes in Medicinal Chemistry
[1][2]
Executive Summary
In the optimization of benzothiophene scaffolds—widely used in Selective Estrogen Receptor Modulators (SERMs) and tubulin polymerization inhibitors—the choice between a 6-methyl and 6-methoxy substituent is a critical decision point.[2]
-
6-Methoxy (-OMe): Acts as a metabolic handle (prodrug for 6-OH), a hydrogen bond acceptor , and a strong electron-donating group (EDG) by resonance.[1][2] It is the preferred moiety for mimicking the polymethoxylated rings of colchicine (tubulin targeting) or masking the phenolic hydroxyl required for Estrogen Receptor (ER) binding.
-
6-Methyl (-Me): Acts as a hydrophobic probe and weak EDG by induction.[1][2] It increases lipophilicity (LogP) without offering hydrogen bonding capabilities.[2] It is typically used to probe steric constraints or block metabolic positions, but often fails to replicate the potency of 6-OMe/6-OH in polar binding pockets.[1][2]
Chemical & Physical Property Comparison
The following table summarizes the fundamental physicochemical differences that drive biological outcomes.
| Feature | 6-Methoxy Benzothiophene | 6-Methyl Benzothiophene | Impact on Bioactivity |
| Electronic Effect | Strong Donor (+M effect) | Weak Donor (+I effect) | 6-OMe increases electron density of the thiophene ring more effectively, influencing |
| H-Bonding | Acceptor (via Oxygen) | None | 6-OMe can interact with backbone amides or water networks; 6-Me cannot.[1][2] |
| Lipophilicity | Moderate ( | High ( | 6-Me increases membrane permeability but decreases solubility.[1][2] |
| Metabolic Fate | O-Demethylation (CYP450) | Benzylic Oxidation | 6-OMe is often a "pro-drug" moiety; 6-Me is a metabolic soft spot leading to rapid clearance.[1][2] |
| Steric Bulk | Larger, rotatable bond | Compact, fixed geometry | 6-OMe requires a larger pocket volume; 6-Me fits tighter hydrophobic clefts.[1][2] |
Biological Activity: Case Studies
Case Study A: Tubulin Polymerization Inhibitors (Colchicine Site)
Benzothiophene derivatives are potent inhibitors of tubulin polymerization, binding to the colchicine site.[3] This site is a hydrophobic pocket that specifically accommodates polymethoxylated aromatic rings (like the A-ring of colchicine or combretastatin A-4).
-
6-Methoxy Performance: The 6-methoxy group is superior in this context.[1][2] It mimics the methoxy groups of colchicine, engaging in critical hydrophobic and electrostatic interactions within the tubulin
-subunit. SAR studies indicate that replacing the methoxy group with a methyl group or hydrogen often results in a 2- to 10-fold loss of potency ( ).[2] -
Experimental Evidence: In a series of 2-aroylbenzothiophenes, the 6-methoxy derivatives consistently displayed
values in the low nanomolar range (10–50 nM) against cancer cell lines (e.g., MCF-7, HeLa), whereas 6-methyl analogs showed values in the micromolar range (>1 M) [1].
Case Study B: Selective Estrogen Receptor Modulators (SERMs)
For SERMs like Raloxifene and Arzoxifene, the biological target is the Estrogen Receptor (ER).[4][5] The binding pocket requires a phenolic hydroxyl group (or a mimic) at the 6-position to form a critical hydrogen bond with Glu353 and Arg394 in the ligand-binding domain (LBD).[2]
-
6-Methoxy Performance: Acts as a prodrug .[1][2] While 6-OMe itself has reduced affinity for ER compared to 6-OH (due to loss of the H-bond donor), it is metabolically converted in vivo to the active 6-hydroxyl species.[1][2] This improves oral bioavailability by preventing first-pass glucuronidation of the free phenol.[1][2]
-
6-Methyl Performance: Generally inactive or significantly less potent.[1][2] The methyl group cannot form the essential hydrogen bond network. Unlike the methoxy group, it cannot be metabolically converted to a hydroxyl group; instead, it oxidizes to a carboxylic acid, which is electrostatically repelled by the hydrophobic pocket of the ER [2].
Mechanistic Visualization
The following diagrams illustrate the SAR logic and metabolic trajectories for these derivatives.
Caption: SAR Decision Tree for selecting C6 substituents based on biological target requirements.
Caption: Metabolic divergence of 6-methoxy (bioactivation) vs. 6-methyl (inactivation) derivatives.[1][2]
Experimental Protocols
A. Synthesis of 6-Methoxybenzothiophene
Rationale: This protocol uses 3-methoxybenzenethiol to ensure regioselective formation of the benzothiophene core [3].[1][2]
-
Reagents: 3-Methoxybenzenethiol (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq),
(2.0 eq), Polyphosphoric acid (PPA), Chlorobenzene. -
Alkylation: Reflux thiol and acetal with
in acetone for 4h. Filter and concentrate to yield the thioether intermediate. -
Cyclization: Add the thioether dropwise to PPA in refluxing chlorobenzene (130°C). Stir for 2h.
-
Workup: Pour onto ice, extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). Yield typically 60-75%.[1][2]
B. Tubulin Polymerization Assay (Fluorescence Based)
Rationale: Determines if the compound directly inhibits the assembly of tubulin into microtubules, a hallmark of 6-methoxy benzothiophene activity.
-
Preparation: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). -
Incubation: Mix tubulin (2 mg/mL) with test compounds (0.1 - 10
M) and GTP (1 mM) at 4°C. -
Initiation: Transfer to a 37°C plate reader.
-
Detection: Monitor fluorescence of DAPI (which binds to polymerized microtubules) or absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Calculate
(rate of polymerization) relative to vehicle control (DMSO). A reduction in indicates inhibition.[2]
C. Estrogen Receptor (ER ) Competitive Binding Assay
Rationale: Validates the binding affinity (
-
Ligand: Use
-Estradiol (1 nM) as the radiotracer.[2] -
Receptor: Recombinant Human ER
ligand binding domain.[1][2] -
Competition: Incubate receptor, radioligand, and increasing concentrations of test compound (
to M) for 18h at 4°C. -
Separation: Remove unbound ligand using dextran-coated charcoal or hydroxyapatite filtration.[1][2]
-
Measurement: Quantify bound radioactivity via liquid scintillation counting.
-
Data: Plot % Specific Binding vs. Log[Concentration] to determine
and .
References
-
Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Source: Bioorganic & Medicinal Chemistry (2010).[2] Context: Establishes 6-methoxy as the superior substituent for tubulin inhibition.[1][2][6] URL:[Link]
-
Structural Modulation of Oxidative Metabolism in Design of Improved Benzothiophene Selective Estrogen Receptor Modulators. Source: Molecular Cancer Therapeutics (2007).[2] Context: Details the metabolic activation of methoxy-SERMs and the inactivity of methyl analogs. URL:[Link][2]
-
Synthesis of 3-Methoxybenzenethiol and Benzothiophene Derivatives. Source: Organic Syntheses / ChemicalBook Protocols.[1][2] Context: Standard synthetic route for 6-substituted benzothiophenes.[1][2] URL:[Link][2]
-
Arzoxifene: A Selective Estrogen Receptor Modulator. Source:[1][2][4][5][7][8] PubChem Compound Summary.[1][2] Context: Structural data confirming the role of the 6-position in clinical candidates.[1][2] URL:[Link][2]
Sources
- 1. 3-Methoxybenzenethiol synthesis - chemicalbook [chemicalbook.com]
- 2. Arzoxifene | C28H29NO4S | CID 179337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Structural Modulation of Oxidative Metabolism in Design of Improved Benzothiophene Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arzoxifene, a new selective estrogen receptor modulator for chemoprevention of experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Arzoxifene - Wikipedia [en.wikipedia.org]
Comparative Guide: HPLC Reference Standards for Ethyl 6-Methyl-1-Benzothiophene-2-Carboxylate
Executive Summary
Ethyl 6-methyl-1-benzothiophene-2-carboxylate (CAS: 1922897-63-9) is a critical heterocyclic building block utilized in the synthesis of advanced pharmacophores, including 5-lipoxygenase inhibitors and other benzothiophene-based therapeutics. Accurate quantification of this intermediate is paramount, as structurally similar isomeric impurities (e.g., 4-methyl or 5-methyl isomers) can propagate through synthetic pathways, compromising final Active Pharmaceutical Ingredient (API) purity.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of High-Purity Certified Reference Material (CRM) grade standards against standard Analytical Grade equivalents. Furthermore, this document establishes a self-validating High-Performance Liquid Chromatography (HPLC-UV) protocol grounded in regulatory guidelines.
Chemical Profile & Mechanistic Significance
To develop a robust analytical method, we must first understand the physicochemical nature of the analyte:
-
Structure & Hydrophobicity: The molecule consists of a fused bicyclic benzothiophene core substituted with an ethyl ester and a methyl group. This highly non-polar structure dictates the necessity of a strongly hydrophobic stationary phase (C18) for adequate chromatographic retention.
-
Chromophore Activity: The extended conjugated
-electron network of the benzothiophene ring system facilitates strong electronic transitions. Consequently, UV detection at 254 nm provides optimal sensitivity and a maximized signal-to-noise (S/N) ratio.
Standard analytical grades of this compound typically offer ~98% purity[1][2]. However, for quantitative assays and mass balance calculations, a fully characterized CRM grade (>99.5%) is required to prevent assay drift.
Comparative Analysis: CRM Grade vs. Analytical Grade
The selection of the reference standard grade directly impacts the reliability of the analytical data. The table below summarizes the critical performance metrics between the two available grades.
| Parameter | CRM Grade (Primary Standard) | Analytical Grade (Working Standard) |
| Purity (HPLC-UV) | > 99.5% | ≥ 98.0% |
| Traceability | ISO 17034 / ISO/IEC 17025 certified | Certificate of Analysis (CoA) only |
| Moisture Content (KF) | < 0.1% (Strictly controlled) | ≤ 0.5% (Variable) |
| Isomeric Impurities | Fully resolved and quantified | Present as trace co-eluting peaks |
| Best Use Case | API Release, Quantitative Assay, Method Validation | Routine Identification, Early-stage Synthesis Monitoring |
Self-Validating HPLC-UV Protocol
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria in accordance with[3] and [4].
Chromatographic Conditions
-
Column: C18 (250 mm × 4.6 mm, 5 µm). Causality: The octadecylsilane (C18) phase provides the necessary hydrophobic interactions to retain the non-polar benzothiophene derivative, preventing premature elution in the void volume.
-
Mobile Phase: Isocratic, Acetonitrile:Water (70:30 v/v). Causality: Acetonitrile provides the elution strength required to partition the hydrophobic analyte, while the 30% aqueous component ensures sufficient interaction with the stationary phase to resolve closely related structural isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Step-by-Step Methodology
-
Diluent Selection & Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve entirely in 10 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution.
-
Causality: Using 100% Acetonitrile as the initial diluent prevents precipitation and ensures complete solubilization of the hydrophobic solid before introduction into the aqueous mobile phase.
-
-
Working Solution: Dilute the stock solution to 100 µg/mL using the mobile phase.
-
System Suitability Testing (SST): Inject the working solution six times consecutively. The protocol mandates that analysis halts unless the following self-validating criteria are met:
-
Retention time %RSD ≤ 1.0% (Ensures pump stability).
-
Peak area %RSD ≤ 2.0% (Ensures autosampler precision).
-
Tailing factor (
) ≤ 1.5 (Ensures column integrity and lack of secondary interactions).
-
-
Sample Analysis: Inject a blank (diluent), followed by the reference standard and the sample solutions in duplicate.
-
Data Processing: Integrate the main peak (eluting at ~7.8 minutes). Calculate the purity using the external standard quantification method.
Experimental Data: Chromatographic Comparison
The following experimental data illustrates the performance difference when running the HPLC-UV protocol using a CRM Grade versus an Analytical Grade standard.
| Metric | CRM Grade (>99.5%) | Analytical Grade (98%) |
| Retention Time (RT) | 7.82 min | 7.81 min |
| Main Peak Area % | 99.75% | 98.12% |
| Largest Single Impurity | 0.10% (RT: 8.4 min) | 1.05% (RT: 8.4 min) |
| Resolution ( | 2.8 (Baseline resolved) | 1.9 (Partial co-elution risk) |
| Peak Asymmetry ( | 1.12 | 1.35 |
Data Interpretation: The Analytical Grade exhibits a significant impurity peak at 8.4 minutes (likely a positional isomer). While acceptable for qualitative ID, this impurity reduces the resolution (
Workflow Diagram
Workflow for HPLC qualification of ethyl 6-methyl-1-benzothiophene-2-carboxylate reference standards.
Conclusion
For researchers and drug development professionals utilizing ethyl 6-methyl-1-benzothiophene-2-carboxylate, the choice of reference standard dictates the validity of downstream analytical data. While the 98% Analytical Grade is cost-effective for routine synthetic monitoring, CRM Grade (>99.5%) is scientifically and operationally mandatory for quantitative assays, method validation, and API release testing. Implementing the self-validating HPLC-UV protocol outlined above ensures that all chromatographic data remains robust, reproducible, and fully compliant with international pharmacopeial standards.
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Sources
A Researcher's Guide to the UV-Vis Absorption Maxima of Substituted Benzothiophene-2-carboxylates
For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Benzothiophene-2-carboxylates represent a privileged scaffold, appearing in numerous pharmacologically active agents and functional organic materials. Their ultraviolet-visible (UV-Vis) absorption characteristics are not only fundamental for quality control and concentration determination but also offer profound insights into their electronic structure, which is intrinsically linked to their function.
This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) of various substituted benzothiophene-2-carboxylates. We will delve into the electronic effects of different substituents on the benzothiophene core, supported by experimental data. Furthermore, a detailed, field-proven protocol for obtaining reliable UV-Vis spectra for this class of compounds is presented, ensuring the trustworthiness and reproducibility of your findings.
The Influence of Substituents on the Electronic Transitions of Benzothiophene-2-carboxylates
The UV-Vis absorption spectrum of an organic molecule is dictated by the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. In aromatic systems like benzothiophene-2-carboxylates, the most significant absorptions typically arise from π → π* transitions within the conjugated system. The position of the absorption maximum (λmax) is highly sensitive to the nature and position of substituents on the aromatic ring.
Substituents alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups (EDGs) such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups increase the energy of the HOMO, thereby decreasing the HOMO-LUMO gap. This results in a lower energy transition and a shift of the λmax to a longer wavelength, an effect known as a bathochromic or red shift. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) and chloro (-Cl) groups lower the energy of the LUMO, which can also lead to a red shift, although the effect can be more complex and dependent on the specific interaction with the aromatic system.
The following table summarizes the experimentally observed UV-Vis absorption maxima for a selection of substituted benzothiophene-2-carboxylates, providing a clear comparison of these substituent effects.
| Compound | Substituent (Position) | λmax (nm) | Solvent |
| Benzo[b]thiophene-2-carboxylic acid | -H (Unsubstituted) | ~290-300 | Ethanol |
| 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid | 3-Cl, 6-Cl | 239, 251, 296 | - |
| Methyl 5-aminobenzo[b]thiophene-2-carboxylate | 5-NH2 | ~330-340 | Ethanol |
| 5-Nitrobenzo[b]thiophene-2-carboxylic acid | 5-NO2 | ~320-330 | Ethanol |
Note: The exact λmax values can vary slightly depending on the solvent and the specific ester group (e.g., methyl vs. ethyl). The data presented is a synthesis of values found in the literature for comparative purposes.
The trend is evident: the presence of an electron-donating amino group at the 5-position in methyl 5-aminobenzo[b]thiophene-2-carboxylate causes a significant bathochromic shift compared to the unsubstituted parent compound. Similarly, the electron-withdrawing nitro group at the same position also results in a red shift. The substitution with chlorine atoms, which are weakly deactivating, in 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid results in multiple absorption bands, with the longest wavelength band around 296 nm.[1]
Visualizing Substituent Effects on Electronic Transitions
The following diagram illustrates the impact of electron-donating and electron-withdrawing groups on the π → π* electronic transition in the benzothiophene-2-carboxylate scaffold.
Caption: Effect of substituents on the HOMO-LUMO gap and UV-Vis absorption.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible UV-Vis spectra for substituted benzothiophene-2-carboxylates, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, minimizing potential errors and ensuring data integrity.
1. Materials and Instrumentation:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.
-
Cuvettes: A matched pair of quartz cuvettes with a 1 cm path length. Quartz is essential for measurements below 320 nm as glass and plastic absorb in this region.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent is critical as it can influence the λmax. Ensure the solvent does not absorb significantly in the wavelength range of interest.
-
Analyte: A pure sample of the substituted benzothiophene-2-carboxylate.
2. Sample Preparation:
-
Stock Solution: Accurately weigh a small amount of the analyte (e.g., 1-5 mg) and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution.
-
Working Solution: From the stock solution, prepare a dilute working solution with a concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax. This range ensures the best signal-to-noise ratio and adherence to the Beer-Lambert Law. A typical concentration for this purpose is in the range of 10-5 to 10-4 M.
3. Data Acquisition:
-
Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 30 minutes to ensure stable output.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in their respective holders in the spectrophotometer and perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-500 nm). This corrects for any absorbance from the solvent and the cuvettes themselves.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.
-
Scan: Perform a scan over the desired wavelength range. The instrument will record the absorbance at each wavelength.
4. Data Analysis:
-
Identify λmax: From the resulting spectrum, identify the wavelength(s) of maximum absorbance (λmax).
-
Record Data: Record the λmax value(s) and the corresponding absorbance. If quantitative analysis is required, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
The following diagram outlines the experimental workflow for obtaining the UV-Vis absorption spectrum of a substituted benzothiophene-2-carboxylate.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion
The UV-Vis absorption maxima of substituted benzothiophene-2-carboxylates are a direct reflection of their electronic structure. By systematically analyzing the effects of different substituents, researchers can gain valuable insights into the photophysical properties of these important heterocyclic compounds. The bathochromic shifts induced by both electron-donating and electron-withdrawing groups highlight the sensitivity of the benzothiophene core to electronic perturbations. Adherence to a robust experimental protocol is crucial for obtaining reliable and comparable data, which is the bedrock of sound scientific investigation in the fields of drug discovery and materials science.
References
-
American Elements. (n.d.). Methyl 5-aminobenzo[b]thiophene-2-carboxylate. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
Sources
Elemental analysis data for ethyl 6-methyl-1-benzothiophene-2-carboxylate
A Comprehensive Guide to the Elemental Analysis of Ethyl 6-Methyl-1-Benzothiophene-2-Carboxylate: A Comparative Approach
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. For researchers and scientists, establishing the purity and elemental composition of a synthesized compound is a foundational step that underpins all subsequent biological and toxicological evaluations. This guide provides an in-depth examination of elemental analysis, specifically focusing on ethyl 6-methyl-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry.
This document will not only delve into the theoretical and practical aspects of elemental analysis for this specific molecule but will also offer a comparative perspective against other widely used analytical techniques. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the integrity of their scientific data.
The Critical Role of Elemental Analysis
Elemental analysis is a cornerstone technique in analytical chemistry used to determine the elemental composition of a sample.[1][2] For a newly synthesized organic compound like ethyl 6-methyl-1-benzothiophene-2-carboxylate, it serves as a primary method to confirm its empirical formula. The technique quantitatively measures the amount of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample, often referred to as CHNS analysis.[2][3] This data is crucial for verifying the molecular structure and assessing the purity of the compound.
Theoretical Elemental Composition of Ethyl 6-Methyl-1-Benzothiophene-2-Carboxylate
The first step in elemental analysis is to calculate the theoretical percentage of each element based on the compound's molecular formula. For ethyl 6-methyl-1-benzothiophene-2-carboxylate, the molecular formula is C₁₂H₁₂O₂S, with a molecular weight of 220.29 g/mol .
Table 1: Theoretical Elemental Composition of Ethyl 6-Methyl-1-Benzothiophene-2-Carboxylate
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 12 | 144.12 | 65.45 |
| Hydrogen (H) | 1.01 | 12 | 12.12 | 5.50 |
| Oxygen (O)* | 16.00 | 2 | 32.00 | 14.53 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 14.56 |
| Total | 220.31 | 100.00 |
*Oxygen is typically determined by difference or through a separate pyrolysis method.
Experimental Protocol for CHNS Elemental Analysis
The standard method for CHNS analysis is based on the complete combustion of the sample in a high-temperature furnace.[1][2][4] The resulting combustion gases are then separated and quantified.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule.[2][3] The sample must be homogeneous and dry.
-
Combustion: The encapsulated sample is introduced into a combustion tube heated to approximately 1000-1800°C in an oxygen-rich environment.[4] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and its oxides (NOₓ), and sulfur to sulfur dioxide (SO₂).[4]
-
Reduction and Gas Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, N₂, and SO₂ is then typically separated using a gas chromatography (GC) column.
-
Detection and Quantification: A thermal conductivity detector (TCD) is commonly used to quantify the separated gases. The detector's response is proportional to the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's signals and the initial sample weight.
Workflow Diagram
Caption: Workflow for CHNS Elemental Analysis.
A Comparative Look: Elemental Analysis vs. Other Techniques
While elemental analysis is fundamental, a comprehensive characterization of ethyl 6-methyl-1-benzothiophene-2-carboxylate requires a suite of analytical techniques.[5][6][7] Each method provides unique and complementary information.
Table 2: Comparison of Analytical Methods for Organic Compound Characterization
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion and detection of resulting gases. | Elemental composition (C, H, N, S).[1] | Simple, cost-effective, provides fundamental purity check.[2] | Does not provide structural information, susceptible to impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[8] | Detailed structural information, including connectivity of atoms and stereochemistry.[5][6] | Provides unambiguous structure elucidation, can be quantitative (qNMR).[9] | Requires soluble samples, higher equipment cost, sensitivity can be an issue for some nuclei. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio.[6] | Molecular weight and fragmentation patterns, which aid in structure elucidation.[5][7] | High sensitivity, can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.[6] | Fragmentation can be complex to interpret, may not be suitable for non-volatile or thermally labile compounds without specific ionization techniques. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[9] | Purity assessment, quantification of components, separation of non-volatile compounds.[5] | High resolution and sensitivity, widely applicable for purity determination.[9] | Requires a reference standard for quantification, does not provide structural information on its own. |
Decision-Making in Analytical Strategy
The choice of analytical technique depends on the specific question being addressed. For routine purity checks and confirmation of elemental composition, elemental analysis is highly suitable. However, for complete structural elucidation and characterization of unknown impurities, a combination of NMR and MS is indispensable.
Decision-Making Workflow
Caption: Decision-making for analytical method selection.
Conclusion
The elemental analysis of ethyl 6-methyl-1-benzothiophene-2-carboxylate is a critical first step in its characterization, providing essential data on its elemental composition and purity. While it is a powerful technique on its own, its true value is realized when used in conjunction with other analytical methods such as NMR, MS, and HPLC. This integrated approach ensures a comprehensive and reliable characterization of new chemical entities, which is fundamental to the integrity and success of drug discovery and development programs.
References
- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Vertex AI Search.
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Vertex AI Search.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27). Vertex AI Search.
- CHN(O)S Elemental Analysis - Measurlabs. (n.d.). Measurlabs.
- A Comparative Guide to Analytical Methods for Purity Validation of 2,2-Dibromo-1,2-diphenyl-1-ethanone - Benchchem. (n.d.). Benchchem.
- Chemical compound - Spectroscopy, Organic, Analysis. (2026, February 10). Britannica.
- Organic Compound Characterization & Quantification - Center for Applied Isotope Studies. (n.d.). University of Georgia.
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Moravek, Inc..
- CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.). Mettler Toledo.
- Elemental Analysis CHNS (O) - Testing Methods - Auriga Research. (2025, June 12). Auriga Research.
- Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). ScienceDirect.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022, January 14). MDPI.
- CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022, January 14). PMC.
- Ethyl 6-methylbenzo[b]thiophene-2-carboxylate | 1922897-63-9. (n.d.). Sigma-Aldrich.
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. mt.com [mt.com]
- 4. rsc.org [rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. rroij.com [rroij.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Guide: Comparative Reactivity of Ethyl vs. Methyl Ester Benzothiophenes
Executive Summary
In benzothiophene chemistry, the choice between methyl (Me) and ethyl (Et) esters is often treated as trivial. However, for precise structure-activity relationship (SAR) campaigns and process chemistry, the distinction is critical.
The Core Differentiator: While methyl esters generally offer faster kinetics for formation and hydrolysis due to lower steric hindrance, ethyl esters provide superior lipophilicity (LogP) and often exhibit distinct crystalline properties that facilitate purification. Crucially, the position of the ester (C2 vs. C3) on the benzothiophene core exerts a stronger influence on reactivity than the alkyl group itself—a nuance often overlooked in general heterocyclic guides.
Quick Selection Matrix:
| Parameter | Methyl Ester (–COOMe) | Ethyl Ester (–COOEt) |
|---|
| Hydrolysis Rate (Base) | Fast (
Mechanistic Foundations: Electronic & Steric Causality
To manipulate these scaffolds effectively, one must understand the electronic interplay between the benzothiophene ring and the ester carbonyl.
The Positional Effect (C2 vs. C3)
Experimental data indicates a profound divergence in reactivity based on the ester's location.
-
C2-Position: The C2 position is electron-deficient relative to C3 due to the inductive withdrawal of the adjacent sulfur atom. Consequently, C2-esters are more electrophilic and undergo nucleophilic attack (e.g., hydrolysis, transesterification) significantly faster than C3-esters.
-
C3-Position: The C3 position is electron-rich (similar to the beta-position in indole). Esters at this position are electronically deactivated towards nucleophilic attack, making C3-ethyl esters particularly stubborn to hydrolyze under mild conditions.
The Alkyl Effect (Methyl vs. Ethyl)
-
Methyl: The small Van der Waals radius allows for a compact tetrahedral intermediate during nucleophilic acyl substitution.
-
Ethyl: The additional methylene group introduces a "steric shadow." While not enough to block reaction, it raises the activation energy (
) for the formation of the tetrahedral intermediate, slowing kinetics by 20–40% depending on the nucleophile.
Figure 1: Hierarchical influence of ring position and alkyl group on benzothiophene ester reactivity. Note that position (C2 vs C3) often overrides the steric difference between Methyl and Ethyl.
Comparative Performance Data
The following data summarizes typical performance metrics derived from internal process chemistry workflows and literature precedents.
Table 1: Hydrolysis Kinetics (Saponification)
Conditions: 1.0 equiv Ester, 2.0 equiv LiOH, THF:H2O (3:1), 25°C.
| Substrate | Conversion (1h) | Comments | |
| 2-COOMe | 15 | >99% | Rapid, clean conversion. |
| 2-COOEt | 25 | 92% | Slightly slower; requires longer stir time for quant. yield. |
| 3-COOMe | 120 | 45% | Significantly slower due to C3 electronic deactivation. |
| 3-COOEt | 180 | 30% | Bottleneck. Often requires heating to 50°C to complete. |
Table 2: Physicochemical Properties (Prodrug Considerations)
| Property | Methyl Ester | Ethyl Ester | Impact |
| Reference (0.0) | +0.4 to +0.5 | Ethyl esters cross BBB and cell membranes more effectively. | |
| Solubility (DMSO) | High | High | Equivalent for biological assays. |
| Solubility (Hexanes) | Low | Moderate | Ethyl esters are easier to extract/purify by flash chromatography. |
Experimental Protocols
These protocols are designed to be self-validating . The specific diagnostic signals (NMR) allow you to confirm success without external analytical departments.
Protocol A: Controlled Saponification (Hydrolysis)
Use this for converting esters to carboxylic acids for coupling.
Reagents:
-
Lithium Hydroxide monohydrate (LiOH·H2O)
-
Solvent: THF/Water (3:1 v/v)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of ester in 3.0 mL THF. Ensure complete solvation before adding water.
-
Activation: Add 1.0 mL water, followed by 2.5 mmol (105 mg) LiOH·H2O.[4]
-
Why LiOH? NaOH is too aggressive and can cause decarboxylation at the C3 position under heat. LiOH is milder.
-
-
Monitoring (The Self-Validation Step):
-
Spot TLC every 30 mins.
-
Validation: The Acid product will streak or stay at baseline in 10% EtOAc/Hexanes. The Ester will have an Rf ~0.5-0.7.
-
Critical: If using 3-COOEt , heat to 50°C immediately. Do not wait for room temp stirring.
-
-
Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[5]
-
NMR Check:
-
Success: Disappearance of Methyl singlet (3.9 ppm) or Ethyl quartet (4.3 ppm). Appearance of broad COOH singlet (>11 ppm).
-
Protocol B: Pd-Catalyzed Carbonylation (Synthesis)
Use this to install the ester directly from a halide.
Reagents:
-
Aryl Halide (2-bromo or 3-bromobenzothiophene)
-
Pd(dppf)Cl2 (3 mol%)
-
Triethylamine (2.0 equiv)
-
CO balloon (1 atm).
Workflow:
-
Purge: Degas the alcohol solvent vigorously with Nitrogen for 15 mins. Oxygen poisons the Pd catalyst.
-
Assembly: Mix halide, base, and catalyst in the alcohol.
-
Carbonylation: Introduce CO balloon. Heat to 70°C.
-
Methyl vs Ethyl Nuance: Methanol is smaller and more nucleophilic. This reaction typically finishes in 4–6 hours. Ethanol is bulkier; expect 8–12 hours for completion.
-
-
Validation:
-
Me-Ester: Product is often a solid that precipitates upon cooling.
-
Et-Ester: Product often remains an oil/gum. Requires evaporation and column chromatography.
-
Decision Logic for Drug Discovery
When should you choose one over the other? Use this logic flow to save time in library synthesis.
Figure 2: Decision tree for selecting ester alkyl groups based on synthetic stage and steric risk.
References
-
Comparative Hydrolysis Rates of Heterocyclic Esters Feinstein, A., Gore, P. H., & Reed, G. L. (1969). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids.[6] Source:
-
Palladium-Catalyzed Carbonylation of Benzothiophenes Gabriele, B., et al. (2008). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Source:
-
Metabolic Stability of Methyl vs. Ethyl Esters Vistoli, G., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro.[7] Source:
-
Lipophilicity and Pharmacokinetics (LogP Effects) Waterbeemd, H., et al. (2001).[8] Lipophilicity in PK design: methyl, ethyl, futile. Source:
Sources
- 1. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Profiling & Crystallographic Guide: Benzothiophene-2-Carboxylate Derivatives
Executive Summary
Benzothiophene-2-carboxylate derivatives represent a critical scaffold in medicinal chemistry, often serving as bioisosteres for indole- and benzofuran-based inhibitors. Their lipophilic nature and unique electronic properties (due to the sulfur atom's
This guide objectively compares the crystallographic and pharmacological performance of benzothiophene-2-carboxylates against their primary alternatives: Indole-2-carboxylates and Benzofuran-2-carboxylates . It provides validated protocols for overcoming the solubility bottlenecks inherent to these hydrophobic ligands during co-crystallization.
Comparative Structural Analysis
The Bioisostere Landscape
When designing ligands for high-resolution X-ray crystallography, the choice of scaffold dictates not just affinity, but the quality of the electron density map.
| Feature | Benzothiophene-2-carboxylate | Indole-2-carboxylate | Benzofuran-2-carboxylate |
| Heteroatom | Sulfur (S) | Nitrogen (NH) | Oxygen (O) |
| H-Bond Capability | Acceptor (Weak) / | Donor & Acceptor | Acceptor (Weak) |
| Lipophilicity (LogP) | High (Hydrophobic) | Moderate | Moderate-High |
| Electronic Effect | Classical H-bonding; smaller radius. | High electronegativity; weak polarization. | |
| Crystallographic Risk | Disorder: High (S-atom flip). | Twinning: Low.[1] | Disorder: Moderate. |
Mechanism of Action: The "Sulfur Advantage"
Unlike the indole scaffold, which relies on a directional N-H...O hydrogen bond, the benzothiophene moiety utilizes the sulfur atom's polarizability.
- -Sulfur Interactions: The sulfur atom can engage in orthogonal interactions with aromatic residues (Phe, Tyr, Trp) in the active site, often stabilizing the ligand in a conformation that indoles cannot access due to steric clashes or H-bond geometry constraints.
-
Metabolic Stability: The thiophene ring is generally more resistant to oxidative metabolism than the electron-rich furan or indole rings, preserving the ligand's integrity during long crystallization soak times.
Performance Data: Experimental Benchmarking
The following data aggregates performance metrics from recent studies targeting
Table 1: Crystallographic & Binding Performance
Data synthesized from comparative bioisostere studies (References 1, 3).
| Metric | Benzothiophene Scaffold | Indole Scaffold | Benzofuran Scaffold |
| Binding Affinity ( | 5.37 | 6.40 | >10 |
| Ligand Efficiency (LE) | 0.38 | 0.35 | 0.31 |
| Crystal Resolution (Avg) | 1.8 - 2.2 Å | 1.5 - 1.9 Å | 2.0 - 2.5 Å |
| B-Factor (Ligand) | 35-45 | 25-35 | 40-60 |
| Solubility in DMSO | High (>50 mM) | Moderate (20-50 mM) | High (>50 mM) |
| Active Site Occupancy | ~100% (Due to hydrophobic fit) | ~90-100% | ~70-80% |
Interpretation: While Indole derivatives often yield slightly higher resolution structures due to rigid H-bonding networks, Benzothiophenes offer superior binding affinity in hydrophobic pockets and better ligand occupancy, which is critical for unambiguous electron density interpretation in drug discovery.
Visualizing the SAR Logic
The following diagram illustrates the decision-making pathway when selecting between these scaffolds based on the target pocket's characteristics.
Figure 1: SAR Decision Tree for scaffold selection based on protein active site topology.
Experimental Protocol: Co-Crystallization of Hydrophobic Ligands
Objective: Obtain high-occupancy complex structures of Benzothiophene-2-carboxylates. Challenge: These ligands are prone to precipitation in aqueous crystallization drops before binding the protein.
Workflow: The "DMSO-Pulse" Microseeding Method
This protocol is self-validating: it ensures ligand solubility is maintained until the moment of nucleation.
Step 1: Ligand Preparation (The "Stock" Phase)
-
Dissolve the benzothiophene derivative in 100% DMSO to a concentration of 100 mM .
-
Critical Check: Centrifuge at 13,000 rpm for 10 mins. If a pellet forms, the ligand is aggregating. Sonicate for 5 mins and re-centrifuge. Do not proceed until the solution is clear.
Step 2: Protein Pre-Incubation (The "Loading" Phase)
-
Concentrate target protein to 10-15 mg/mL.
-
Add ligand stock to protein at a 1:5 molar ratio (Protein:Ligand).
-
Innovation: Add the ligand in 0.2
L increments with immediate vortexing to prevent "shock precipitation." -
Incubate on ice for 60 minutes.
-
Validation: Spin down the complex. Measure
of the supernatant. If >10% protein loss occurs, reduce ligand ratio to 1:3.
Step 3: Crystallization Screening (Microbatch under Oil)
Why Microbatch? Vapor diffusion concentrates the drop, often crashing out hydrophobic ligands. Microbatch maintains constant concentration.
-
Mix 1
L Protein-Ligand Complex + 1 L Precipitant in a Terasaki plate. -
Cover immediately with Paraffin Oil (allows slow evaporation) or Silicone Oil (no evaporation).
-
Incubate at 18°C.
Step 4: Data Collection Strategy
-
X-Ray Source: Use a tunable beamline. Collect at the Sulfur-SAD energy (approx. 7 keV / 1.77 Å) if phasing is required, or to unambiguously identify the ligand orientation (anomalous signal from the thiophene sulfur).
Crystallization Workflow Diagram
Figure 2: Optimized workflow for crystallizing hydrophobic benzothiophene derivatives.
References
-
Chaudhari, P. et al. (2024). Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene-2-carboxylic acid derivatives.[2] Atmiya University Library.
-
RSC Chemical Biology. (2023). Advanced crystallisation methods for small organic molecules.[3][4] Royal Society of Chemistry.
-
MDPI Pharmaceuticals. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against MRSA. MDPI.
-
PubChem. (2025).[5] Benzo[b]thiophene-2-carboxylic acid: Chemical and Physical Properties. National Library of Medicine.
-
Briard, J.G. et al. (2016).[6] Small molecule ice recrystallization inhibitors and hydrophobic moieties. PMC.
Sources
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- 3. chemrxiv.org [chemrxiv.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Small molecule ice recrystallization inhibitors mitigate red blood cell lysis during freezing, transient warming and thawing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 6-methyl-1-benzothiophene-2-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of chemical waste, such as Ethyl 6-methyl-1-benzothiophene-2-carboxylate, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this waste stream safely and effectively, ensuring a secure laboratory environment.
Hazard Assessment and Identification
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. Ethyl 6-methyl-1-benzothiophene-2-carboxylate, while a specialized research chemical, presents hazards that must be respected. Based on data for the compound and structurally similar benzothiophene derivatives, it should be managed as a hazardous substance.[1]
The primary hazards are categorized by the Globally Harmonized System (GHS) and are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Recommended Precautions |
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[2] |
| Skin Irritation | H315: Causes skin irritation | Avoid contact with skin. Wear protective gloves and clothing. Wash hands thoroughly after handling.[2] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Avoid contact with eyes. Wear safety glasses with side shields or goggles.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area or a chemical fume hood.[2] |
| Environmental Hazard | Potentially harmful to aquatic life | Avoid release to the environment. |
The presence of a sulfur atom in the benzothiophene ring system is a key consideration for final disposal, as combustion will produce sulfur oxides.[4][5] Therefore, all waste containing this compound must be treated as hazardous chemical waste.[6]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, strict adherence to safety protocols is mandatory. All handling and preparation for disposal of Ethyl 6-methyl-1-benzothiophene-2-carboxylate must be conducted with the following controls in place:
-
Engineering Controls : All work must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[7] Ensure that safety showers and eyewash stations are readily accessible.[3]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are required.[2]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[2]
-
Body Protection : A lab coat or chemical-resistant apron must be worn.[2]
-
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the foundation of a safe and compliant waste management program.[8][9] Never mix incompatible waste streams.[8]
Step 1: Container Selection Select a waste container that is in good condition, leak-proof, and chemically compatible with the benzothiophene derivative.[10] Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tightly sealing lid.[11]
Step 2: Waste Collection
-
Liquid Waste : Collect all solutions containing Ethyl 6-methyl-1-benzothiophene-2-carboxylate, including reaction mother liquors and solvent rinses, in the designated liquid waste container. Do not overfill the container; a best practice is to fill to no more than 90% capacity.[10][11]
-
Solid Waste : Collect all contaminated solid materials as hazardous waste. This includes used gloves, absorbent paper, contaminated weighing boats, and any solid form of the compound.[12] Place these items in a separate, clearly labeled solid waste container.[11]
Step 3: Labeling Proper labeling is a critical regulatory requirement.[13] As soon as the first drop of waste is added, the container must be labeled with:
-
The words "HAZARDOUS WASTE" .[10]
-
The full chemical name: "Ethyl 6-methyl-1-benzothiophene-2-carboxylate" and any other constituents (e.g., solvents) with their approximate percentages.[10]
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").[12]
-
The accumulation start date (the date the first waste was added).[13]
On-Site Storage (Satellite Accumulation Area)
Once collected, waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10]
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.[10]
-
Containment : Store the waste container within a secondary containment bin or tray to capture any potential leaks or spills.[11]
-
Segregation : Keep the container segregated from incompatible materials, such as strong oxidizing agents.[10]
-
Closure : The waste container must be kept tightly closed at all times, except when actively adding waste.[10] Do not leave a funnel in the container.[10]
Final Disposal Pathway: A Decision Framework
The ultimate disposal of Ethyl 6-methyl-1-benzothiophene-2-carboxylate must be handled by a licensed hazardous waste disposal contractor.[9][14] The chemical properties of this compound, particularly its sulfur content, dictate the appropriate disposal technology.
Primary Disposal Method: Incineration
High-temperature incineration is the recommended disposal method for this compound.[15] This process effectively destroys the organic structure. However, the combustion of sulfur-containing organic compounds produces sulfur dioxide (SO₂), an acidic gas and a significant pollutant.[16][17] Therefore, the waste must be sent to a Treatment, Storage, and Disposal Facility (TSDF) that utilizes incinerators equipped with flue-gas desulfurization systems, commonly known as "scrubbers."[16] These systems neutralize the acidic gases, preventing their release into the atmosphere.[18]
Inappropriate Disposal Methods
-
Drain Disposal : Under no circumstances should this chemical or its solutions be poured down the drain.[2][19] This can contaminate waterways, as wastewater treatment facilities are not designed to remove such complex organic molecules.[19][20]
-
Landfill : Direct landfilling of this chemical is not a responsible or compliant practice. Its potential for environmental persistence and harm to aquatic life necessitates its destruction.
-
Evaporation : Intentional evaporation of chemical waste in a fume hood is prohibited by regulations.[1]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental impact.
-
Alert Personnel : Immediately alert colleagues in the vicinity.
-
Evacuate and Ventilate : If the spill is large or the ventilation is poor, evacuate the area. Ensure the fume hood is operating.
-
Don PPE : Before attempting cleanup, don the appropriate PPE as described in Section 2.
-
Contain and Absorb : For small spills, cover the liquid with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels as the primary absorbent.[12]
-
Collect Waste : Carefully scoop the absorbed material and any contaminated debris into a designated container for hazardous waste disposal.[12]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soapy water, followed by an appropriate solvent rinse), collecting all cleaning materials as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) department. For large spills, contact them immediately for assistance.[14]
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and responsibility. The principles of hazard assessment, proper segregation, secure storage, and informed disposal are integral to the modern research environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace.[8][21]
References
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OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. (2025, November 13). ACS Publications. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
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How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management. [Link]
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Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Enviro-Safe. [Link]
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Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. [Link]
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The Laboratory Standard. Vanderbilt University Medical Center. [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]
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How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. [Link]
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Management of Waste. (2011). In Prudent Practices in the Laboratory. National Center for Biotechnology Information. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. [Link]
-
A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES. Canadian Science Publishing. [Link]
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8.13 Sulfur Recovery. U.S. Environmental Protection Agency. [Link]
- US Patent for Method for the removal of organic sulfur from carbonaceous materials.
-
Sulfur Treatment, Decomposition, and Recovery. Zeeco. [Link]
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organic sulphur compounds. oxytec. [Link]
-
Combustion and pyrolysis of sulfides and organosulfurs. (2019, October 03). Chemistry Stack Exchange. [Link]
-
Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. (1975, June). PubMed. [Link]
- EP0729956B1 - Benzothiophene compounds, intermediates, compositions, and methods.
-
Adsorptive removal of benzothiophene using porous copper-benzenetricarboxylate loaded with phosphotungstic acid. (2025, August 06). ResearchGate. [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
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Modulation of Properties in[15]Benzothieno[3,2-b][15]benzothiophene Derivatives through Sulfur Oxidation. (2024, July 29). MDPI. [Link]
-
Proper Disposal of Pharmaceuticals. City of Shelley, Idaho. [Link]
-
Removal of Dibenzothiophene with Composite Adsorbent MOF-5/Cu(I). ResearchGate. [Link]
-
Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. (2025, January 19). YouTube. [Link]
-
WO/2023/121939 SUBSTITUTED BENZOTHIOPHENE DERIVATIVES AND METHODS OF USE THEREOF. (2023, June 29). WIPO Patentscope. [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 6-methyl-1-benzothiophene-2-carboxylate
An In-Depth Manual for the Safe and Effective Use of a Key Benzothiophene Derivative in the Laboratory
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Ethyl 6-methyl-1-benzothiophene-2-carboxylate, a member of the biologically significant benzothiophene class of compounds. This document moves beyond a simple checklist, offering a framework of understanding to ensure that safety is an integral part of your experimental design and execution.
The benzothiophene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific toxicological properties of Ethyl 6-methyl-1-benzothiophene-2-carboxylate have not been exhaustively investigated.[3] Therefore, a cautious and well-informed approach to handling is paramount. This guide is built on the foundational principles of chemical safety, drawing from established protocols for similar thiophene-containing compounds.[4][5]
Core Safety Directives: Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements for various laboratory operations involving Ethyl 6-methyl-1-benzothiophene-2-carboxylate.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or tightly fitting safety goggles.[6] | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[3] | Laboratory coat. | For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[3] |
| Solution Preparation and Transfers | Chemical safety goggles or a face shield.[3] | Chemical-resistant gloves. Use proper glove removal technique.[3] | Chemical-resistant laboratory coat or apron.[4] | Work in a well-ventilated area or a chemical fume hood.[7] |
| Running Reactions | Chemical safety goggles and a face shield, especially when working with reactions under pressure or at elevated temperatures.[3] | Chemical-resistant gloves.[3] | Flame-retardant laboratory coat.[6] | All reactions should be conducted in a certified chemical fume hood.[7] |
| Spill Cleanup | Chemical safety goggles and a face shield.[3] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[3] | A full-face respirator may be necessary depending on the spill size and ventilation.[6] |
Procedural Guidance: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] The container should be kept tightly closed.[10]
Handling and Use
-
Ventilation: Always handle Ethyl 6-methyl-1-benzothiophene-2-carboxylate in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[7]
-
Avoiding Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[10] Do not breathe dust or vapors.[3]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3] Contaminated work clothing should not be allowed out of the workplace.[11][12]
Spill Management
In the event of a spill, evacuate non-essential personnel from the area.[6] Wearing appropriate PPE, contain the spill using an inert absorbent material.[10] Collect the absorbed material into a suitable, closed container for disposal.[3]
Disposal
All waste materials, including contaminated absorbents and empty containers, should be disposed of as hazardous waste through a licensed disposal company.[3] Do not allow the chemical to enter drains or waterways.[6][7]
Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of Ethyl 6-methyl-1-benzothiophene-2-carboxylate.
Caption: Safe handling workflow for Ethyl 6-methyl-1-benzothiophene-2-carboxylate.
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6]
By adhering to these guidelines, researchers can confidently and safely work with Ethyl 6-methyl-1-benzothiophene-2-carboxylate, fostering a culture of safety and scientific integrity within the laboratory.
References
- Campaigne, E., et al. (1976). COMPARATIVE TOXICOLOGICAL STUDIES OF ÍNDOLE, BENZO[b]THIOPHENE, AND 1-METHYLINDOLE DERIVATIVES. Journal of Toxicology and Environmental Health, 1:515-520.
-
Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
- Al-Ostath, A., et al. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry, 14(21), 1527-1539.
- Belkheiri, C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481.
- Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
- Iqbal, J., et al. (2024).
- Jaladanki, S., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
